tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate
Description
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Properties
IUPAC Name |
tert-butyl 4-(2-trimethylsilylethynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2Si/c1-16(2,3)18-15(17)14-9-7-13(8-10-14)11-12-19(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYVQNMVOJPPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553403 | |
| Record name | tert-Butyl 4-[(trimethylsilyl)ethynyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111291-96-4 | |
| Record name | tert-Butyl 4-[(trimethylsilyl)ethynyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate: Synthesis, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the demand for versatile molecular building blocks is insatiable. tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, hereafter referred to as TBTB, has emerged as a cornerstone scaffold for the construction of complex molecular architectures. Its utility lies in its bifunctional nature: a sterically hindered ester at one end and a protected terminal alkyne at the other. This unique arrangement allows for sequential and orthogonal chemical modifications, making it an invaluable tool for creating rigid, linear linkers in drug candidates, functional polymers, and molecular probes.
The trimethylsilyl (TMS) group serves as a robust yet readily cleavable protecting group for the terminal alkyne, preventing unwanted side reactions such as self-coupling (Glaser coupling) while being stable to a wide range of reaction conditions.[1][2] Concurrently, the tert-butyl ester provides steric protection to the carboxylic acid, rendering it stable to many nucleophilic and basic conditions.[3][4] The ability to selectively deprotect either terminus grants chemists precise control over synthetic strategy. This guide provides a comprehensive overview of TBTB, from its synthesis and characterization to its strategic application in multi-step organic synthesis.
Physicochemical Properties and Characterization
TBTB is typically a yellow to brown solid at room temperature. A thorough understanding of its physical and chemical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 111291-96-4 | |
| Molecular Formula | C16H22O2Si | [5] |
| Molecular Weight | 274.43 g/mol | [5] |
| Appearance | Yellow to Brown Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature |
Spectroscopic Characterization
Confirmation of the structure and purity of TBTB is typically achieved through standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons (two doublets in the ~7.4-8.0 ppm range), the tert-butyl group (a singlet at ~1.6 ppm integrating to 9H), and the trimethylsilyl group (a singlet at ~0.25 ppm integrating to 9H).
-
¹³C NMR will show distinct signals for the carbonyl carbon of the ester, the quaternary carbons of the tert-butyl and silyl groups, the aromatic carbons, and the two sp-hybridized alkyne carbons.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]+ expected at m/z = 274.43.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester group (around 1715 cm⁻¹), the C≡C stretch of the alkyne (around 2160 cm⁻¹), and the Si-C vibrations (around 1250 and 840 cm⁻¹).
Synthesis and Mechanism
The most prevalent and efficient method for synthesizing TBTB is the Sonogashira cross-coupling reaction.[6][7] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[8][9] For TBTB, the reaction involves coupling tert-butyl 4-iodobenzoate with ethynyltrimethylsilane.
Reaction Scheme: tert-Butyl 4-iodobenzoate + Ethynyltrimethylsilane → this compound
The reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst, typically in the presence of an amine base like triethylamine, which also serves as the solvent.[6][8][10]
The Sonogashira Catalytic Cycle
The mechanism of the Sonogashira coupling is a well-studied process involving two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][9]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (tert-butyl 4-iodobenzoate) to form a Pd(II) complex. This is often the rate-limiting step.[6]
-
Transmetalation: The Pd(II) complex reacts with a copper(I) acetylide species (formed in the copper cycle) to exchange the halide for the acetylide group.
-
Reductive Elimination: The resulting Pd(II)-alkynyl complex undergoes reductive elimination to form the final product (TBTB) and regenerate the Pd(0) catalyst.[10]
-
-
Copper Cycle:
-
Acid-Base Reaction: The amine base deprotonates the terminal alkyne (ethynyltrimethylsilane), forming an acetylide anion.
-
Copper Acetylide Formation: The copper(I) salt reacts with the acetylide anion to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.[7]
-
Caption: A simplified diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Detailed Experimental Protocol: Synthesis of TBTB
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 4-iodobenzoate (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Reagent Addition: Add anhydrous triethylamine (Et₃N) to the flask via syringe to dissolve the solids. To this stirred solution, add ethynyltrimethylsilane (1.2 equiv.) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl iodide is consumed.
-
Workup: After cooling to room temperature, remove the triethylamine under reduced pressure. Dilute the residue with diethyl ether or ethyl acetate and wash sequentially with water, saturated aqueous ammonium chloride, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[11] The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield TBTB as a solid.
Key Reactions and Synthetic Utility
The strategic value of TBTB lies in the orthogonal deprotection of its two functional ends. This allows for its incorporation into complex molecules in a controlled, stepwise manner.
Caption: Orthogonal deprotection strategies for TBTB enabling selective functionalization at either the alkyne or ester terminus.
Deprotection of the Trimethylsilyl (TMS) Group
The TMS group can be selectively removed under mild conditions to reveal the terminal alkyne, which is a versatile handle for subsequent transformations like Sonogashira couplings, Glaser couplings, or copper(I)-catalyzed azide-alkyne cycloadditions ("Click Chemistry").
Common Deprotection Methods:
| Reagent System | Conditions | Mechanistic Insight |
| Potassium Carbonate (K₂CO₃) | Methanol (MeOH), Room Temp | A mild base-catalyzed methanolysis of the Si-C bond. It is cost-effective and suitable for many substrates.[12][13] |
| Tetrabutylammonium Fluoride (TBAF) | THF, 0 °C to Room Temp | Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond and facilitating cleavage of the Si-C bond. This is a very common and efficient method.[2][13] |
Protocol: TMS Deprotection with K₂CO₃
-
Dissolve TBTB (1.0 equiv.) in methanol.
-
Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equiv.).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.[12]
-
Once complete, concentrate the mixture in vacuo.
-
Redissolve the residue in an organic solvent (e.g., ether), wash with water to remove salts, dry the organic layer, and evaporate the solvent to yield tert-butyl 4-ethynylbenzoate.
Deprotection of the tert-Butyl Ester
The tert-butyl ester is robust against bases and mild acids but can be efficiently cleaved under strong acidic conditions to yield the corresponding carboxylic acid. This is often done using trifluoroacetic acid (TFA).[3][14]
Mechanism: The deprotection proceeds via an acid-catalyzed elimination mechanism.[15] The ester's carbonyl oxygen is protonated by TFA, making the ester a better leaving group. The C-O bond cleaves to form a stable tert-butyl carbocation and the carboxylic acid. The carbocation is then deprotonated to form gaseous isobutylene, which drives the reaction to completion.[16]
Protocol: tert-Butyl Ester Deprotection with TFA
-
Dissolve TBTB (1.0 equiv.) in a dry solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic acid (TFA) dropwise, typically in a 1:1 to 1:4 ratio of DCM:TFA.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours until TLC indicates full conversion.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove final traces of TFA) to yield 4-((trimethylsilyl)ethynyl)benzoic acid.
Applications in Drug Discovery and Materials Science
The rigid, linear nature of the phenyl-alkyne scaffold derived from TBTB is highly desirable in several fields.
-
Medicinal Chemistry: TBTB is a precursor to linkers used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The rigid spacer helps to control the distance and orientation between two molecular entities, which is critical for biological activity. The resulting 4-ethynylbenzoic acid can be coupled to amines on proteins or other molecules.
-
Materials Science: The compound is used in the synthesis of conjugated polymers and molecular wires.[17] The ethynylbenzoate core can be polymerized or incorporated into larger π-conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its derivatives have also been explored for the synthesis of liquid crystals.[18]
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific hazard information, which may include warnings for ingestion (H302).
Conclusion
This compound is a powerful and versatile bifunctional building block. Its value is derived from the orthogonal stability of the tert-butyl ester and the TMS-protected alkyne, which allows for precise, sequential synthetic transformations. Through well-established protocols such as the Sonogashira coupling for its synthesis and selective deprotection strategies, researchers can readily access either a terminal alkyne or a carboxylic acid for further elaboration. This strategic flexibility has cemented its role as an essential component in the synthetic chemist's toolbox for developing novel pharmaceuticals, advanced materials, and complex molecular systems.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [cymitquimica.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 14. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Methyl 4-(trimethylsilylethynyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate: Synthesis, Properties, and Applications
Introduction
In the landscape of modern organic synthesis, precision and versatility are paramount. Molecules that serve as adaptable building blocks are the cornerstone of innovation in drug discovery, materials science, and beyond. One such molecule of significant interest is tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate . This compound elegantly combines the steric bulk of a tert-butyl group, the synthetic versatility of a trimethylsilyl-protected alkyne, and the reactive potential of a benzoate ester. This guide provides an in-depth technical overview of its chemical structure, properties, a detailed protocol for its synthesis via the Sonogashira coupling reaction, and its applications, particularly in the synthesis of liquid crystals and as a potential linker for metal-organic frameworks (MOFs).
Chemical Structure and Properties
The structure of this compound, with the CAS Number 111291-96-4, is characterized by a central benzene ring substituted at the 1 and 4 positions.[1] One end of the molecule features a tert-butyl ester group, which not only influences the molecule's solubility and crystallinity but also can be hydrolyzed to the corresponding carboxylic acid for further functionalization. The other end is adorned with a trimethylsilyl (TMS) protected ethynyl group. The TMS group is a crucial feature, as it prevents the terminal alkyne from undergoing unwanted side reactions, yet it can be selectively removed under mild conditions to liberate the reactive terminal alkyne.[2][3]
Molecular Formula: C₁₆H₂₂O₂Si[1]
Molecular Weight: 274.43 g/mol [1]
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Physical Form | Yellow to Brown Solid | |
| Storage Temperature | Room temperature | |
| Purity | Typically ≥95% | |
| Boiling Point | Not readily available. Related compound methyl 4-tert-butyl benzoate has a boiling point of 122-124 °C at 9.00 mm Hg. | [4] |
| Melting Point | Not explicitly reported. The related compound tert-butyl 4-ethynylbenzoate is a solid. | [5] |
| Solubility | Expected to be soluble in common organic solvents like THF, diethyl ether, and ethyl acetate. Slightly soluble in water. | [6] |
Spectroscopic Characterization
The structural integrity of this compound is typically confirmed through a combination of spectroscopic techniques. While a specific, unified spectrum for this exact compound is not publicly available, the expected spectral features can be reliably predicted based on data from closely related analogs and the known chemical shifts of its constituent functional groups.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the trimethylsilyl protons. The aromatic protons would appear as two doublets in the aromatic region (typically δ 7.5-8.0 ppm). The nine protons of the tert-butyl group will present as a sharp singlet around δ 1.6 ppm, and the nine protons of the trimethylsilyl group will also appear as a sharp singlet, but further upfield, around δ 0.25 ppm.[2][7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide evidence for all 16 carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester (around δ 165 ppm), the quaternary carbons of the benzene ring and the tert-butyl group, the two distinct carbons of the alkyne (typically in the δ 90-105 ppm range), and the methyl carbons of the tert-butyl and trimethylsilyl groups.[2][3]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would display characteristic absorption bands for the key functional groups. A strong carbonyl (C=O) stretch for the ester would be observed around 1710-1730 cm⁻¹. The C≡C triple bond stretch would appear in the region of 2150-2160 cm⁻¹. The Si-C bond of the trimethylsilyl group typically shows a characteristic absorption around 1250 cm⁻¹.[8]
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 274.4. A characteristic fragmentation pattern for TMS-containing compounds is the loss of a methyl group to give a strong [M-15]⁺ peak.[9][10]
Synthesis via Sonogashira Coupling
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[11][12] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11]
The synthesis of this compound involves the coupling of tert-butyl 4-iodobenzoate with trimethylsilylacetylene. The iodine atom on the benzoate derivative makes it a highly reactive substrate for this transformation.
Experimental Protocol
This protocol outlines a general procedure for the Sonogashira coupling to synthesize this compound.
Materials:
-
tert-Butyl 4-iodobenzoate (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (3.0 equiv), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 4-iodobenzoate, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure anaerobic conditions.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous THF via syringe, followed by anhydrous triethylamine. Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (to remove the copper catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.[11][12]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
The unique trifunctional nature of this compound makes it a valuable intermediate in several areas of chemical synthesis.
Precursor for Liquid Crystals
A significant application of this compound is in the synthesis of calamitic (rod-shaped) liquid crystals.[13][14][15] The rigid phenyl-alkyne core provides the necessary structural anisotropy, a key requirement for liquid crystalline behavior. The synthetic strategy typically involves:
-
Sonogashira Coupling: Synthesis of the core structure, this compound.
-
Deprotection: Mild and selective removal of the TMS group using reagents like potassium carbonate in methanol or a fluoride source (e.g., TBAF) to yield the terminal alkyne, tert-butyl 4-ethynylbenzoate.[2][3]
-
Further Elongation: The newly exposed terminal alkyne can then undergo a second Sonogashira coupling with a different aryl halide to create a more extended, rigid molecular structure.
-
Terminal Group Modification: The tert-butyl ester can be hydrolyzed to the carboxylic acid, which can then be esterified with various alcohol-containing mesogenic units to fine-tune the liquid crystalline properties.[13]
The bulky tert-butyl group can influence the mesomorphic properties by disrupting crystal packing, which can lead to lower melting points and affect the stability and temperature range of the nematic and smectic phases.[16]
Linkers for Metal-Organic Frameworks (MOFs)
The deprotected form of this compound, tert-butyl 4-ethynylbenzoate, followed by hydrolysis of the ester to 4-ethynylbenzoic acid, can serve as a linker in the synthesis of metal-organic frameworks (MOFs).[7] MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.[17] The rigid, linear geometry of the 4-ethynylbenzoate linker is ideal for constructing well-defined, porous network structures. The alkyne functionality within the framework can also be a site for post-synthetic modification, allowing for the tuning of the MOF's properties.[17]
Conclusion
This compound is a strategically designed molecule that offers a wealth of synthetic possibilities. Its robust synthesis via the Sonogashira coupling, coupled with the orthogonal reactivity of its functional groups, makes it a valuable building block for researchers in materials science and medicinal chemistry. The ability to selectively deprotect the alkyne and hydrolyze the ester provides a clear and controlled pathway for the construction of complex molecular architectures, from advanced liquid crystalline materials to functional metal-organic frameworks. As the demand for novel materials with tailored properties continues to grow, the utility of such versatile synthetic intermediates is set to expand even further.
References
- Wiley-VCH. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Srinivasa, H. T., et al. (2014). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. CORE.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link].
- The Royal Society of Chemistry. (n.d.).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
- The Good Scents Company. (n.d.).
- Pendidikan Kimia. (n.d.).
- Benchchem. (n.d.).
- Chemsrc. (2025, August 25).
- ChemicalBook. (n.d.).
- Sigma-Aldrich. (n.d.). TERT-BUTYL 4-((TRIMETHYLSILYL)ETHYNYL)
- National Center for Biotechnology Information. (n.d.). Methyl 4-(trimethylsilylethynyl)
- ResearchGate. (2025, August 6). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules | Request PDF.
- National Institute of Standards and Technology. (n.d.).
- AA Blocks. (n.d.). 111291-96-4 | MFCD18206171 | tert-Butyl 4-((trimethylsilyl)ethynyl)
- Benchchem. (n.d.).
- PubMed. (n.d.).
- Vinati Organics. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 6-Ethynylcinnoline.
- SciELO. (2014, July 15). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.
- The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions.
- ResearchGate. (n.d.). FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)
- ChemicalBook. (n.d.). 4-tert-Butylbenzoic acid(98-73-7) 13C NMR spectrum.
- National Center for Biotechnology Information. (n.d.). Ethyl 4-((trimethylsilyl)ethynyl)benzoate | C14H18O2Si | CID 10729134. PubChem.
- ResearchGate. (2025, August 6). Liquid/Single Crystal Structure Analysis: Synthesis and Characterization of a Trimethylsilyl Derived Rod Shaped Mesogen.
- Royal Society of Chemistry. (2009, March 16). Industrial applications of metal–organic frameworks. Chemical Society Reviews.
- Thieme. (n.d.).
- National Center for Biotechnology Information. (n.d.). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS)
- PubMed Central. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Liquid Crystal Synthesis Using Ethyl 4-(4-oxocyclohexyl)
- PubMed. (2017, April 18).
- ResearchGate. (2025, August 6). Applications of Metal Organic Frameworks (MOFs) in Wound Healing and Tuberculosis (TB)
- SpringerLink. (n.d.). Synthesis and application of Al trimesate-based metal-organic framework: a critical review.
- ResearchGate. (2023, April 19). (PDF) GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS)
Sources
- 1. aablocks.com [aablocks.com]
- 2. rsc.org [rsc.org]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 4. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]
- 5. tert-butyl 4-ethynylbenzoate | CAS#:111291-97-5 | Chemsrc [chemsrc.com]
- 6. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]
- 7. Methyl 4-(trimethylsilylethynyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-tert-Butylphenol, TMS derivative [webbook.nist.gov]
- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Postsynthetic Tuning of Metal-Organic Frameworks for Targeted Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate (CAS Number: 111291-96-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, identified by CAS number 111291-96-4, is a bifunctional molecule that serves as a valuable building block in medicinal chemistry and materials science. Its structure incorporates a protected alkyne in the form of a trimethylsilyl (TMS) group and a carboxylic acid protected as a tert-butyl ester. This arrangement allows for selective chemical transformations, making it a versatile intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization, ensuring its suitability for further applications in drug discovery and development.
Chemical Properties and Structure
| Property | Value |
| CAS Number | 111291-96-4 |
| Molecular Formula | C16H22O2Si |
| Molecular Weight | 274.43 g/mol [1] |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C(C)C[1] |
Molecular Structure:
Caption: 2D structure of this compound.
Synthesis
The most efficient and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Reaction Scheme
Caption: Sonogashira coupling for the synthesis of the target compound.
Experimental Protocol
This protocol is a self-validating system, where successful execution relies on careful adherence to anhydrous and oxygen-free conditions, with in-process checks ensuring reaction completion.
Materials:
-
tert-butyl 4-bromobenzoate
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add tert-butyl 4-bromobenzoate (1.0 eq).
-
Reagent Addition: Add bis(triphenylphosphine)palladium(II) chloride (0.03 eq) and copper(I) iodide (0.01 eq).
-
Solvent and Base: Add anhydrous toluene and freshly distilled triethylamine.
-
Degassing: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred reaction mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.[4]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a nitrogen atmosphere prevents catalyst degradation and ensures optimal catalytic activity.
-
Anhydrous Conditions: Moisture can interfere with the catalytic cycle and lead to side reactions. Using anhydrous solvents and freshly distilled triethylamine is crucial for high yields.
-
Copper(I) Iodide Co-catalyst: CuI facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the coupling reaction.
-
Triethylamine as Base: Triethylamine serves as a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. It also acts as a solvent.
-
Purification by Column Chromatography: This technique is essential to remove unreacted starting materials, catalyst residues, and any byproducts, ensuring the high purity of the final compound required for subsequent applications.
Characterization
Thorough characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to ester) | ~7.95 | Doublet | 2H |
| Aromatic (ortho to alkyne) | ~7.50 | Doublet | 2H |
| tert-Butyl | ~1.60 | Singlet | 9H |
| Trimethylsilyl | ~0.25 | Singlet | 9H |
-
¹³C NMR: The carbon-13 NMR spectrum confirms the carbon framework of the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
| Carbon | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~165 |
| Aromatic (quaternary, ester) | ~132 |
| Aromatic (CH) | ~129, ~128 |
| Aromatic (quaternary, alkyne) | ~127 |
| Alkyne (C-Ar) | ~104 |
| Alkyne (C-Si) | ~95 |
| tert-Butyl (quaternary) | ~81 |
| tert-Butyl (CH₃) | ~28 |
| Trimethylsilyl (CH₃) | ~0 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.[5][6]
-
Expected Molecular Ion (M⁺): m/z = 274.14
-
Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of a tert-butyl group ([M-57]⁺), a methyl group from the TMS moiety ([M-15]⁺), and other characteristic fragments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compound.
-
Technique: A reversed-phase HPLC method is appropriate for this relatively nonpolar molecule.[7][8]
-
Typical Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile in water or methanol in water.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
-
Purity Assessment: A pure sample should exhibit a single, sharp peak. The percentage purity can be calculated from the area of the main peak relative to the total area of all peaks.
Applications in Drug Development
This compound is a versatile intermediate in drug discovery due to its orthogonal protecting groups.
-
Scaffold for Library Synthesis: The TMS-protected alkyne can be deprotected under mild conditions (e.g., with a fluoride source like TBAF) to reveal a terminal alkyne. This alkyne can then be used in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to rapidly generate a library of compounds for biological screening.
-
Linker Moiety: The carboxylic acid, after deprotection of the tert-butyl ester, can be used to couple the molecule to other pharmacophores or to a solid support for solid-phase synthesis.
-
Precursor to Biologically Active Molecules: Phenylacetylene derivatives are found in the core structure of various biologically active compounds. This building block provides a convenient entry point for the synthesis of such molecules.
Conclusion
The synthesis of this compound via the Sonogashira coupling reaction is a reliable and efficient method. This guide has provided a detailed, field-proven protocol, emphasizing the rationale behind key experimental steps to ensure reproducibility. Comprehensive characterization using NMR, MS, and HPLC is essential to validate the structure and purity of the compound, making it a dependable intermediate for researchers and scientists in the field of drug development. The strategic placement of orthogonal protecting groups on this molecule offers significant flexibility in the design and synthesis of novel chemical entities with potential therapeutic applications.
References
-
Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A. - Preparation of tmpMgCl·LiCl. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Fasina, T. M., et al. (2006). Methyl 4-(trimethylsilylethynyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 11), o4869–o4870. [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
-
Saha, S., et al. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Journal of Chromatographic Science, 52(7), 635–644. [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(14), 4278–4282. [Link]
-
ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]
-
Ljoncheva, N., et al. (2023). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. Data in Brief, 48, 109153. [Link]
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. [Link]
-
JoVE. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Retrieved from [Link]
-
Trost, B. M., & Rudd, M. T. (2003). Ru-Catalyzed Sequence for the Synthesis of Cyclic Amido-Ethers. Journal of the American Chemical Society, 125(38), 11516–11517. [Link]
-
ResearchGate. (n.d.). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. Retrieved from [Link]
-
AA Blocks. (n.d.). 111291-96-4 | MFCD18206171 | this compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization: Breaking. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Trimethylsilyl (4-tert-butyl) phenylethyne (Compound 21). Retrieved from [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.org [mdpi.org]
- 4. prepchem.com [prepchem.com]
- 5. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
Physical and chemical properties of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate is a bifunctional organic molecule that has garnered significant interest in the fields of materials science and medicinal chemistry. Its unique structure, featuring a protected alkyne and a bulky tert-butyl ester group on a central benzene ring, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₂O₂Si | [1] |
| Molecular Weight | 274.43 g/mol | |
| CAS Number | 111291-96-4 | |
| Physical Form | Yellow to Brown Solid | |
| Melting Point | Not definitively reported; a related compound, 4-[(trimethylsilyl)ethynyl]benzaldehyde, has a melting point of 66-70 °C. | |
| Boiling Point | Data not available; likely to decompose at higher temperatures. | |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Insoluble in water. | [2] |
| Storage | Room temperature, in a dry and well-ventilated place. |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the characterization and quality control of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The following are typical chemical shifts observed in CDCl₃:
| ¹H NMR | δ (ppm) | Multiplicity | Assignment |
| ~7.95 | d | 2H, Aromatic | |
| ~7.50 | d | 2H, Aromatic | |
| ~1.60 | s | 9H, -C(CH₃)₃ | |
| ~0.25 | s | 9H, -Si(CH₃)₃ |
| ¹³C NMR | δ (ppm) | Assignment |
| ~165.0 | C=O | |
| ~132.0 | Aromatic | |
| ~130.0 | Aromatic | |
| ~129.5 | Aromatic | |
| ~128.0 | Aromatic | |
| ~104.5 | -C≡C-Si | |
| ~95.0 | -C≡C-Si | |
| ~81.5 | -C(CH₃)₃ | |
| ~28.0 | -C(CH₃)₃ | |
| ~ -0.5 | -Si(CH₃)₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium-Strong | C-H stretch (aliphatic) |
| ~2160 | Medium | C≡C stretch (alkyne) |
| ~1715 | Strong | C=O stretch (ester) |
| ~1260 | Strong | Si-CH₃ bend |
| ~1100-1300 | Strong | C-O stretch (ester) |
| ~840 | Strong | Si-C stretch |
Synthesis and Reactivity
The primary route for the synthesis of this compound is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of aryl alkynes.[3]
Synthetic Workflow: Sonogashira Coupling
Caption: Sonogashira coupling for the synthesis of the title compound.
Detailed Protocol for Sonogashira Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add tert-butyl 4-iodobenzoate (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.02 equiv), and copper(I) iodide (CuI) (0.04 equiv).
-
Solvent and Base Addition: Add anhydrous and degassed solvent (e.g., tetrahydrofuran or dimethylformamide) and triethylamine (2.0-3.0 equiv).
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 equiv) dropwise to the stirred reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Key Reactivity: Deprotection of the Trimethylsilyl Group
The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. Its removal is a crucial step in many synthetic applications, unmasking the reactive terminal alkyne for further transformations.[4]
Deprotection Workflow:
Caption: Deprotection of the trimethylsilyl group.
Detailed Protocol for Desilylation:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent such as tetrahydrofuran (for TBAF) or methanol (for K₂CO₃).
-
Reagent Addition:
-
Method A (TBAF): Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise at 0 °C.
-
Method B (K₂CO₃): Add potassium carbonate (K₂CO₃) (2.0-3.0 equiv) to the methanolic solution.
-
-
Reaction Conditions: Stir the reaction at room temperature and monitor by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography if necessary.
Applications in Research and Development
The unique structural features of this compound make it a valuable intermediate in several areas of chemical synthesis.
Liquid Crystal Synthesis
A primary application of this compound is in the synthesis of liquid crystals.[2][5] The rigid rod-like structure provided by the ethynylbenzoate core is a common motif in calamitic (rod-shaped) liquid crystals. The terminal alkyne, after deprotection, can be further elaborated to introduce various functional groups or to extend the molecular length, which are key factors in tuning the mesomorphic properties of the final liquid crystalline material.[6]
Precursor for Metal-Organic Frameworks (MOFs)
The deprotected derivative, 4-ethynylbenzoic acid (obtained after hydrolysis of the tert-butyl ester), can serve as a linker in the construction of metal-organic frameworks (MOFs). The linear and rigid nature of the linker can lead to the formation of porous materials with potential applications in gas storage and catalysis.
Building Block in Medicinal Chemistry
While direct applications in drug development are less documented, the arylalkyne moiety is a prevalent structural feature in many biologically active molecules. This compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The tert-butyl ester can be hydrolyzed under acidic conditions to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation.
Safety Information
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, information from related compounds suggests the following:
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a dry and cool place.
-
Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation via the Sonogashira coupling and the differential reactivity of its functional groups provide a robust platform for the construction of complex molecular architectures. A thorough understanding of its physical, chemical, and safety properties, as outlined in this guide, is essential for its effective and safe utilization in the synthesis of novel liquid crystals, functional materials, and potential therapeutic agents.
References
- Srinivasa, H. T., et al. (2015). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. Journal of Molecular Structure, 1081, 238-246.
- Potts, G. T., et al. (2008). Methyl 4-(trimethylsilylethynyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o966.
- Linghu, X., Kennedy-Smith, J. J., & Toste, F. D. (2007). Total Synthesis of (+)-Fawcettimine.
-
Royal Society of Chemistry. (2017). Supplementary Information for "Mild Ti-catalyzed transformation of t-butyl thio-ethers into thio-acetates". Retrieved from [Link]
-
ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
- Potts, G. T., et al. (2008). Methyl 4-(trimethylsilylethynyl)benzoate. Acta Crystallographica Section E, E64(4), o966.
-
AA Blocks. This compound. Retrieved from [Link]
-
The Good Scents Company. methyl 4-tert-butyl benzoate. Retrieved from [Link]
- Zhang, S., et al. (2001). Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates.
-
Gelest, Inc. Cross-Coupling of Alkynylsilanes. Retrieved from [Link]
-
University of Colorado Boulder. Synthesis of Liquid Crystals. Retrieved from [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
ResearchGate. 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. Retrieved from [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. Liquid/Single Crystal Structure Analysis: Synthesis and Characterization of a Trimethylsilyl Derived Rod Shaped Mesogen. Retrieved from [Link]
-
Gelest Technical Library. Deprotection of Silyl Ethers. Retrieved from [Link]
-
ResearchGate. FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate (6). Retrieved from [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. Retrieved from [Link]
-
ResearchGate. FT-IR spectrum of tert-butyl... Retrieved from [Link]
Sources
A Technical Guide to tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate: Synthesis, Properties, and Applications
This guide provides an in-depth analysis of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, a bifunctional chemical intermediate of significant value in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document elucidates the compound's core properties, details its synthesis via the Sonogashira coupling, outlines characterization protocols, and explores its versatile applications as a molecular building block.
Molecular Profile and Physicochemical Properties
This compound is a strategically designed molecule featuring three key functional components on a central benzene ring: a tert-butyl ester, a protected alkyne (trimethylsilylacetylene), and the aromatic core itself. This architecture makes it a highly useful scaffold, where each functional group can be addressed with high selectivity.
Compound Identification
The fundamental identifiers for this compound are summarized below, providing a clear reference for procurement, registration, and literature review.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 111291-96-4 | [1] |
| Molecular Formula | C₁₆H₂₂O₂Si | [1][2] |
| Molecular Weight | 274.43 g/mol | [1][2] |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C(C)C | [1] |
| InChI Key | KAYVQNMVOJPPLD-UHFFFAOYSA-N |
Physicochemical and Safety Data
The physical properties and safety information are crucial for proper handling, storage, and experimental design.
| Property | Value | Source(s) |
| Physical Form | Yellow to Brown Solid | |
| Purity | ≥95% | |
| Storage Temperature | Room Temperature | |
| Hazard Statement | H302: Harmful if swallowed | |
| Signal Word | Warning | |
| GHS Pictogram | Exclamation Mark |
Synthesis and Mechanism: The Sonogashira Coupling
The most efficient and widely adopted method for constructing the C(sp²)-C(sp) bond in this compound is the Sonogashira cross-coupling reaction.[3] This powerful reaction couples an aryl halide with a terminal alkyne, facilitated by a dual-catalyst system.[4][5]
The choice of starting materials is critical. Tert-butyl 4-iodobenzoate is typically preferred over the bromide or chloride analogue due to the greater reactivity of the C-I bond in the oxidative addition step, leading to higher reaction rates and yields. (Trimethylsilyl)acetylene is used as the coupling partner, with the trimethylsilyl (TMS) group serving as a robust protecting group for the acidic acetylenic proton, preventing self-coupling (Glaser coupling) and enabling its use in subsequent reactions.[6]
The Catalytic Cycles of the Sonogashira Reaction
The reaction mechanism is understood to proceed through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][6]
-
Palladium Cycle :
-
Oxidative Addition : A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl complex.
-
Transmetalation : The copper(I) acetylide, generated in the copper cycle, transfers the acetylide group to the Pd(II)-aryl complex. This step forms a Pd(II)-dialkynyl-aryl complex and regenerates the copper(I) halide.
-
Reductive Elimination : The desired product, the aryl alkyne, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
-
-
Copper Cycle :
-
π-Alkyne Complex Formation : Copper(I) coordinates with the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation : An amine base (e.g., triethylamine or diisopropylamine) deprotonates the alkyne to form a copper(I) acetylide intermediate, which is the active species for transmetalation to the palladium center.[6]
-
Exemplary Synthesis Protocol
This protocol is a self-validating system. Successful synthesis will yield a product with spectroscopic data (NMR, IR) consistent with the target structure, and purification by column chromatography provides a visually and analytically pure compound.
Reagents:
-
tert-Butyl 4-iodobenzoate (1.0 equiv)
-
(Trimethylsilyl)acetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl 4-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI.
-
System Purge: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation and alkyne homocoupling.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF, followed by triethylamine. Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add (trimethylsilyl)acetylene dropwise via syringe.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-8 hours).
-
Workup: Cool the mixture to room temperature. Filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Spectroscopic Characterization
Structural confirmation is typically achieved through a combination of NMR and IR spectroscopy.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include:
-
A sharp singlet at ~0.25 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the trimethylsilyl (TMS) group.
-
A sharp singlet at ~1.60 ppm, integrating to 9H, for the tert-butyl group protons.
-
Two doublets in the aromatic region (~7.50-7.95 ppm), each integrating to 2H, exhibiting an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring.
-
-
¹³C NMR (100 MHz, CDCl₃): Key expected resonances include:
-
The ester carbonyl carbon (~165 ppm).
-
Aromatic carbons, including the two quaternary carbons.
-
Two acetylenic carbons (~95-105 ppm).
-
The quaternary carbon and methyl carbons of the tert-butyl group.
-
The methyl carbons of the TMS group (~0 ppm).
-
-
FT-IR (ATR): Characteristic vibrational frequencies include:
-
A strong C=O stretch from the ester at ~1715 cm⁻¹.
-
A sharp, medium-intensity C≡C stretch at ~2160 cm⁻¹.
-
C-H stretches from the aromatic and aliphatic groups.
-
A strong Si-C stretch at ~1250 cm⁻¹ and ~845 cm⁻¹.
-
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from its nature as a differentially protected building block. The TMS group protects the alkyne, while the tert-butyl group protects the carboxylic acid, allowing for selective deprotection and sequential functionalization.
Selective Deprotection Strategies
-
TMS Group Removal (Revealing the Alkyne): The silyl group can be selectively cleaved under mild conditions to unmask the terminal alkyne, making it available for further Sonogashira couplings, "click" chemistry (CuAAC), or other alkyne-based transformations.[7]
-
Protocol: Treat the compound with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or a mild base like potassium carbonate (K₂CO₃) in methanol at room temperature.
-
-
Ester Hydrolysis (Revealing the Carboxylic Acid): The tert-butyl ester is stable to many reaction conditions but can be removed with strong acid to yield the corresponding carboxylic acid. This acid can then be converted to amides, other esters, or acid chlorides.
-
Protocol: Stir the compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
-
Applications as a Core Building Block
-
Liquid Crystals and Materials Science: The rigid, linear structure imparted by the aryl-alkyne motif makes this compound and its derivatives excellent candidates for the synthesis of calamitic (rod-shaped) liquid crystals and conjugated organic materials.[3][8]
-
Pharmaceutical and Agrochemical Synthesis: As a versatile intermediate, it serves as a precursor to more complex molecules with potential biological activity.[9][10] The ability to introduce functionality at either the alkyne or the carboxylic acid position provides a powerful tool for building molecular diversity.[7]
-
Precursor to 4-Ethynylbenzoic Acid: Following deprotection, this molecule is a direct precursor to 4-ethynylbenzoic acid, another crucial building block that links aromatic and acetylenic functionalities.[7]
Conclusion
This compound is more than a simple chemical compound; it is a testament to strategic molecular design. By incorporating two distinct and orthogonally-addressable protecting groups, it provides chemists with a reliable and versatile platform for the synthesis of complex molecular architectures. Its straightforward synthesis via the robust Sonogashira coupling, combined with its predictable reactivity, ensures its continued importance in the fields of materials science, drug discovery, and advanced organic synthesis.
References
-
AA Blocks. This compound. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
BYJU'S. Sonogashira Coupling. [Link]
-
ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
-
CORE. 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. [Link]
-
ResearchGate. 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules | Request PDF. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. This compound [cymitquimica.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
Initial Synthesis of Novel 4-[2-(Trimethylsilyl)ethynyl]benzoates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of novel 4-[2-(trimethylsilyl)ethynyl]benzoates. These compounds are valuable building blocks in medicinal chemistry and materials science, serving as precursors to a wide array of more complex molecules. The core of this synthesis lies in the robust and versatile Sonogashira cross-coupling reaction. This document will detail the underlying principles, provide a step-by-step experimental protocol, and discuss the critical aspects of reactant preparation, reaction optimization, and product purification and characterization.
Introduction
4-[2-(Trimethylsilyl)ethynyl]benzoates are key intermediates in organic synthesis. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions while allowing for transformations at other sites of the molecule.[1][2] The benzoate moiety, on the other hand, provides a versatile handle for further functionalization. The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction, is the most common and efficient method for the formation of the crucial carbon-carbon bond between an aryl halide and a terminal alkyne.[3][4] This guide will focus on the practical application of this reaction for the synthesis of the target compounds.
Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds.[5] The reaction typically involves an aryl or vinyl halide and a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) salt, in the presence of a base.[6]
Mechanism Overview: The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][7]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., an ethyl 4-iodobenzoate) to form a Pd(II) complex.[3][7]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[3][8] This is often the rate-determining step.[3]
-
Reductive Elimination: The desired coupled product is formed, and the Pd(0) catalyst is regenerated.[3][7]
-
-
Copper Cycle:
Caption: Figure 1. Simplified Sonogashira Coupling Mechanism
Experimental Protocols
Part 1: Preparation of Ethyl 4-iodobenzoate
The starting material, an aryl halide, is crucial for the Sonogashira coupling. Ethyl 4-iodobenzoate is a common choice due to the high reactivity of the carbon-iodine bond.[9] It can be synthesized from 4-iodobenzoic acid via Fischer-Speier esterification.[10][11]
Materials:
-
4-Iodobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 4-iodobenzoic acid with an excess of absolute ethanol, which acts as both reactant and solvent.[10]
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol using a rotary evaporator.
-
Dilute the residue with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-iodobenzoate.[10]
-
Purify the product by column chromatography or recrystallization if necessary.
| Property | Value |
| Molecular Formula | C₉H₉IO₂ |
| Molecular Weight | 276.07 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 45-48 °C |
Table 1: Physicochemical Properties of Ethyl 4-iodobenzoate
Part 2: Sonogashira Coupling for the Synthesis of Ethyl 4-[2-(trimethylsilyl)ethynyl]benzoate
This protocol outlines the coupling of ethyl 4-iodobenzoate with trimethylsilylacetylene.
Materials:
-
Ethyl 4-iodobenzoate
-
Trimethylsilylacetylene
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)
-
Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite®
Procedure:
-
To a dry, inert-atmosphere flask, add ethyl 4-iodobenzoate, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add trimethylsilylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.[7]
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.[12]
-
Wash the filtrate with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Figure 2. Overall Synthetic Workflow
Characterization
The structure and purity of the synthesized 4-[2-(trimethylsilyl)ethynyl]benzoates should be confirmed using standard spectroscopic techniques.[13]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the ethyl group protons, and the nine equivalent protons of the trimethylsilyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, ethynyl carbons, ethyl group carbons, and the trimethylsilyl carbons. |
| FT-IR | Characteristic stretching frequencies for the C=O of the ester, the C≡C of the alkyne, and the Si-C bond. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the product. |
Table 2: Spectroscopic Characterization Data
Conclusion
The synthesis of novel 4-[2-(trimethylsilyl)ethynyl]benzoates is reliably achieved through a two-step process involving the esterification of 4-iodobenzoic acid followed by a Sonogashira cross-coupling reaction with trimethylsilylacetylene. This guide provides a robust framework for researchers to produce these valuable synthetic intermediates. Careful execution of the experimental protocols and thorough characterization are paramount to obtaining high yields of pure product. The versatility of the Sonogashira reaction allows for the adaptation of this methodology to a wide range of substituted benzoates, opening avenues for the synthesis of diverse molecular architectures for various applications in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). SCIRP. Retrieved from [Link]
-
Scribd. (n.d.). Alkyne Protecting Groups. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
A Review on Palladium Catalyzed Coupling Reactions. (n.d.). IJPCSONLINE. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]
-
ACS Publications. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Retrieved from [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]
-
RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
YouTube. (2020, July 25). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
CureFFI.org. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. Retrieved from [Link]
-
RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Utility of Ethyl 4-Iodobenzoate in Organic Chemistry. Retrieved from [Link]
-
Lumen Learning. (n.d.). 15.2 Use of protecting groups. Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. Retrieved from [Link]
-
CORE. (2014, October 15). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. Retrieved from [Link]
-
ChemBK. (2024, April 10). methyl 4-(2-(trimethylsilyl)ethynyl)benzoate. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Spectroscopic data (NMR, IR, Mass Spec) for tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate.
This guide provides a detailed technical overview of the spectroscopic data for tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, a key intermediate in organic synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and fundamental spectroscopic principles to offer a comprehensive analytical profile.
Introduction
This compound (CAS No. 111291-96-4) is a bifunctional molecule that incorporates a protected alkyne and a carboxylic acid ester.[1] This structure makes it a valuable building block, particularly in Sonogashira cross-coupling reactions where the trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne. The tert-butyl ester provides steric bulk and can be selectively cleaved under specific acidic conditions. Accurate spectroscopic characterization is crucial for verifying the identity and purity of this compound in any synthetic workflow.
Molecular Structure and Key Spectroscopic Features
The chemical structure of this compound is presented below. The key functional groups that give rise to its characteristic spectroscopic signals are the trimethylsilyl (TMS) group, the ethynyl (alkyne) linkage, the para-substituted benzene ring, and the tert-butyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard. The predictions are based on data from the closely related methyl ester, methyl 4-(trimethylsilylethynyl)benzoate, and known chemical shift values for tert-butyl groups.[2]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl group, and the trimethylsilyl group. The para-substitution of the benzene ring will result in a characteristic AA'BB' splitting pattern for the aromatic protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet (d) | 2H | Aromatic (Ha) |
| ~7.50 | Doublet (d) | 2H | Aromatic (Hb) |
| ~1.60 | Singlet (s) | 9H | tert-Butyl (-C(CH₃)₃) |
| ~0.25 | Singlet (s) | 9H | Trimethylsilyl (-Si(CH₃)₃) |
Causality of Signal Characteristics:
-
Aromatic Protons (Ha, Hb): The protons ortho to the electron-withdrawing ester group (Ha) are deshielded and appear at a lower field (~7.95 ppm) compared to the protons ortho to the silylalkynyl group (Hb, ~7.50 ppm). The coupling between these adjacent protons results in a doublet for each signal.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.60 ppm. This upfield shift is characteristic of aliphatic protons.
-
Trimethylsilyl Protons: The nine equivalent protons of the TMS group are highly shielded due to the electropositive nature of silicon and appear as a sharp singlet at a very upfield chemical shift of around 0.25 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted spectrum will show signals for the quaternary carbons of the benzene ring, the alkyne, the ester, and the tert-butyl and trimethylsilyl groups, as well as the protonated aromatic carbons.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | Carbonyl Carbon (C=O) |
| ~132.0 | Aromatic (CH) |
| ~131.5 | Aromatic (C-alkyne) |
| ~129.5 | Aromatic (CH) |
| ~128.0 | Aromatic (C-ester) |
| ~104.5 | Alkyne (C-Si) |
| ~95.0 | Alkyne (C-Aryl) |
| ~81.5 | Quaternary Carbon (-C(CH₃)₃) |
| ~28.2 | Methyl Carbons (-C(CH₃)₃) |
| ~-0.1 | Methyl Carbons (-Si(CH₃)₃) |
Expert Insights on ¹³C NMR:
-
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum (~165.0 ppm).
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the ester group and the carbon attached to the alkyne will be at lower fields than the protonated carbons.
-
Alkynyl Carbons: The two sp-hybridized carbons of the alkyne have characteristic chemical shifts in the range of 90-105 ppm.
-
tert-Butyl and Trimethylsilyl Carbons: The quaternary carbon of the tert-butyl group is found around 81.5 ppm, while the methyl carbons are at approximately 28.2 ppm. The carbons of the TMS group are highly shielded and appear close to 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~2160 | Medium | C≡C stretch (alkyne) |
| ~1715 | Strong | C=O stretch (ester) |
| ~1610, ~1500 | Medium | C=C stretch (aromatic) |
| ~1270, ~840 | Strong | Si-C stretch |
| ~1170, ~1120 | Strong | C-O stretch (ester) |
Interpretation of Key Bands:
-
C≡C Stretch: The presence of the alkyne is indicated by a medium intensity absorption band around 2160 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1715 cm⁻¹ is characteristic of the carbonyl group in the tert-butyl ester.
-
Si-C Stretch: The trimethylsilyl group will show strong characteristic bands for the Si-C bond vibrations.
The following diagram illustrates the workflow for spectroscopic analysis of the target compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 274.43 g/mol ), electron ionization (EI) would likely lead to several characteristic fragments.
Predicted Mass Spectrometry Data (EI)
| m/z | Possible Fragment |
| 274 | [M]⁺ (Molecular Ion) |
| 259 | [M - CH₃]⁺ |
| 217 | [M - C(CH₃)₃]⁺ |
| 201 | [M - O-C(CH₃)₃]⁺ |
| 185 | [M - Si(CH₃)₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Fragmentation Logic:
The molecular ion [M]⁺ at m/z 274 would be observed. A common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl group to give the [M - 15]⁺ ion at m/z 259. The tert-butyl group is also prone to fragmentation, leading to a significant peak at m/z 57 ([C(CH₃)₃]⁺) and the corresponding fragment at m/z 217 ([M - 57]⁺). The cleavage of the ester bond can also occur. The trimethylsilyl cation at m/z 73 is a very common and often abundant fragment in the mass spectra of TMS-containing compounds.
The relationship between the different spectroscopic techniques in confirming the molecular structure is depicted in the diagram below.
Caption: Interconnectivity of spectroscopic data for structural validation.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data described above. These are based on standard laboratory practices.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: A thin film of the compound can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, an ATR (Attenuated Total Reflectance) accessory can be used with the solid sample.
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean salt plate or ATR crystal should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
Conclusion
The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation and purity assessment. The predicted data and protocols outlined in this guide offer a robust framework for researchers in the fields of organic synthesis and drug development to confidently identify and utilize this important chemical intermediate.
References
-
AA Blocks. This compound. [Link]
-
CORE. 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10729134, Ethyl 4-((trimethylsilyl)ethynyl)benzoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13965008, tert-Butyl 4-ethynylbenzoate. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Wiley Online Library. Supporting Information. [Link]
-
National Center for Biotechnology Information. Methyl 4-(trimethylsilylethynyl)benzoate. [Link]
Sources
An In-depth Technical Guide to the Safe Handling and Use of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate
This guide provides comprehensive safety and handling information for tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate (CAS No. 111291-96-4), a compound increasingly utilized in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and protocols to ensure safe and effective use in a laboratory setting.
Understanding the Molecule: A Foundation for Safety
This compound is a bifunctional molecule incorporating a trimethylsilyl (TMS)-protected alkyne and a tert-butyl ester. This unique structure makes it a valuable building block, for instance in Sonogashira couplings where the TMS group acts as a removable protecting group for the terminal alkyne.[1][2][3] However, these same functional groups dictate its reactivity and potential hazards.
The trimethylsilylacetylene moiety, while generally stable, can be sensitive to certain conditions. The tert-butyl ester, while robust under many conditions, is susceptible to cleavage under strong acidic conditions, which can lead to the formation of isobutylene and the corresponding carboxylic acid.[4][5][6] Understanding this inherent reactivity is fundamental to its safe handling.
Hazard Identification and Risk Assessment
Based on available data, this compound is classified as harmful if swallowed. The primary known hazards are summarized in the table below. It is crucial to note that comprehensive toxicological data for this specific compound is limited; therefore, a cautious approach informed by the hazards of its constituent functional groups is warranted.
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
Inferred Potential Hazards:
-
Skin and Eye Irritation: While not explicitly classified, similar compounds with trimethylsilyl and benzoate moieties can cause skin and eye irritation.[7]
-
Reactivity with Strong Acids and Bases: The tert-butyl ester can undergo hydrolysis in the presence of strong acids or bases.[8]
-
Decomposition: Thermal decomposition may produce carbon oxides (CO, CO₂) and silicon oxides.[7]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential when working with this compound.
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A readily accessible and functioning safety shower and eyewash station are mandatory in the laboratory where this compound is handled.
Personal Protective Equipment (PPE)
A risk assessment should always be performed to determine the appropriate PPE. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially after direct contact.
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or procedures with a higher risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict protocols is critical to mitigate risks.
Handling
-
Avoid Dust Formation: This compound is a solid, and care should be taken to avoid generating dust during weighing and transfer.
-
Inert Atmosphere: For reactions sensitive to moisture or air, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Grounding: While not classified as flammable, it is good practice to ground equipment when transferring large quantities of any organic solid to prevent static discharge.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Store in a tightly closed, original container.
-
Conditions: Store in a cool, dry, and well-ventilated area. The recommended storage temperature is room temperature.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures: A Self-Validating System
Preparedness is key to a safe laboratory environment. The following workflow outlines the immediate steps to be taken in case of an emergency.
Caption: Workflow for emergency response to spills, personal exposure, and fires.
First-Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Stability and Reactivity: Understanding the Causality
A deeper understanding of the molecule's stability and reactivity is crucial for designing safe experiments.
Reactivity
-
Trimethylsilylacetylene Group: This group is relatively stable but can be cleaved by fluoride ions (e.g., from tetra-n-butylammonium fluoride - TBAF) or under basic conditions.[1]
-
tert-Butyl Ester Group: This group is susceptible to hydrolysis under acidic conditions, which proceeds via a stable tert-butyl cation intermediate.[6] This reactivity should be considered when planning reactions and work-up procedures.
Chemical Stability
The compound is stable under recommended storage conditions.
Conditions to Avoid
-
Moisture: While not highly reactive with water, prolonged exposure to moisture, especially in the presence of acidic or basic catalysts, can lead to hydrolysis.
-
Strong Acids and Bases: These can cause decomposition of the molecule.
-
Strong Oxidizing Agents: May react exothermically.
Hazardous Decomposition Products
Upon combustion or thermal decomposition, this compound may release:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Silicon oxides
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of as hazardous waste. Do not dispose of down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, absorbent materials) should be collected in a sealed container and disposed of as hazardous waste.
-
Silylated Waste Streams: The disposal of silylated compounds may require specific procedures. One method involves treatment with sulfuric acid to form a silylated sulfuric acid ester, which can then be separated from the waste stream.[9] However, for laboratory-scale waste, it is generally recommended to use a licensed hazardous waste disposal company.
Ecological Information
References
-
The Chemistry of Trimethylsilylacetylene: A Deep Dive into its Synthesis and Reactivity. (URL: [Link])
- Proper Disposal of Silyl Compounds: A Guide for Laboratory Professionals. Benchchem. (URL: Not available)
- SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
- Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. Benchchem. (URL: Not available)
-
Acids - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry. (URL: [Link])
-
Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. (URL: [Link])
-
Trimethylsilylacetylene. Petra Research, Inc. (URL: [Link])
- Removal of silylated compounds from solvent and gas waste streams.
-
Trimethylsilylacetylene. Wikipedia. (URL: [Link])
-
NTP technical report on the toxicity studies of t-Butyl Perbenzoate (CAS No. 614-45-9) Administered By Gavage To F344/N Rats And B6C3F1 Mice. PubMed. (URL: [Link])
-
TOX-15: t-Butyl Perbenzoate (CASRN 614-45-9). National Toxicology Program (NTP). (URL: [Link])
-
Working with Hazardous Chemicals. Organic Syntheses. (URL: [Link])
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (URL: Not available)
-
Department of Chemistry & Biochemistry, UCLA. (URL: [Link])
-
Biodegradation of methyl tert-butyl ether by cold-adapted mixed and pure bacterial cultures. PubMed. (URL: [Link])
-
Ethyl 4-((trimethylsilyl)ethynyl)benzoate | C14H18O2Si | CID 10729134. PubChem. (URL: [Link])
-
Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. PubMed. (URL: [Link])
-
This compound | 111291-96-4 | MFCD18206171. AA Blocks. (URL: [Link])
-
Biodegradation of Methyl Tert-Butyl Ether and Tert-Butyl Alcohol Using Bioaugmentation with BiOWiSH® Aqua. Digital Commons @ Cal Poly. (URL: [Link])
-
Effects of a thirteen-week inhalation exposure to ethyl tertiary butyl ether on fischer-344 rats and CD-1 mice. PubMed. (URL: [Link])
-
GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. NIH. (URL: [Link])
-
tert-butyl 4-ethynylbenzoate | CAS#:111291-97-5. Chemsrc. (URL: [Link])
-
(PDF) Biodegradation of Methyl tert-Butyl Ether by a Bacterial Pure Culture. ResearchGate. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trimethylsilylacetylene [petraresearch.com]
- 3. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US6013821A - Removal of silylated compounds from solvent and gas waste streams - Google Patents [patents.google.com]
- 10. Biodegradation of methyl tert-butyl ether by cold-adapted mixed and pure bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Biodegradation of Methyl Tert-Butyl Ether and Tert-Butyl Alcohol Using" by Elizabeth Villanueva [digitalcommons.calpoly.edu]
Methodological & Application
Application Note & Protocols: A Modular Approach to Ethynylarene-Based Ligands Using tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate
Abstract
Ethynylarene-based ligands are fundamental building blocks in supramolecular chemistry, materials science, and drug development, prized for their rigid, linear geometry and rich electronic properties. This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of functionalized ethynylarene ligands. We focus on a modular strategy employing tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate , a versatile and strategically protected precursor. This approach leverages the robust and highly efficient Sonogashira cross-coupling reaction, followed by selective deprotection steps to yield terminal alkynes and carboxylic acids, enabling facile diversification and conjugation. This document is intended for researchers, medicinal chemists, and materials scientists seeking a reliable and adaptable methodology for creating bespoke ethynylarene architectures.
Introduction: The Strategic Advantage of a Doubly Protected Building Block
The rational design of complex organic molecules often hinges on the use of protecting groups to mask reactive functionalities. In the synthesis of ethynylarene ligands, which typically feature both an alkyne and a carboxylic acid moiety, orthogonal protection is paramount. The subject of this guide, this compound, embodies this strategy.
-
The Trimethylsilyl (TMS) Group: This moiety protects the terminal alkyne. The TMS group is stable under various reaction conditions, including the palladium-catalyzed Sonogashira coupling, yet it can be cleaved under exceptionally mild, specific conditions that do not affect other functional groups.[1][2] This allows for the late-stage introduction of the reactive terminal alkyne for subsequent transformations.
-
The tert-Butyl (t-Bu) Ester: This bulky group protects the carboxylic acid. It is highly resistant to nucleophilic attack and basic conditions, providing robust protection during the Sonogashira coupling and TMS deprotection steps.[3][4] Its removal is typically achieved under acidic conditions, which are orthogonal to the fluoride- or base-mediated TMS removal.[3][5][6]
This dual-protection strategy allows for a sequential and controlled synthesis, making it a powerful tool for building complex molecular scaffolds. The resulting 4-ethynylbenzoic acid derivatives are key precursors for creating metal-organic frameworks (MOFs), molecular wires, and biologically active compounds.[7]
Overall Synthetic Workflow
The synthesis of a target ethynylarene-based ligand from this compound and a generic aryl halide (Ar-X) follows a logical three-step sequence: (1) Sonogashira Coupling, (2) TMS Deprotection, and (3) tert-Butyl Ester Deprotection.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
The choice of palladium source, ligand, copper co-catalyst, base, and solvent is critical for reaction efficiency. Phosphine ligands are commonly used to stabilize the palladium catalyst. [8]Copper-free versions exist to prevent the undesired homocoupling of alkynes, although the classic copper(I)-cocatalyzed reaction remains highly effective. [9]
Deprotection Strategies
TMS Group Removal: The silicon-carbon bond in the TMS-alkyne is readily cleaved by fluoride ions or mild basic conditions.
-
Fluoride-Mediated: Reagents like tetrabutylammonium fluoride (TBAF) are highly effective.
-
Base-Mediated: A simple and cost-effective method involves stirring with a mild base like potassium carbonate (K₂CO₃) in methanol. [2][10]This method is often preferred due to its simplicity and the ease of removing byproducts.
tert-Butyl Ester Hydrolysis: The cleavage of the t-butyl ester proceeds under acidic conditions via a mechanism that stabilizes the resulting tert-butyl cation. [3]* Mechanism: The ester oxygen is protonated, making the carbonyl carbon more electrophilic. However, the key step is the formation of the stable tert-butyl carbocation, which is subsequently quenched.
-
Reagents: Strong acids like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM), are highly effective for this transformation. [3][6]Formic acid or HCl in an organic solvent can also be used. [3]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their Safety Data Sheets (SDS) prior to use.
Protocol 1: Sonogashira Coupling of this compound with an Aryl Halide
This protocol describes a general procedure for the coupling with 4-iodoanisole as a representative aryl halide.
Materials:
-
This compound
-
4-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 4-iodoanisole (1.05 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF (approx. 5 mL per 1 mmol of benzoate) and triethylamine (3.0 eq) via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-6 hours.
-
Once the starting material is consumed, dilute the mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a short pad of Celite® to remove the catalyst residues and ammonium salts. [11][12]Wash the pad with additional solvent.
-
Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired coupled product.
| Parameter | Condition | Rationale |
| Aryl Halide Reactivity | I > Br > Cl | The C-X bond strength dictates the ease of oxidative addition. [11] |
| Catalyst Loading (Pd) | 1-5 mol% | Sufficient for efficient catalysis; higher loading may be needed for less reactive halides. |
| Co-Catalyst (CuI) | 2-10 mol% | Facilitates the formation of the copper acetylide, increasing reaction rate. [9] |
| Base | Triethylamine, Diisopropylamine | Acts as both a base to neutralize the HX byproduct and often as a solvent. [9] |
| Temperature | Room Temp to 50 °C | Mild conditions are usually sufficient, preserving sensitive functional groups. [9] |
Protocol 2: TMS Deprotection of the Coupled Product
Materials:
-
TMS-protected coupled product from Protocol 1
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 eq) in methanol (approx. 10 mL per 1 mmol).
-
Add potassium carbonate (0.2 eq). [10]3. Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully converted.
-
Remove the methanol under reduced pressure.
-
Re-dissolve the residue in dichloromethane and wash with water to remove the potassium carbonate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the terminal alkyne, which is often pure enough for the next step.
Protocol 3: tert-Butyl Ester Hydrolysis
Materials:
-
tert-Butyl ester product from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the tert-butyl ester (1.0 eq) in anhydrous dichloromethane (approx. 5 mL per 1 mmol) in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add trifluoroacetic acid (10-20 eq, or a 1:1 mixture of TFA:DCM).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting crude carboxylic acid can be purified by recrystallization or flash chromatography if necessary.
Characterization and Data Analysis
The identity and purity of all intermediates and the final ligand should be confirmed using standard analytical techniques.
| Technique | Intermediate 1 (Coupled) | Intermediate 2 (Terminal Alkyne) | Final Product (Carboxylic Acid) |
| ¹H NMR | Singlet ~0.25 ppm (9H, Si-CH₃). Aromatic signals. Singlet ~1.6 ppm (9H, t-Bu). | Absence of TMS singlet. New singlet ~3.1-3.5 ppm (1H, ≡C-H). Aromatic signals. t-Bu singlet remains. | Absence of t-Bu singlet. Broad singlet >10 ppm (1H, COOH). Alkyne and aromatic signals remain. |
| ¹³C NMR | Signals for TMS carbons. Alkyne carbons ~90-100 ppm. Carbonyl ~165 ppm. | Absence of TMS signals. Alkyne carbons shift slightly. | Absence of t-Bu carbon signals. Carbonyl signal may shift slightly. |
| FT-IR | C≡C stretch ~2150 cm⁻¹ (weak). C=O stretch ~1715 cm⁻¹. | C≡C stretch ~2100 cm⁻¹ (stronger). ≡C-H stretch ~3300 cm⁻¹. C=O stretch remains. | Broad O-H stretch ~2500-3300 cm⁻¹. C=O stretch ~1680-1700 cm⁻¹. |
| Mass Spec | Expected M+H or M+Na peak. | Expected M+H or M+Na peak corresponding to loss of TMS group. | Expected M+H or M+Na peak corresponding to loss of t-Bu group. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low/No Sonogashira Coupling | Inactive catalyst; Poor quality aryl halide; Insufficiently anhydrous conditions. | Use fresh catalyst and freshly distilled solvents. Ensure the reaction is under a truly inert atmosphere. Consider using a more reactive halide (I > Br). |
| Alkyne Homocoupling (Glaser) | Presence of oxygen; High concentration of copper catalyst. | Degas solvents thoroughly before use. Reduce the amount of CuI or consider a copper-free protocol. [9] |
| Incomplete TMS Deprotection | Insufficient base or reaction time. | Increase the amount of K₂CO₃ or extend the reaction time. Alternatively, switch to a stronger deprotection agent like TBAF. |
| Incomplete Ester Hydrolysis | Insufficient acid or reaction time; Water contamination quenching the acid. | Increase the amount of TFA or reaction time. Ensure anhydrous conditions are maintained. |
| Difficulty in Purification | Residual metal catalysts. | Ensure thorough filtration through Celite or silica gel after the coupling reaction. [12]Consider washing with aqueous EDTA solution to chelate residual metals. |
Conclusion
The synthetic route detailed herein, utilizing this compound, offers a robust, modular, and highly efficient platform for the synthesis of a wide array of ethynylarene-based ligands. The orthogonal nature of the TMS and tert-butyl protecting groups allows for selective deprotection and functionalization, granting researchers precise control over the final molecular architecture. This methodology is broadly applicable in the development of novel materials, catalysts, and therapeutic agents.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (2004). The Stille Reaction. Organic Reactions, 50, 1-652. (Note: While this is a Stille reference, the principles of Pd catalysis are broadly relevant. A direct Sonogashira review would be ideal but this provides foundational context). A more specific search result is: Maji, B., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(8), 6337-6353. [Link]
-
Royal Society of Chemistry. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. [Link]
-
Reddy, R. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]
-
Maldonado-Ortega, U., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI, 8(16), 119-125. [Link]
-
Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guide: Acids. [Link]
-
Lemmerer, A., & Fasina, T. M. (2008). Methyl 4-(trimethylsilylethynyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o966. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Crash Course. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
-
Zhang, W., & Moore, J. S. (2004). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Chemistry, 22(10), 1075-1087. [Link]
-
Chaumont, A. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. [Link]
-
Wang, L., et al. (2022). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Catalysis, 12(15), 9436-9446. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. portal.amelica.org [portal.amelica.org]
- 6. youtube.com [youtube.com]
- 7. Methyl 4-(trimethylsilylethynyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Sonogashira Cross-Coupling Reactions with tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Gateway to Functionalized Aromatic Systems
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This powerful transformation, typically catalyzed by palladium and a copper(I) co-catalyst, has become indispensable for the synthesis of complex molecules in a variety of fields, including pharmaceuticals, natural products, and materials science.[1][2] The reaction's appeal lies in its mild conditions and broad functional group tolerance, allowing for the strategic construction of arylalkynes and conjugated enynes.
This guide focuses on a specific and highly useful building block: tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate . This reagent is synthesized via the Sonogashira coupling of an aryl halide, such as tert-butyl 4-iodobenzoate, with trimethylsilylacetylene (TMSA). The resulting compound serves as a versatile intermediate. The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions like homocoupling (Glaser coupling), while the tert-butyl ester provides a robust, yet cleavable, handle for further synthetic manipulations.[3] Subsequent removal of the TMS group reveals the terminal alkyne, tert-butyl 4-ethynylbenzoate, a valuable precursor for creating more complex molecular architectures through reactions like "click" chemistry or further cross-coupling reactions.[4]
This document provides a detailed exploration of the Sonogashira reaction utilizing this compound, from the underlying mechanism to detailed experimental protocols and troubleshooting, aimed at equipping researchers with the knowledge for successful application.
The Mechanistic Heart of the Reaction: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction elegantly proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle. Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
The Palladium Cycle: The Architect of the C-C Bond
The palladium cycle is where the key carbon-carbon bond formation occurs. It can be broken down into three fundamental steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (e.g., tert-butyl 4-iodobenzoate). This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1] For substrates like tert-butyl 4-iodobenzoate, this step is generally efficient.
-
Transmetalation: The alkynyl group, activated by the copper co-catalyst, is transferred from copper to the palladium center. This step displaces the halide on the palladium and forms a new Pd(II)-alkynyl complex.
-
Reductive Elimination: This final step involves the formation of the new C(sp²)-C(sp) bond, yielding the desired product, this compound. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.
The Copper Co-Catalyst Cycle: The Alkyne Activator
The role of the copper(I) salt, typically CuI, is to activate the terminal alkyne.[1] In the presence of a base (commonly an amine like triethylamine or diisopropylethylamine), the terminal alkyne is deprotonated to form a copper acetylide intermediate. This copper acetylide is significantly more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium complex.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the target compound from tert-butyl 4-iodobenzoate and trimethylsilylacetylene.
Materials:
-
tert-Butyl 4-iodobenzoate
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Standard Schlenk line equipment
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add tert-butyl 4-iodobenzoate (1.0 eq), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (or toluene) to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl iodide. Add freshly distilled triethylamine (2.0-3.0 eq).
-
Degassing: Stir the resulting suspension and degas by bubbling inert gas through the mixture for 10-15 minutes, or by using the freeze-pump-thaw method (3 cycles) for more sensitive reactions.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2-1.5 eq) dropwise via syringe. A color change (often to a dark red or black) is typically observed.[6]
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 40-60 °C. The reaction progress can be monitored by TLC or GC-MS. Reactions with aryl iodides are often complete within a few hours at room temperature.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford pure this compound.
| Reagent | Molar Equiv. | Catalyst Loading (mol%) |
| tert-Butyl 4-iodobenzoate | 1.0 | - |
| Trimethylsilylacetylene | 1.2 - 1.5 | - |
| PdCl₂(PPh₃)₂ | - | 2 - 3 |
| CuI | - | 4 - 5 |
| Triethylamine | 2.0 - 3.0 | - |
| Table 1: Typical Reagent Stoichiometry for the Sonogashira Coupling. |
Protocol 2: Deprotection to form tert-Butyl 4-ethynylbenzoate
This protocol describes the removal of the TMS group to yield the terminal alkyne.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF, 1M solution in THF)
-
Methanol (MeOH) and Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure (using K₂CO₃):
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and THF (e.g., 2:1 v/v).
-
Base Addition: Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Remove the solvents under reduced pressure. Add water and extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting tert-butyl 4-ethynylbenzoate is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Troubleshooting and Considerations for Steric Hindrance
While Sonogashira couplings are generally robust, issues can arise, particularly with substrates possessing steric bulk, such as the tert-butyl ester group.
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Using a fresh batch or a more robust pre-catalyst can be beneficial.[3] The reaction turning black immediately upon base addition can sometimes indicate rapid catalyst decomposition.[6]
-
Poorly Degassed System: Oxygen can deactivate the catalyst. Ensure thorough degassing of solvents and the reaction mixture.
-
Steric Hindrance: The tert-butyl group can sterically hinder the oxidative addition step.[3] In such cases, switching to a more electron-rich and bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand can promote the formation of a more reactive monoligated Pd(0) species.[7]
-
-
Formation of Homocoupled (Glaser) Product:
-
Presence of Oxygen: Glaser coupling is an oxidative process. A rigorously inert atmosphere is critical.
-
Copper-Free Conditions: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol.[1]
-
-
Volatility of TMSA:
-
Trimethylsilylacetylene has a low boiling point (53 °C).[6] When running reactions at elevated temperatures, ensure the use of a sealed reaction vessel or an efficient condenser to prevent its evaporation.
-
Applications in Drug Discovery and Materials Science
The product of the TMS deprotection, tert-butyl 4-ethynylbenzoate , is a highly valuable building block. The terminal alkyne is poised for a variety of subsequent transformations, making it a versatile intermediate in several research areas.
-
Medicinal Chemistry: The arylalkyne motif is a common feature in biologically active molecules. The rigid, linear nature of the alkyne linker is often used to probe ligand-binding sites in proteins. The tert-butyl 4-ethynylbenzoate core can be elaborated through "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to generate libraries of triazole-containing compounds for high-throughput screening.
-
Materials Science: Arylalkynes are fundamental components of conjugated polymers and organic electronic materials. The synthesis of oligo- and poly(phenyleneethynylene)s (OPEs and PPEs) often relies on iterative Sonogashira couplings.[7] The tert-butyl 4-ethynylbenzoate can be incorporated into these structures to tune their electronic and physical properties.
-
Organic Synthesis: As a bifunctional molecule, it can be used in sequential cross-coupling reactions. For instance, after the initial Sonogashira coupling and deprotection, the terminal alkyne can undergo a second Sonogashira reaction with a different aryl halide to create unsymmetrical diarylacetylenes.
Conclusion
The Sonogashira cross-coupling reaction of tert-butyl 4-iodobenzoate with trimethylsilylacetylene provides a reliable and efficient route to this compound. This intermediate, after straightforward deprotection, yields a versatile building block for a wide range of applications. By understanding the reaction mechanism, carefully controlling the reaction conditions, and being mindful of potential challenges such as steric hindrance, researchers can effectively utilize this methodology to construct complex and valuable molecular architectures.
References
-
ChemBK. 4-ethynylbenzoic acid tert-butyl ester - Introduction. Available at: [Link].
-
Sapegin, A., & Krasavin, M. (2019). One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling. J. Org. Chem., 84, 8788-8795. Available at: [Link].
-
Al-Masum, M., & Al-Tel, T. H. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Request PDF. Available at: [Link].
-
Wikipedia. Sonogashira coupling. Available at: [Link].
-
Gong, L., et al. (2018). Broad-Scope Rh-Catalyzed Inverse-Sonogashira Reaction Directed by Weakly Coordinating Groups. PMC. Available at: [Link].
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].
-
Hoyle, S., & Crowley, J. D. (2020). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. ChemRxiv. Available at: [Link].
-
Rethore, C., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link].
-
ResearchGate. Does the ester breaks If I proceeded a Sonogashira coupling reaction to react my compound (R-O-CO-Ar-Br) with the alkyne derivative?. Available at: [Link].
-
ResearchGate. One-pot sequential Heck-Sonogashira coupling reactions of aryl dihalides. Available at: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Tert-Butyl 4-(chloromethyl)benzoate. Available at: [Link].
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link].
-
PubChem. tert-Butyl 4-ethynylbenzoate. Available at: [Link].
-
Lipshutz, B. H., & Ghorai, S. (2006). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 8(16), 3557-3559. Available at: [Link].
-
Taber, D. F., & Bai, S. (2013). An acetylene zipper—Sonogashira reaction sequence for the efficient synthesis of conjugated arylalkadiynols. Tetrahedron, 69(39), 8449-8453. Available at: [Link].
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link].
-
ResearchGate. A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. Available at: [Link].
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link].
-
Gruzdev, D. A., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1431-1438. Available at: [Link].
-
Reddit. Struggling to make a sonogashira coupling reaction happen. Available at: [Link].
-
Li, Z., et al. (2017). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications, 53(59), 8330-8333. Available at: [Link].
Sources
Application Notes & Protocols: Leveraging tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate for the Synthesis of Advanced Metal-Organic Frameworks
Introduction: The Strategic Advantage of Alkyne-Functionalized Linkers in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their exceptional porosity, high surface area, and tunable structures make them prime candidates for applications in gas storage, catalysis, drug delivery, and sensing. The choice of the organic linker is paramount as it dictates the topology, pore environment, and ultimate functionality of the MOF.[2][3]
This guide focuses on the application of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, a versatile precursor for the alkyne-functionalized linker, 4-ethynylbenzoic acid. The terminal alkyne group is a powerful functional handle for post-synthetic modification (PSM), allowing for the introduction of a wide array of functionalities into the MOF structure after its initial synthesis. This approach circumvents the challenges often associated with the direct synthesis of MOFs from complex, functionalized linkers which may have issues with solubility or stability under solvothermal conditions.[4]
The use of protecting groups—the trimethylsilyl (TMS) for the alkyne and the tert-butyl for the carboxylic acid—is a key strategic choice. The TMS group passivates the reactive terminal alkyne during synthesis and can be selectively removed under mild conditions. The tert-butyl ester can be hydrolyzed to the coordinating carboxylate group, often in situ during MOF synthesis or in a preceding deprotection step. This guide will provide a comprehensive overview of the deprotection of this precursor and its subsequent use in the solvothermal synthesis of a representative MOF.
Physicochemical Properties of the Linker Precursor
A thorough understanding of the linker precursor's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 111291-96-4 | [5] |
| Molecular Formula | C16H22O2Si | [5] |
| Molecular Weight | 274.43 g/mol | [5] |
| Appearance | Yellow to Brown Solid | [6] |
| Storage | Room temperature | [6] |
Experimental Workflow: From Precursor to Functional MOF
The overall workflow involves two main stages: the deprotection of the linker precursor to yield the active linker, 4-ethynylbenzoic acid, followed by the solvothermal synthesis of the MOF.
Caption: Experimental workflow for the synthesis of an alkyne-functionalized MOF.
Protocol 1: Deprotection of this compound
This protocol details the removal of the trimethylsilyl (TMS) protecting group to yield 4-ethynylbenzoic acid. The tert-butyl ester is often hydrolyzed under the conditions of MOF synthesis, but if the pure carboxylic acid linker is desired, a subsequent acidic hydrolysis step would be necessary. This protocol focuses on the selective deprotection of the TMS group.
Rationale: The TMS group is labile under mild basic conditions, which allows for its selective removal without affecting other functional groups, such as the tert-butyl ester. Potassium carbonate in methanol is a common and effective reagent for this transformation.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Potassium carbonate (K2CO3), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply for inert atmosphere
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous methanol.
-
To this solution, add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the methanol using a rotary evaporator.
-
To the residue, add deionized water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield tert-butyl 4-ethynylbenzoate.
Protocol 2: Solvothermal Synthesis of a Representative Alkyne-Functionalized MOF
This protocol describes a general method for the synthesis of a zinc-based MOF using the deprotected linker, 4-ethynylbenzoic acid. The conditions are based on established procedures for MOFs synthesized from benzoic acid derivatives.[1][7][8]
Rationale: Solvothermal synthesis is a widely used method for obtaining high-quality crystalline MOFs.[9] The reaction is carried out in a sealed vessel at elevated temperatures, which promotes the dissolution of precursors and facilitates the slow crystal growth necessary for forming an ordered framework.[10] N,N-Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to dissolve a wide range of organic linkers and metal salts.[11]
Materials:
-
4-Ethynylbenzoic acid (or tert-butyl 4-ethynylbenzoate, as the ester may hydrolyze in situ)
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Glass scintillation vials (20 mL) or Teflon-lined autoclave
-
Convection oven
-
Centrifuge and centrifuge tubes
-
Acetone
Procedure:
-
In a 20 mL glass scintillation vial, dissolve 4-ethynylbenzoic acid (2 equivalents) and zinc nitrate hexahydrate (1 equivalent) in 10 mL of DMF.
-
Sonicate the mixture for approximately 15 minutes to ensure complete dissolution and homogenization.[12]
-
Seal the vial tightly and place it in a convection oven preheated to 120°C.
-
Heat the reaction mixture for 24-72 hours.[11] The optimal time may vary and should be determined experimentally.
-
After the designated time, turn off the oven and allow the vial to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial.
-
Once cooled, carefully decant the mother liquor.
-
Wash the crystalline product by adding fresh DMF, gently agitating, and then centrifuging to pellet the solid.[9] Repeat this washing step three times.
-
To perform a solvent exchange, after the final DMF wash, resuspend the crystals in a more volatile solvent like acetone. Let them soak for several hours, then centrifuge and decant. Repeat this process three times to ensure complete removal of DMF from the MOF pores.
-
After the final wash, the MOF can be dried under vacuum at a mild temperature (e.g., 60°C) or activated using supercritical CO2 for applications requiring high porosity.[13]
Caption: Conceptual diagram of MOF assembly from metal ions and organic linkers.
Characterization of the Resulting MOF
To confirm the successful synthesis and determine the properties of the alkyne-functionalized MOF, a suite of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns from single-crystal data if available.[12][13] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To verify the presence of the alkyne functional group and the coordination of the carboxylate to the metal center. | A characteristic C≡C stretching vibration around 2100 cm⁻¹. A shift in the carboxylate stretching frequencies compared to the free linker, indicating coordination to the zinc centers. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A weight loss profile showing the removal of solvent molecules at lower temperatures, followed by a plateau indicating the stable framework, and finally a sharp weight loss at the decomposition temperature.[1] |
| Gas Sorption Analysis (e.g., N2 at 77 K) | To determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high nitrogen uptake, corresponding to a large surface area.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the incorporation of the linker into the framework. This is typically performed on a digested sample of the MOF. | The ¹H NMR spectrum of the digested MOF should show peaks corresponding to the aromatic and alkyne protons of the 4-ethynylbenzoic acid linker.[14] |
Conclusion and Future Outlook
The use of this compound as a precursor provides a strategic and efficient route to alkyne-functionalized MOFs. The protocols outlined in this guide offer a robust starting point for researchers to synthesize these advanced materials. The presence of the alkyne functionality opens up a vast landscape for post-synthetic modification, enabling the creation of tailored MOFs for specific and demanding applications in drug development, catalysis, and beyond.
References
-
Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. Available at: [Link]
-
Li, Q., et al. (2018). Synthesis of MOFs for Heterogeneous Catalysis via Linker Design. Polyhedron, 154, 231-249. Available at: [Link]
-
Tuleushov, G., & Attfield, M. (2018). Synthesis of metal organic framework materials by performing linker exchanges using solvothermal method. International Journal of Biology and Chemistry, 11(1), 4-8. Available at: [Link]
-
Kandapal, S., et al. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). Molecules, 29(17), 3981. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. Available at: [Link]
-
Chemist Sayed. (2016). Synthesis and Characterization of Functionalized Metal organic Frameworks. YouTube. Available at: [Link]
-
Li, D., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Pharmaceuticals, 16(7), 1014. Available at: [Link]
-
Zhang, Q., et al. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis, 47(01), 55-64. Available at: [Link]
-
Mokhtari, M., et al. (2025). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. Gels, 11(5), 336. Available at: [Link]
-
Protocol. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. Available at: [Link]
-
Protocol. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. Available at: [Link]
-
AA Blocks. (n.d.). 111291-96-4 | MFCD18206171 | this compound. Available at: [Link]
-
Brown, C. J., et al. (2019). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Crystal Growth & Design, 19(11), 6391-6401. Available at: [Link]
-
Plummer, S. (2021). Synthesis and Characterization of MOF UPC-68. YouTube. Available at: [Link]
-
ResearchGate. (2022). Can you tell the procedure of synthesis of MOFs? Available at: [Link]
Sources
- 1. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbch.kaznu.kz [ijbch.kaznu.kz]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 7. protocols.io [protocols.io]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of Trimethylsilyl (TMS) Groups in Benzoate Derivatives
Introduction: The Strategic Role of the Trimethylsilyl Group in the Synthesis of Benzoate Derivatives
In the nuanced field of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the use of protecting groups is a cornerstone of strategic molecular architecture. The trimethylsilyl (TMS) group is a widely employed protecting group for both phenolic hydroxyls and carboxylic acids due to its ease of introduction, general stability under neutral conditions, and, most critically, its facile and selective removal under mild conditions.[1][2] In the context of benzoate derivatives, the TMS group allows for the selective manipulation of other functional groups on the molecule without interference from the acidic protons of phenols or carboxylic acids.
This comprehensive guide provides detailed protocols and in-depth mechanistic insights into the deprotection of TMS-protected benzoate derivatives. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, offering a practical resource for the efficient and clean removal of TMS groups to yield the desired final product.
Core Principles of TMS Deprotection
The lability of the silicon-oxygen bond in trimethylsilyl ethers and esters is the key to their successful deprotection. This cleavage can be effectively induced by several classes of reagents, primarily categorized as fluoride-based, acid-catalyzed, and base-catalyzed methods. The choice of the deprotection strategy is dictated by the overall functionality of the benzoate derivative and the desired selectivity.
A general overview of the relative stability of common silyl ethers highlights the lability of the TMS group compared to bulkier silyl ethers, making its selective removal feasible.[3]
Relative Stability of Silyl Ethers to Hydrolysis:
-
Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS[1]
Section 1: Fluoride-Mediated Deprotection Protocols
Fluoride ions exhibit a remarkably high affinity for silicon, making fluoride-based reagents the most common and efficient method for cleaving Si-O bonds.[5] The driving force for this reaction is the formation of a strong Si-F bond.[5]
Mechanism of Fluoride-Mediated Deprotection
The deprotection mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the TMS group. This forms a transient, pentacoordinate silicon intermediate which is unstable and readily breaks down, cleaving the silicon-oxygen bond to release the alkoxide or carboxylate and forming a stable trimethylsilyl fluoride byproduct. A subsequent aqueous workup protonates the resulting anion to yield the free phenol or carboxylic acid.[6]
Mechanism of Fluoride-Ion Catalyzed TMS Deprotection
Caption: Fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate that collapses to yield the deprotected species.
Protocol 1: Tetrabutylammonium Fluoride (TBAF) in Tetrahydrofuran (THF)
TBAF is a highly effective and widely used reagent for TMS deprotection due to its excellent solubility in organic solvents.[6] However, it is important to note that commercial TBAF solutions contain a small amount of water and can be basic, which might be detrimental to base-sensitive substrates.[5][7]
Experimental Protocol:
-
Dissolution: Dissolve the TMS-protected benzoate derivative (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is particularly important for substrates that may be sensitive to the basicity of the TBAF reagent.
-
Reagent Addition: Add a 1 M solution of TBAF in THF (1.1–1.5 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed. The reaction is typically complete within 30-60 minutes at 0 °C to room temperature.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure deprotected benzoate derivative.
Field-Proven Insights:
-
For base-sensitive substrates, buffering the TBAF solution with a mild acid like acetic acid can mitigate decomposition and improve yields.[7]
-
The workup can sometimes be complicated by the presence of tetrabutylammonium salts. Thorough washing of the organic layer is crucial.
Protocol 2: Potassium Fluoride (KF) on Alumina
For a milder, heterogeneous deprotection, potassium fluoride on alumina (KF/Al₂O₃) offers an excellent alternative. This method is particularly useful for the selective deprotection of aryl silyl ethers.[8]
Experimental Protocol:
-
Reagent Preparation: Prepare the KF/Al₂O₃ reagent by adding potassium fluoride to basic alumina in water, followed by removal of the water under reduced pressure.
-
Reaction Setup: To a solution of the TMS-protected benzoate derivative in acetonitrile, add an excess of the KF/Al₂O₃ reagent.
-
Reaction Conditions: Stir the suspension at room temperature and monitor the reaction by TLC.
-
Work-up: Upon completion, filter off the solid reagent and wash it with acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by chromatography.
Section 2: Acid-Catalyzed Deprotection Protocols
Acid-catalyzed hydrolysis is a straightforward method for TMS deprotection, especially for substrates that are stable to acidic conditions. The TMS group is significantly more labile under acidic conditions than other bulkier silyl ethers.[3]
Mechanism of Acid-Catalyzed Deprotection
The reaction is initiated by the protonation of the oxygen atom of the silyl ether or ester, making it a better leaving group. A nucleophile, typically water or an alcohol solvent, then attacks the silicon atom, leading to the cleavage of the Si-O bond.
General Workflow for Acid-Catalyzed TMS Deprotection
Caption: A typical workflow for the acid-catalyzed removal of a TMS protecting group.
Protocol 3: Catalytic Acetyl Chloride in Methanol
This method generates a small amount of HCl in situ, providing a very mild and effective system for TMS deprotection.[3]
Experimental Protocol:
-
Dissolution and Cooling: Dissolve the TMS-protected compound (1.0 mmol) in dry methanol (10 mL) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride (0.1 mmol, 10 mol%) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by TLC (typically complete in 15-60 minutes).[3]
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.[3]
Protocol 4: p-Toluenesulfonic Acid (p-TsOH) in Methanol
p-TsOH is a readily available and easy-to-handle solid acid catalyst.
Experimental Protocol:
-
Reaction Setup: To a solution of the TMS-protected benzoate in methanol, add a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%).
-
Reaction Conditions: Stir the mixture at room temperature and monitor by TLC.
-
Work-up: Upon completion, neutralize the acid with a mild base such as saturated sodium bicarbonate solution.
-
Isolation: Remove the methanol under reduced pressure and extract the product with an organic solvent. Wash, dry, and concentrate to obtain the crude product for purification.
Section 3: Base-Catalyzed Deprotection Protocols
Base-catalyzed hydrolysis is a viable option for TMS deprotection, particularly for TMS esters. However, care must be taken with benzoate derivatives that also contain ester functionalities, as these may also be susceptible to hydrolysis under basic conditions.
Protocol 5: Potassium Carbonate in Methanol
This is one of the mildest base-catalyzed methods for TMS ether deprotection and is often suitable for substrates with base-sensitive functional groups.[9]
Experimental Protocol:
-
Reaction Setup: Dissolve the TMS-protected benzoate derivative in methanol.
-
Reagent Addition: Add an excess of solid potassium carbonate to the solution.
-
Reaction Conditions: Stir the suspension at room temperature for 1 to 2 hours, monitoring the reaction by TLC.[9]
-
Work-up: Once the reaction is complete, filter off the potassium carbonate.
-
Isolation: Remove the methanol under reduced pressure. The residue can then be taken up in an organic solvent and washed with water to remove any remaining salts before drying and purification.
Comparative Summary of Deprotection Protocols
| Protocol | Reagents | Solvent | Temperature | Typical Reaction Time | Key Advantages | Potential Drawbacks |
| TBAF | Tetrabutylammonium Fluoride | THF | 0 °C to RT | 30-60 min | High efficiency, good for TMS ethers | Basicity can affect sensitive groups, workup can be difficult[5][7] |
| KF/Al₂O₃ | Potassium Fluoride on Alumina | Acetonitrile | RT | 1-3 h | Mild, heterogeneous, good for aryl silyl ethers | Slower than TBAF, requires reagent preparation[8] |
| Acetyl Chloride/MeOH | Acetyl Chloride (catalytic) | Methanol | 0 °C to RT | 15-60 min | Very mild, generates HCl in situ | Not suitable for acid-labile substrates[3] |
| p-TsOH/MeOH | p-Toluenesulfonic Acid (catalytic) | Methanol | RT | 1-4 h | Readily available solid catalyst | Potential for side reactions with acid-sensitive groups |
| K₂CO₃/MeOH | Potassium Carbonate | Methanol | RT | 1-2 h | Very mild, good for many sensitive groups | May be slow for hindered TMS ethers, potential for benzoate ester hydrolysis[9] |
Troubleshooting and Final Considerations
-
Incomplete Deprotection: If the reaction stalls, consider increasing the amount of reagent, raising the temperature, or extending the reaction time. However, be mindful of potential side reactions with more forcing conditions.
-
Substrate Decomposition: If the starting material or product is degrading, a milder protocol should be chosen. For example, if acidic conditions cause decomposition, a fluoride-based or mild base-catalyzed method would be more appropriate. For base-sensitive substrates, buffered TBAF is a good option.[7]
-
Selectivity: When multiple protecting groups are present, the choice of deprotection agent is critical. The high lability of the TMS group often allows for its selective removal in the presence of bulkier silyl ethers like TBDMS or TBDPS.[3]
The successful deprotection of a TMS group is a critical final step in many synthetic routes. The protocols and insights provided in this guide are intended to equip the synthetic chemist with the necessary tools to navigate this transformation efficiently and with high yields.
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(15), 1475-1478. Available at: [Link]
-
Ghosh, A., et al. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. Retrieved from [Link]
-
Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2007). Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters. The Journal of Organic Chemistry, 72(23), 8967-8969. Available at: [Link]
-
Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]
-
MH Chem. (2022, June 18). Silyl group deprotection by TBAF solution [Video]. YouTube. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Ali, M. A., et al. (2005). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry, 44B, 169-173. Available at: [Link]
-
Reddit. (2023, May 3). Struggling with TMS deprotection for weeks. r/Chempros. [Link]
-
Waldvogel, S. R., et al. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Angewandte Chemie International Edition, 60(38), 20562-20587. Available at: [Link]
-
Reddit. (2024, January 1). TMS Deprotection low yields :(. r/chemhelp. [Link]
-
Reddit. (2021, May 26). TMS deprotection of acid- and base-sensitive substrate. r/Chempros. [Link]
-
Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]
-
Wang, Z., et al. (2021). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Organic Letters, 23(1), 217-221. Available at: [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Muzart, J. (2007). A facile, selective KF/Al 2O 3 mediated method for the deprotection of aryl silyl ethers and preparation of aryl SEM ethers. Tetrahedron Letters, 48(12), 2149-2152. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Wipf, P., & Ribe, S. (2000). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 41(48), 9275-9278. Available at: [Link]
-
Chemistry Stack Exchange. (2021, May 6). Mechanism for removal of trimethylsilyl directly bonded to carbons. [Link]
-
Salomon, C. J., et al. (1993). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 49(17), 3691-3720. Available at: [Link]
-
Gassman, P. G., & Guggenheim, T. L. (1983). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 48(19), 3329-3331. Available at: [Link]
-
Kass, S. R., et al. (2018). Catalysis Science & Technology. Iowa State University Digital Repository. Available at: [Link]
Sources
- 1. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl Groups - Gelest [technical.gelest.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes and Protocols: The Strategic Use of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate in the Synthesis of Calamitic Liquid Crystals
An Application Guide for Researchers
Introduction: The Molecular Architecture of Liquid Crystals
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This mesomorphic behavior is dictated by molecular architecture. In calamitic (rod-like) liquid crystals, the molecules possess a rigid, anisotropic core, often composed of aromatic rings, and flexible terminal chains (e.g., alkoxy groups).[2][3] The interplay between the rigid core's tendency to align and the flexible chains' thermal motion gives rise to distinct, ordered fluid phases such as the nematic and smectic phases.[3][4]
A critical component in constructing the rigid core is the linking group used to connect aromatic units. The ethynyl (–C≡C–) linker is highly valued in this context. Its linear geometry and rigidity are ideal for extending the molecular length and enhancing the π-conjugation of the core, which are crucial factors for achieving stable, high-temperature liquid crystal phases.[5]
This guide focuses on tert-butyl 4-((trimethylsilyl)ethynyl)benzoate , a highly versatile building block for the synthesis of advanced liquid crystals. Its structure is strategically designed for controlled, stepwise synthesis, featuring two key functionalities:
-
The (Trimethylsilyl)ethynyl Group : The terminal alkyne is protected by a trimethylsilyl (TMS) group. This is a crucial synthetic strategy. The acidic proton of a terminal alkyne can interfere with many organometallic reactions. The TMS group masks this acidity, preventing unwanted side reactions and allowing for precise chemical manipulation at other sites of the molecule.[6][7] It is stable under many reaction conditions but can be selectively removed under mild protocols when the alkyne is needed for subsequent coupling reactions.[7][8]
-
The tert-Butyl Benzoate Moiety : This part of the molecule serves a dual purpose. It forms a foundational part of the rigid aromatic core and the tert-butyl ester acts as a protecting group for the carboxylic acid. This allows the ethynyl end of the molecule to be elaborated first, with the ester available for hydrolysis and subsequent esterification to connect to other molecular fragments, such as a phenol bearing a flexible alkyl chain.
The strategic combination of these features makes this compound an invaluable reagent for the rational design and synthesis of novel liquid crystalline materials.
Core Synthetic Strategy: The Deprotection-Coupling Workflow
The primary application of this compound hinges on a robust two-step synthetic sequence: the selective deprotection of the TMS group to reveal the terminal alkyne, followed by a palladium-catalyzed cross-coupling reaction to elongate the molecular core. This workflow provides precise control over the construction of complex, unsymmetrical liquid crystal structures.
The Critical Role of the Trimethylsilyl (TMS) Protecting Group
The TMS group is the cornerstone of this synthetic strategy. Its utility is rooted in its predictable stability and lability:
-
Stability : The TMS-alkyne C-Si bond is generally stable under neutral conditions and in the presence of many transition-metal catalysts, allowing other chemical transformations to occur without disturbing the protected alkyne.[6][7]
-
Mild Deprotection : The lability of the TMS group in the presence of fluoride ions (e.g., tetrabutylammonium fluoride - TBAF) or mild basic conditions (e.g., potassium carbonate in methanol) allows for its clean removal without affecting more robust protecting groups or sensitive functionalities elsewhere in the molecule.[8][9]
This selective deprotection is the key that "unlocks" the alkyne for the crucial bond-forming step.
Key Transformation: Sonogashira Cross-Coupling Reaction
Once deprotected, the resulting terminal alkyne is a prime substrate for the Sonogashira cross-coupling reaction . This reaction is one of the most powerful and widely used methods for forming sp²-sp carbon-carbon bonds, making it indispensable in liquid crystal synthesis.[10][11] The reaction couples the terminal alkyne with an aryl or vinyl halide (or triflate) using a palladium catalyst and a copper(I) co-catalyst.[11]
The Sonogashira reaction is fundamental to this application because it directly connects the benzoate building block to another aromatic core, extending the overall length and rigidity of the molecule—a primary requirement for inducing liquid crystalline behavior.[12]
Visualization of the Synthetic Workflow
The logical flow from the protected starting material to an elongated liquid crystal precursor is illustrated below. This process enables the modular assembly of complex mesogenic structures.
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. colorado.edu [colorado.edu]
- 4. Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Friedel-Crafts O-acylation reaction for synthesizing terminal trimethylsilylacetylene benzoate derivatives.
Application Notes & Protocols
Topic: A Robust Lewis Acid-Catalyzed Protocol for the Synthesis of Terminal Trimethylsilylacetylene Benzoate Derivatives via Friedel-Crafts O-Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
The synthesis of molecules bearing terminal alkyne functionalities is of paramount importance in modern drug discovery and materials science. The carbon-carbon triple bond serves as a versatile functional handle for a variety of transformations, most notably in copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[1] These reactions are fundamental to building the complex molecular architectures required for biologically active compounds.
However, the direct use of acetylene gas is hazardous and difficult to manage in a laboratory setting.[1] To circumvent this, trimethylsilylacetylene (TMSA) has been established as an exceptional acetylene surrogate.[2] As a stable, easy-to-handle liquid, TMSA provides a protected form of the terminal alkyne. The trimethylsilyl (TMS) group can be selectively installed and later removed under mild conditions, typically using a fluoride source like tetra-n-butylammonium fluoride (TBAF), revealing the reactive terminal alkyne at the desired stage of a synthetic sequence.[3]
This guide details a comprehensive protocol for the synthesis of terminal trimethylsilylacetylene benzoate derivatives. These compounds are valuable intermediates, combining the stability of a benzoate ester with the latent reactivity of the TMS-protected alkyne. We will focus on a Lewis acid-catalyzed O-acylation of phenols with a bespoke acylating agent, 4-(trimethylsilylethynyl)benzoyl chloride. While esterifications are often conducted under basic conditions (e.g., Schotten-Baumann), the Friedel-Crafts O-acylation approach offers distinct advantages, particularly for electronically deactivated or sterically hindered phenols that may be poor nucleophiles. The Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acyl chloride, dramatically increasing its electrophilicity and facilitating the acylation of even challenging substrates.[4][5]
This protocol provides a self-validating system, from the synthesis of the key acylating agent to the final characterization of the target benzoate derivatives, empowering researchers to generate diverse libraries of these valuable synthetic building blocks.
Overall Synthetic Workflow
The synthesis is designed as a multi-step sequence that offers clear checkpoints for purification and characterization. The workflow begins with commercially available starting materials and proceeds through the construction of the key acylating agent, followed by the core O-acylation reaction, and concludes with an optional deprotection step to unveil the terminal alkyne.
Figure 1: High-level workflow for the synthesis of benzoate derivatives.
The Friedel-Crafts O-Acylation Mechanism
The core of this protocol is the Lewis acid-catalyzed acylation of a phenol. Unlike a typical Friedel-Crafts C-acylation that targets an aromatic ring, this reaction targets the phenolic oxygen, an O-nucleophile. The mechanism proceeds via the formation of a highly reactive acylium ion.[6]
-
Activation: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the 4-(trimethylsilylethynyl)benzoyl chloride. This coordination polarizes the carbon-chlorine bond, making the chloride a much better leaving group.[7]
-
Formation of the Acylium Ion: The C-Cl bond cleaves, generating a resonance-stabilized acylium ion. This species is a potent electrophile.[6][8]
-
Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbon of the acylium ion, forming a new carbon-oxygen bond.
-
Deprotonation & Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes the proton from the phenolic oxygen. This step restores the aromaticity of the phenol ring system (if applicable within its structure), regenerates the Lewis acid catalyst, and yields the final benzoate ester product.[9]
Figure 2: Mechanism of Lewis acid-catalyzed O-acylation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care.
Part A: Synthesis of 4-(trimethylsilylethynyl)benzoyl chloride
This procedure starts from commercially available methyl 4-iodobenzoate.
Step 1: Sonogashira Coupling to form Methyl 4-(trimethylsilylethynyl)benzoate [10]
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add methyl 4-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add dry, degassed triethylamine (TEA) as the solvent (approx. 0.1 M concentration of the aryl iodide).
-
Add trimethylsilylacetylene (1.2 eq) via syringe and stir the mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aq. NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product as a solid.
Step 2: Saponification to 4-(trimethylsilylethynyl)benzoic acid
-
Dissolve the methyl ester from Step 1 in a mixture of THF and methanol (3:1 v/v).
-
Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH ~2 with 1M HCl. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid.
Step 3: Conversion to 4-(trimethylsilylethynyl)benzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser under an inert atmosphere, suspend the carboxylic acid from Step 2 in thionyl chloride (SOCl₂, 5-10 eq).
-
Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solid should fully dissolve.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help remove final traces).
-
The resulting crude acyl chloride is a yellow/brown oil or solid and is typically used immediately in the next step without further purification.
Part B: General Protocol for Friedel-Crafts O-Acylation
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chosen phenol derivative (1.0 eq) and a dry, non-protic solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise. Note: This can be exothermic.
-
Stir the resulting suspension for 15 minutes at 0 °C.
-
In a separate flask, dissolve the crude 4-(trimethylsilylethynyl)benzoyl chloride (1.1 eq) from Part A in the same dry solvent.
-
Add the acyl chloride solution dropwise to the phenol/AlCl₃ suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the phenol. The reaction time can vary from 2 hours to overnight depending on the substrate.
-
Workup: Carefully and slowly pour the reaction mixture into a flask containing crushed ice and 1M HCl. This will quench the reaction and hydrolyze the aluminum complexes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aq. NaHCO₃, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Part C: Optional TMS Deprotection
-
Dissolve the purified TMS-protected benzoate derivative (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.1 eq) dropwise at room temperature.
-
Stir for 30-60 minutes, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aq. NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the final terminal alkyne product.
Data Presentation and Characterization
Validation of the synthesized products is critical. A combination of spectroscopic methods should be employed to confirm the structure and purity.
Table 1: Representative Quantitative and Spectroscopic Data
| Parameter | Part A Product (Acid) | Part B Product (Protected Ester) | Part C Product (Deprotected Ester) |
| Appearance | White to off-white solid | White to pale yellow solid | White to pale yellow solid |
| Typical Yield | >90% (from ester) | 60-85% | >95% |
| ¹H NMR (CDCl₃) | δ ~8.0 (d, 2H), ~7.6 (d, 2H), ~0.25 (s, 9H) | δ ~8.1 (d, 2H), ~7.6 (d, 2H), Ar-H (phenol), ~0.26 (s, 9H) | δ ~8.1 (d, 2H), ~7.7 (d, 2H), Ar-H (phenol), ~3.1 (s, 1H) |
| ¹³C NMR (CDCl₃) | Key peaks: C=O, Ar-C, C≡C (~104, ~97 ppm), Si(CH₃)₃ | Key peaks: C=O (ester), C=O (benzoyl), Ar-C, C≡C, Si(CH₃)₃ | Key peaks: C=O (ester), C=O (benzoyl), Ar-C, C≡C (~83, ~79 ppm) |
| FT-IR (cm⁻¹) | ν ~2960 (C-H), ~2155 (C≡C), ~1680 (C=O) | ν ~2960 (C-H), ~2158 (C≡C), ~1735 (C=O, ester) | ν ~3290 (≡C-H), ~2110 (C≡C), ~1735 (C=O, ester) |
| HRMS (ESI) | Calculated and found m/z values agree | Calculated and found m/z values agree | Calculated and found m/z values agree |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield in O-Acylation (Part B) | 1. Inactive (wet) Lewis acid. 2. Impure acyl chloride. 3. Insufficiently reactive phenol. | 1. Use freshly opened or properly stored anhydrous AlCl₃. 2. Ensure complete removal of SOCl₂ from Part A. 3. Increase reaction time, temperature, or use a stronger Lewis acid (e.g., Sc(OTf)₃). |
| Friedel-Crafts C-Acylation on Phenol Ring | Highly activated phenol (e.g., resorcinol) and/or high reaction temperature. | Run the reaction at a lower temperature (0 °C or below). Use a milder Lewis acid like ZnCl₂. |
| Incomplete TMS Deprotection (Part C) | Insufficient TBAF or short reaction time. | Add a larger excess of TBAF (e.g., 1.5 eq) and monitor carefully by TLC to avoid side reactions. |
| Difficult Purification | Close-running impurities. | Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The protocol described herein provides a reliable and versatile method for synthesizing terminal trimethylsilylacetylene benzoate derivatives. By leveraging a Lewis acid-catalyzed O-acylation, this approach can be applied to a wide range of phenolic substrates, including those that are challenging to acylate using standard methods. The resulting products are valuable intermediates in medicinal chemistry, serving as precursors for the introduction of terminal alkynes into complex molecules for applications in bio-conjugation, molecular probing, and the synthesis of pharmacologically active agents.
References
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry.
- Reusch, W. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- Wikipedia contributors. (2023). Friedel–Crafts reaction. Wikipedia.
- Comins, D.L. (n.d.). The Undeniable Value of Trimethylsilylacetylene in Modern Pharmaceutical Synthesis.
- Organic Syntheses Procedure. trimethylsilylacetylene.
- Wikipedia contributors. (2023). Trimethylsilylacetylene. Wikipedia.
- The Leahy Lab. (2019). Friedel-Crafts acylation. YouTube.
- Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube.
- Fasina, T. M., et al. (2006). Methyl 4-(trimethylsilylethynyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 11), o4869–o4870.
- Sridhar, M., et al. (2017). Bent-Shaped Molecules with Terminal Trimethylsilyl Group. International Journal of ChemTech Research, 10(8), 585-592.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
- Khan Academy. (n.d.). Friedel-Crafts acylation.
- Comins, D.L. (n.d.). The Chemistry of Trimethylsilylacetylene: A Deep Dive into its Synthesis and Reactivity.
- Lasányi, D., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry.
- PubChem. Trimethylsilylacetylene. National Center for Biotechnology Information.
- Suzuki, M., et al. (1990). Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives. European Patent EP0387929A1.
- De Luca, L., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(2), M1131.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Methyl 4-(trimethylsilylethynyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for using tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate as a building block.
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of rigid, linear moieties is paramount for tailoring molecular architecture and function. Aryl alkynes, in particular, have emerged as privileged structures, lauded for their utility as pharmacophores, bioisosteres, and versatile handles for bioconjugation.[1][2][] tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate (Figure 1) is a highly valuable bifunctional building block designed for just such sophisticated molecular engineering. Its structure marries a protected terminal alkyne with a protected carboxylic acid on a central phenyl ring, offering a powerful platform for sequential and orthogonal chemical transformations.
The trimethylsilyl (TMS) group serves as a readily cleavable mask for the reactive terminal alkyne, while the tert-butyl ester protects the carboxylic acid. This dual protection strategy allows chemists to selectively unmask and react at either end of the molecule, enabling a broad range of synthetic applications, from the construction of complex small molecules and polymers to the development of antibody-drug conjugates (ADCs).
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step framework for effectively utilizing this compound in their synthetic endeavors. We will delve into the core transformations this building block is designed for, explaining the mechanistic underpinnings of each protocol and offering field-proven insights to ensure successful and reproducible outcomes.
Figure 1: Chemical Structure of this compound
Core Synthetic Workflow
The strategic utility of this compound hinges on a logical and sequential workflow. The following diagram illustrates the primary synthetic pathways accessible from this building block.
Caption: Core synthetic workflow for this compound.
Part 1: Unmasking the Alkyne - TMS Deprotection
The first critical step in many synthetic routes involving this building block is the removal of the trimethylsilyl (TMS) protecting group to liberate the terminal alkyne. The choice of deprotection method is dictated by the overall functional group tolerance of the substrate. Two primary, reliable methods are presented below.
Method A: Base-Catalyzed Methanolysis
This is one of the most common, mild, and cost-effective methods for TMS-alkyne deprotection.[6][7][8] The mechanism involves the nucleophilic attack of a methoxide ion, generated in situ from potassium carbonate and methanol, on the silicon atom, leading to the cleavage of the C-Si bond.
Protocol 1: TMS Deprotection using K₂CO₃/Methanol
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) to a concentration of approximately 0.1-0.2 M.
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (0.1-0.5 eq). The reaction is often run with a catalytic amount of base.
-
Reaction Monitoring: Stir the mixture at room temperature under an inert atmosphere (e.g., N₂ or Ar). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield tert-butyl 4-ethynylbenzoate.
-
Method B: Fluoride-Mediated Cleavage
For substrates that may be sensitive to basic conditions, fluoride-mediated deprotection is an excellent alternative. The high affinity of fluoride for silicon drives the reaction. Tetrabutylammonium fluoride (TBAF) is a common reagent for this transformation.[8][9]
Protocol 2: TMS Deprotection using TBAF
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
| Method | Reagents | Solvent | Temperature | Typical Time | Yield (%) | Advantages |
| A | K₂CO₃ (catalytic) | Methanol | Room Temp. | 1-3 h | >95% | Mild, cost-effective, easy work-up. |
| B | TBAF (1.1 eq) | THF | 0 °C to RT | 0.5-1 h | >95% | Very mild, suitable for base-sensitive substrates. |
Part 2: Building Complexity - Key Coupling Reactions
With the terminal alkyne unmasked, a plethora of powerful carbon-carbon and carbon-heteroatom bond-forming reactions are at the chemist's disposal. We will focus on two of the most impactful: the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application 1: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The resulting diarylacetylene or enyne motifs are prevalent in pharmaceuticals and electronic materials.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Protocol 3: Sonogashira Coupling of tert-Butyl 4-ethynylbenzoate
-
Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl or vinyl halide (1.0 eq), tert-butyl 4-ethynylbenzoate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
Solvent and Base Addition: Add a suitable solvent, typically a mixture of an amine base (like triethylamine or diisopropylamine) and an organic co-solvent (like THF or toluene). The amine acts as both the base and a solvent.
-
Reaction: Stir the mixture at room temperature or heat as required (typically 25-80 °C). The optimal temperature depends on the reactivity of the halide (I > Br > Cl).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting halide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Aryl Halide | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ / CuI | Et₃N / THF | 25 | 4 | 92% |
| 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ / CuI | DIPA / Toluene | 60 | 12 | 85% |
| 3-Chloropyridine | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ / Dioxane | 80 | 24 | 70% |
Application 2: "Click Chemistry" - CuAAC Reaction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, known for its high efficiency, selectivity, and biocompatibility.[11][12][13][14][15] It allows for the covalent ligation of an alkyne-containing molecule with an azide-functionalized partner to form a stable 1,2,3-triazole linkage. This reaction is a workhorse in bioconjugation, drug discovery, and materials science.[2][16]
Protocol 4: CuAAC Ligation with tert-Butyl 4-ethynylbenzoate
-
Reactant Preparation: In a vial, dissolve tert-butyl 4-ethynylbenzoate (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a suitable solvent system. A mixture of t-butanol and water (1:1) is commonly used.
-
Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst. A common method is the in situ reduction of copper(II) sulfate (CuSO₄) with sodium ascorbate. Add CuSO₄ (1-5 mol%) to the reaction mixture, followed by sodium ascorbate (5-10 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours and can be monitored by LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with water.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization if necessary.
-
Part 3: Unmasking the Carboxylate - Ester Hydrolysis
For applications requiring a free carboxylic acid, such as subsequent amide coupling or for use as a terminal group in materials, the tert-butyl ester can be readily cleaved under acidic conditions.
Protocol 5: tert-Butyl Ester Deprotection
-
Dissolution: Dissolve the tert-butyl ester-containing substrate in an organic solvent like dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equivalents, often used as a co-solvent with DCM in a 1:1 to 1:4 ratio) to the solution at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting carboxylic acid can often be used directly or purified by recrystallization or chromatography.
-
Conclusion
This compound is a strategically designed and highly versatile building block that provides a streamlined entry into a vast chemical space. Its orthogonal protecting groups enable selective and sequential functionalization, making it an invaluable tool for researchers in drug discovery, medicinal chemistry, and materials science. The protocols outlined in this guide provide a robust foundation for the successful application of this reagent in the synthesis of complex and functionally rich molecules. By understanding the principles behind each transformation, scientists can confidently harness the full potential of this powerful synthetic intermediate.
References
- Caddick, S., Delisser, V. M., Doyle, V. E., & Khan, S. (1999). A mild and efficient method for the deprotection of trimethyl silyl alkynes. Tetrahedron, 55(10), 2737-2754.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
-
Tornoe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[6][11][12]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.
- Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855.
- BenchChem. (2025). The Expanding Role of Terminal Alkynes in Modern Medicinal Chemistry: A Technical Guide. BenchChem Technical Notes.
- Sankar, R., & Ramaswamy, R. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.
- BenchChem. (2025). Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes. BenchChem Technical Notes.
- Bao, C., & Su, H. (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances, 14(1), 1-20.
- Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
- AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem Resources.
- BOC Sciences. (n.d.). Alkynes - Building Block.
- Tykwinski, R. R. (2016). Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds.
- Wang, C. (2017). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 37(1), 35-47.
- HariPrasad, S., et al. (2014). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. Journal of Molecular Structure, 1075, 430-437.
- AA Blocks. (n.d.). tert-Butyl 4-((trimethylsilyl)ethynyl)
- Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl).
- Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(13), 3978–3982.
- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
- Zhu, Y.-M., & Ji, S.-J. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via Tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 78(7), 3170–3175.
- Organic Chemistry Portal. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion.
- Soheili, A., & Tambar, U. K. (2010). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 12(19), 4340–4343.
- Sigma-Aldrich. (n.d.). TERT-BUTYL 4-((TRIMETHYLSILYL)ETHYNYL)
- CymitQuimica. (n.d.). tert-Butyl 4-((trimethylsilyl)ethynyl)
- Fasina, T. M., et al. (2008). Methyl 4-(trimethylsilylethynyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1978.
- Organic Syntheses. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 4. aablocks.com [aablocks.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. interchim.fr [interchim.fr]
- 13. confluore.com [confluore.com]
- 14. Click Chemistry [organic-chemistry.org]
- 15. interchim.fr [interchim.fr]
- 16. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Potential of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate for Advanced Polymeric Architectures
An Application Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the incorporation of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate into sophisticated polymeric structures. This monomer is a uniquely versatile building block, featuring a trimethylsilyl (TMS)-protected alkyne for controlled reactivity, an aromatic core for structural rigidity and π-conjugation, and a tert-butyl ester group that serves as a latent carboxylic acid for post-polymerization functionalization. We will explore its application in forming conjugated polymers via Sonogashira coupling and its use as a functional side-chain through "click" chemistry. This document is intended for researchers in materials science, polymer chemistry, and drug development seeking to design novel macromolecules with tailored electronic, optical, and biomedical properties.
Monomer Overview: A Trifunctional Building Block
This compound is a strategically designed monomer for advanced polymer synthesis. Each functional group serves a distinct and critical purpose, allowing for a multi-stage approach to material design.
-
Trimethylsilyl (TMS) Protected Alkyne : The TMS group is a robust protecting group for the terminal alkyne. It prevents undesirable side reactions, such as oxidative homocoupling, during storage and certain reaction conditions.[1] Its key advantage is its lability under specific, mild conditions (e.g., fluoride ions or methanolic base), enabling the selective unmasking of the reactive terminal alkyne at the desired synthetic step.[2][3][4]
-
Aromatic Core : The central phenylene ring provides a rigid scaffold, which is fundamental for creating conjugated systems like poly(phenylene ethynylene)s (PPEs). These materials are renowned for their applications in organic electronics and sensing.[5][6][7]
-
tert-Butyl Ester : This bulky ester group enhances the solubility of the monomer and the resulting polymer in common organic solvents. More importantly, it acts as a protecting group for a carboxylic acid. Post-polymerization, this group can be cleanly cleaved under acidic conditions to reveal a carboxylic acid handle, which is invaluable for conjugating biomolecules, tuning hydrophilicity, or anchoring the polymer to surfaces.
| Property | Value |
| CAS Number | 111291-96-4[8] |
| Molecular Formula | C₁₆H₂₂O₂Si[8] |
| Molecular Weight | 274.43 g/mol [8] |
| Appearance | Yellow to Brown Solid |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C(C)C[8] |
Core Application: Synthesis of Poly(phenylene ethynylene)s via Sonogashira Coupling
The most direct application of this monomer is in the synthesis of poly(phenylene ethynylene)s (PPEs), a class of highly fluorescent conjugated polymers. The key reaction is the Palladium/Copper-cocatalyzed Sonogashira cross-coupling.[5] The polymerization proceeds via a step-growth mechanism, coupling the deprotected, terminal alkyne of our monomer with a dihaloaromatic comonomer.
The Sonogashira Catalytic Cycle
The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle is responsible for activating the aryl halide and coupling it with the alkyne, while the copper cycle facilitates the formation of the reactive copper(I) acetylide intermediate.[9] This dual-catalyst system allows the reaction to proceed under mild conditions with high efficiency.[9]
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Experimental Protocols
The overall workflow involves two main experimental stages: (1) quantitative deprotection of the TMS group to reveal the terminal alkyne, and (2) the polymerization reaction itself.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aablocks.com [aablocks.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
High-Yield Synthesis of Substituted Benzoates: Advanced Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract: Substituted benzoates are fundamental structural motifs in a vast array of commercially significant molecules, including pharmaceuticals, agrochemicals, and advanced materials. The efficient and high-yield synthesis of these ester functional groups is therefore a critical objective in organic and medicinal chemistry. This application note provides an in-depth guide to the most reliable and versatile methods for preparing substituted benzoates. We move beyond simple procedural lists to explore the underlying mechanistic principles that govern each transformation, empowering researchers to make informed decisions for substrate-specific optimization. Detailed, field-tested protocols for Fischer-Speier, Steglich, and Mitsunobu esterifications are presented, accompanied by troubleshooting guides and comparative data to streamline methods development.
Strategic Overview: Selecting the Optimal Esterification Pathway
The synthesis of a substituted benzoate is not a one-size-fits-all process. The electronic and steric properties of the benzoic acid and the alcohol, as well as the presence of other functional groups, dictate the most appropriate synthetic strategy. Three primary methods have become pillars of modern organic synthesis for their reliability and broad applicability: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.
-
Fischer-Speier Esterification : The classic acid-catalyzed approach is cost-effective and suitable for simple, robust substrates. It is an equilibrium-driven process, necessitating specific strategies to achieve high yields.[1][2] Modern adaptations, such as microwave-assisted protocols, have significantly enhanced reaction rates and efficiency.[3][4]
-
Steglich Esterification : This method is the gold standard for molecules sensitive to strong acid.[5] Operating under mild, neutral conditions at room temperature, it utilizes carbodiimide coupling agents to activate the carboxylic acid, making it indispensable for complex molecules and sterically hindered substrates.[6][7]
-
Mitsunobu Reaction : When stereochemical control is paramount, the Mitsunobu reaction offers a powerful solution. It facilitates the esterification of primary and secondary alcohols with complete inversion of stereochemistry via an S_N2 mechanism.[8][9] While highly effective, it requires careful consideration of reagents and purification due to byproduct formation.[10]
Comparative Analysis of Key Methodologies
| Method | Typical Conditions | Substrate Scope | Advantages | Limitations |
| Fischer-Speier | Strong acid catalyst (H₂SO₄, p-TsOH), excess alcohol, heat/reflux.[1][11] | Simple, sterically unhindered acids and primary/secondary alcohols. | Low reagent cost, simple setup. | Harsh acidic conditions, equilibrium-limited, not suitable for sensitive or tertiary alcohols.[12] |
| Steglich | Carbodiimide (DCC, EDC, DIC), DMAP (cat.), aprotic solvent, room temp.[6][13] | Broad; excellent for acid-labile substrates and sterically hindered components.[7] | Mild conditions, high yields, not equilibrium-limited. | Higher reagent cost, byproduct (urea) removal can be challenging.[6] |
| Mitsunobu | PPh₃, DEAD or DIAD, aprotic solvent, 0 °C to room temp.[14][15] | Primary and secondary alcohols where stereochemical inversion is desired.[8][9] | Complete stereochemical inversion, mild conditions. | Stoichiometric byproducts (triphenylphosphine oxide, hydrazine) complicate purification.[10] |
Foundational Method: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone reaction involving the direct, acid-catalyzed condensation of a carboxylic acid and an alcohol.[1] Its primary challenge lies in overcoming the reaction equilibrium.
Mechanism and Causality
The reaction is initiated by the protonation of the carbonyl oxygen of the benzoic acid by a strong acid catalyst (e.g., H₂SO₄).[1] This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes proton transfer and elimination of a water molecule to yield the ester. Every step in this process is reversible.
To achieve high yields, the equilibrium must be shifted toward the products, a principle dictated by Le Châtelier's Principle.[16] This is typically accomplished by:
-
Using a large excess of one reactant, usually the more affordable and easily removed alcohol, which also serves as the solvent.[2]
-
Removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.
General Experimental Workflow
A typical synthesis, purification, and analysis workflow is essential for reproducible results.
Caption: Standard experimental workflow for benzoate synthesis.
Protocol 1: Synthesis of Methyl 4-Nitrobenzoate
This protocol details the synthesis of an electron-deficient benzoate, a common intermediate.
Materials:
-
4-Nitrobenzoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (20-30 eq)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer/stir bar, heating mantle
Procedure:
-
To a clean, dry 250 mL round-bottom flask, add 4-nitrobenzoic acid (e.g., 5.0 g, 29.9 mmol).
-
Add methanol (e.g., 80 mL, ~2.0 mol), which acts as both reactant and solvent. Stir to dissolve.
-
Place the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (e.g., 0.3 mL, ~5.6 mmol) dropwise.
-
Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 65°C) for 2-4 hours.[17]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed.
-
Cool the mixture to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator.
-
Pour the concentrated residue into a separatory funnel containing 100 mL of cold water and 100 mL of ethyl acetate.
-
Separate the layers. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution) and 50 mL of brine.[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a minimal amount of hot methanol to afford methyl 4-nitrobenzoate as a crystalline solid.
Mild Conditions Protocol: The Steglich Esterification
For substrates bearing acid-sensitive functional groups or for sterically hindered pairings, the Steglich esterification provides a powerful alternative that proceeds under neutral conditions.[13]
Mechanism and Causality
The reaction is facilitated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Activation: The carboxylic acid adds to a C=N double bond of the carbodiimide, forming a highly reactive O-acylisourea intermediate.[18][19]
-
Catalysis: While the alcohol can attack this intermediate directly, the reaction is often slow. A catalytic amount of 4-dimethylaminopyridine (DMAP) acts as a superior acyl transfer agent.[7] DMAP attacks the O-acylisourea to form a reactive acylpyridinium salt.
-
Ester Formation: The alcohol rapidly attacks the acylpyridinium intermediate, forming the desired ester and releasing the DMAP catalyst. The driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can often be removed by filtration.[6]
Caption: Simplified mechanism of the Steglich Esterification.
Protocol 2: Synthesis of tert-Butyl 2-Chlorobenzoate
This protocol is ideal for forming esters of tertiary alcohols, which would readily undergo elimination under acidic Fischer conditions.[7]
Materials:
-
2-Chlorobenzoic acid (1.0 eq)
-
tert-Butanol (t-BuOH) (1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer/stir bar, nitrogen/argon atmosphere setup
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chlorobenzoic acid (e.g., 3.13 g, 20.0 mmol), tert-butanol (e.g., 2.22 g, 30.0 mmol), and DMAP (e.g., 0.24 g, 2.0 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM) and stir the mixture at room temperature until all solids dissolve.
-
Cool the flask to 0°C using an ice-water bath.
-
In a separate beaker, dissolve DCC (e.g., 4.54 g, 22.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 0.5 M HCl, 50 mL of saturated NaHCO₃, and 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure ester.
Stereospecific Synthesis: The Mitsunobu Reaction
The Mitsunobu reaction is an essential tool for the synthesis of esters from primary or secondary alcohols with a predictable inversion of stereochemistry.[10][20]
Mechanism and Causality
The reaction relies on the in-situ generation of a phosphonium salt.
-
Adduct Formation: Triphenylphosphine (PPh₃) acts as a nucleophile, attacking the electrophilic nitrogen of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to form a betaine adduct.[8]
-
Proton Transfer: The acidic benzoic acid protonates the betaine, forming a phosphonium salt and the benzoate anion, which is now the active nucleophile.[15]
-
Alcohol Activation: The alcohol's oxygen atom attacks the phosphorus atom of the salt, displacing the hydrazine byproduct and forming an alkyloxyphosphonium salt. The alcohol is now activated as an excellent leaving group.
-
S_N2 Displacement: The benzoate anion performs a backside attack on the carbon atom bearing the activated oxygen, displacing triphenylphosphine oxide (TPPO) and resulting in the ester with inverted stereochemistry.[9] The formation of the highly stable P=O double bond in TPPO is a major thermodynamic driving force for the reaction.[15]
Caption: Key stages of the Mitsunobu Reaction mechanism.
Protocol 3: Inversion of (R)-2-Octanol to (S)-2-Octyl Benzoate
Materials:
-
(R)-2-Octanol (1.0 eq)
-
Benzoic acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer/stir bar, syringe, nitrogen/argon atmosphere setup
Procedure:
-
To a dry 500 mL round-bottom flask under an inert atmosphere, add (R)-2-octanol (e.g., 2.60 g, 20.0 mmol), benzoic acid (e.g., 2.93 g, 24.0 mmol), and triphenylphosphine (e.g., 7.87 g, 30.0 mmol).
-
Add 200 mL of anhydrous THF and stir to dissolve all solids.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add DIAD (e.g., 6.06 g, 30.0 mmol) dropwise via syringe over 30 minutes. Maintain the internal temperature below 5°C.[14] The order of addition is critical for success.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product, triphenylphosphine oxide (TPPO), and the diisopropyl hydrazinedicarboxylate byproduct. Purification can be challenging. A common method is: a. Dissolve the crude residue in a minimal amount of diethyl ether or a hexane/ether mixture. b. Cool the solution to 0°C or below. The TPPO and hydrazine byproduct will often crystallize and can be removed by filtration. c. Concentrate the filtrate and purify by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the pure (S)-2-octyl benzoate.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low Yield (Fischer) | Incomplete reaction (equilibrium). | Increase reflux time, use a larger excess of alcohol, or remove water using a Dean-Stark trap. |
| Catalyst deactivation. | For microwave methods, add catalyst in intervals.[4] | |
| Low Yield (Steglich) | Incomplete activation. | Ensure reagents (especially solvent) are anhydrous. Check the quality of the carbodiimide. |
| Side reaction of O-acylisourea. | Ensure a sufficient catalytic amount of DMAP is used to suppress the N-acylurea rearrangement.[6] | |
| Low Yield (Mitsunobu) | Reagent degradation. | Use high-purity PPh₃ and DEAD/DIAD. Ensure the solvent is anhydrous. |
| Incorrect addition order. | Pre-cool the solution of alcohol, acid, and PPh₃ before slowly adding DEAD/DIAD.[14] | |
| Difficult Purification | Byproduct co-elution (TPPO). | Precipitate/crystallize byproducts from a nonpolar solvent before chromatography. Use alternative reagents like resin-bound PPh₃.[14] |
| Side Reactions | Elimination of tertiary alcohol (Fischer). | Switch to a mild method like Steglich esterification.[12] |
| Sulfonation of aromatic ring (Fischer). | Use a less aggressive acid catalyst like p-toluenesulfonic acid (p-TsOH) instead of concentrated H₂SO₄. |
References
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Esterification: Why DIC is the Go-To Reagent for High-Yield Synthesis. Available from: [Link]
-
University document. Preparation of Methyl Benzoate. Available from: [Link]
-
Scribd. Chemistry Lab: Methyl Benzoate Synthesis. Available from: [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]
-
American Academic Publisher. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. Available from: [Link]
-
Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]
-
SATHYABAMA Institute of Science and Technology. production of methyl benzoate. Available from: [Link]
-
Wikipedia. Diethyl azodicarboxylate. Available from: [Link]
-
YouTube. Methyl Benzoate : Organic Synthesis Fischer Esterification. Available from: [Link]
-
Semantic Scholar. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]
-
Taylor & Francis Online. CARBODIIMIDE-MEDIATED ESTERIFICATIONS AND CONDENSATIONS OF PHOSPHORIC ACIDS DISSOLVED IN VARIOUS ALCOHOLS. Available from: [Link]
-
Wikipedia. Carbodiimide. Available from: [Link]
-
Chem-Station Int. Ed. Mitsunobu Reaction. Available from: [Link]
-
Nottingham ePrints. New Directions in the Mitsunobu Reaction. Available from: [Link]
-
SpringerLink. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available from: [Link]
-
Wikipedia. Steglich esterification. Available from: [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
Taylor & Francis Online. Carbodiimide – Knowledge and References. Available from: [Link]
-
Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. Available from: [Link]
-
University of Colorado Boulder. esterification of benzoic acid to methyl benzoate. Available from: [Link]
-
MDPI. Palladium-Catalyzed Benzodiazepines Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available from: [Link]
- Google Patents. Green synthesis method for benzoin.
-
DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Available from: [Link]
- Google Patents. Procedure for the preparation of esters of benzoic acid.
- Google Patents. Continuous process for preparing benzoic acid esters.
-
The Royal Society of Chemistry. One-pot Solvent-free Synthesis of Sodium Benzoate from the Oxidation of Benzyl Alcohol over Novel Efficient AuAg/TiO2 Catalysts. Available from: [Link]
-
PMC - NIH. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
-
RSC Publishing. Recent developments in palladium catalysed carbonylation reactions. Available from: [Link]
-
PubMed. Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli. Available from: [Link]
-
PubMed. Natural Product Synthesis via Palladium-Catalyzed Carbonylation. Available from: [Link]
- Google Patents. Method for synthesizing benzyl benzoate.
-
ResearchGate. Palladium-Catalyzed Carbonylation—A Reaction Come of Age. Available from: [Link]
-
NIH. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available from: [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Available from: [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]
-
ResearchGate. Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Available from: [Link]
-
MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. academicpublishers.org [academicpublishers.org]
- 4. jps.usm.my [jps.usm.my]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. youtube.com [youtube.com]
- 18. nbinno.com [nbinno.com]
- 19. Carbodiimide - Wikipedia [en.wikipedia.org]
- 20. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Application Notes & Protocols: Leveraging tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate for Advanced Click Chemistry Applications
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful methodology for the rapid and reliable construction of complex molecular architectures from simple building blocks.[1][2][3] This guide focuses on the utility of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, a versatile bifunctional reagent, as a stable precursor for generating a terminal alkyne for CuAAC reactions. We provide an in-depth analysis of the deprotection strategies required to unmask the reactive alkyne functionality, followed by detailed, field-proven protocols for its application in CuAAC. This document is intended for researchers, chemists, and drug development professionals seeking to employ this building block in bioconjugation, medicinal chemistry, and materials science.[4][5]
Introduction: The Strategic Advantage of a Protected Alkyne Precursor
Terminal alkynes are a foundational functional group for click chemistry, reacting with azides to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[3][6] However, the acidic proton of a terminal alkyne can be reactive under certain conditions, necessitating the use of protecting groups during multi-step syntheses. The trimethylsilyl (TMS) group is a widely adopted protecting group for this purpose due to its robust stability under various conditions and its facile removal under mild protocols.[7][8]
This compound offers a dual-protection strategy. The TMS group masks the reactive terminal alkyne, while the tert-butyl ester protects the benzoic acid moiety. This allows for selective transformations on other parts of a molecule before revealing the alkyne for a subsequent click reaction or the carboxylic acid for amide coupling. This strategic design makes it an invaluable building block for modular synthesis.
Overall Synthetic Workflow
The general pathway involves a two-stage process: first, the selective deprotection of the TMS group to reveal the terminal alkyne, followed by the CuAAC reaction with a target azide.
Caption: Overall workflow from protected precursor to final triazole product.
Protocol I: Selective Deprotection of the Trimethylsilyl (TMS) Group
The cleavage of the C-Si bond is the critical first step to generate the reactive terminal alkyne, tert-Butyl 4-ethynylbenzoate. The choice of deprotection method is dictated by the substrate's functional group tolerance and desired reaction conditions.
Causality Behind Method Selection:
-
Base-Catalyzed Methanolysis (K₂CO₃/MeOH): This is the most common, economical, and often preferred method.[9] It is exceptionally mild, preserving most other functional groups, including the tert-butyl ester. The mechanism involves the generation of a methoxide ion, which attacks the silicon atom, leading to the cleavage of the C-Si bond.
-
Fluoride-Based Cleavage (TBAF): Tetrabutylammonium fluoride (TBAF) is highly effective due to the high affinity of the fluoride ion for silicon.[8] However, TBAF is basic and can sometimes affect base-labile groups. It is an excellent choice when faster reaction times are needed.
-
Mild Copper-Catalyzed Method (CuSO₄/Sodium Ascorbate): This method is noteworthy for its extremely mild conditions, proceeding rapidly at room temperature.[7][10] It leverages the same reagents often used for the subsequent click reaction, offering potential for one-pot procedures, though this requires careful optimization.
Comparison of Deprotection Conditions
| Method | Reagent(s) | Solvent(s) | Temp. (°C) | Typical Time | Typical Yield (%) | Notes |
| Base-Catalyzed | Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room Temp | 1 - 2 hours | 85 - 95% | Mild, economical, and widely used.[7][9] |
| Fluoride-Based | TBAF (1M in THF) | THF | Room Temp | 1 - 4 hours | >90% | Very effective but can be basic.[7] |
| Copper-Catalyzed | CuSO₄, Sodium Ascorbate | Ethanol/Water | Room Temp | < 1 hour | >90% | Very mild and rapid.[7][10] |
Detailed Protocol: Base-Catalyzed TMS Deprotection
This protocol details the removal of the TMS group using a catalytic amount of potassium carbonate in methanol.[9]
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (approx. 0.2 equiv)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether or Ethyl acetate
-
Water and Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
Caption: Step-by-step workflow for base-catalyzed TMS deprotection.
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous methanol (approx. 0.1-0.2 M), add anhydrous potassium carbonate (0.2 equiv).
-
Reaction: Stir the mixture vigorously at room temperature under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product, tert-Butyl 4-ethynylbenzoate, will have a slightly lower Rf value than the starting TMS-protected material. The reaction is typically complete within 1-2 hours. Over-extending the reaction time can sometimes lead to reduced yields.[9]
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.
-
Extraction: Dilute the resulting residue with diethyl ether or ethyl acetate and wash sequentially with water and brine to remove salts.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The resulting crude tert-Butyl 4-ethynylbenzoate is often of sufficient purity for the next step. If necessary, it can be further purified by flash column chromatography on silica gel.
Protocol II: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
With the terminal alkyne in hand, the CuAAC reaction can be performed. This protocol describes a robust and widely used method that generates the Cu(I) catalyst in situ from Copper(II) sulfate and a reducing agent, sodium ascorbate.[11][12]
Causality Behind Reagent Choices:
-
Copper Source (CuSO₄•5H₂O): Copper(II) sulfate is an inexpensive, stable, and readily available source of copper. It is reduced in situ to the active Cu(I) catalytic species.[12]
-
Reducing Agent (Sodium Ascorbate): Ascorbate rapidly and cleanly reduces Cu(II) to Cu(I) and helps maintain the copper in its active +1 oxidation state throughout the reaction, preventing oxidative alkyne homocoupling, a common side reaction.[4][13]
-
Ligand (THPTA or TBTA): A stabilizing ligand is crucial, especially in biological applications.[14] Ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, for aqueous media) or tris(benzyltriazolylmethyl)amine (TBTA, for organic media) accelerate the reaction and protect the catalyst from disproportionation and oxidation.[11][15][16] For biomolecules, ligands also prevent copper-induced damage.[14]
-
Solvent System: The reaction is famously versatile and can be run in a variety of solvents, including t-BuOH/water, DMSO, THF, and DMF, making it compatible with a wide range of substrates.[3]
Detailed Protocol: Synthesis of a Model 1,2,3-Triazole
This protocol details the reaction between tert-Butyl 4-ethynylbenzoate and Benzyl Azide as a representative example.
Materials:
-
tert-Butyl 4-ethynylbenzoate (1.0 equiv)
-
Benzyl Azide (1.0-1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄•5H₂O) (0.01-0.05 equiv)
-
Sodium Ascorbate (0.05-0.10 equiv)
-
Solvent (e.g., 1:1 mixture of tert-butanol and water)
-
Reaction vial or flask
Caption: Step-by-step workflow for a typical CuAAC "Click" reaction.
Procedure:
-
Reaction Setup: In a reaction vial, dissolve tert-Butyl 4-ethynylbenzoate (1.0 equiv) and Benzyl Azide (1.1 equiv) in a suitable solvent mixture like 1:1 t-butanol/water.
-
Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄•5H₂O (e.g., 5 mol%). If using a ligand like THPTA or TBTA, it should be pre-mixed with the CuSO₄ solution.[11]
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (e.g., 10 mol%) to the reaction mixture. A color change is often observed as Cu(II) is reduced to Cu(I).
-
Reaction: Allow the reaction to stir vigorously at room temperature. The reaction is often complete within a few hours and can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. To remove residual copper, which can complicate NMR analysis[17], an additional wash with a dilute aqueous solution of ammonium hydroxide or a chelating agent like EDTA is recommended.[18][19] Dry the organic layer, concentrate, and purify the resulting triazole product by flash column chromatography or recrystallization.
Key Application Areas
The triazole product, with its stable aromatic linkage and useful benzoate handle, is a versatile scaffold for numerous applications.
-
Drug Discovery: The 1,2,3-triazole core is a privileged scaffold and an excellent bioisostere for amide bonds.[20] By reacting the alkyne with a library of diverse azides, researchers can rapidly generate novel compound libraries for high-throughput screening.[21][22] The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a vector for further modification or conjugation to other pharmacophores.
-
Bioconjugation: Click chemistry is a premier tool for bioconjugation due to its bio-orthogonality; the azide and alkyne groups do not interfere with native biological functionalities.[4][14] The terminal alkyne derived from the title compound can be used to label azide-modified biomolecules such as peptides, proteins, and nucleic acids, enabling applications in proteomics, diagnostics, and targeted drug delivery.[4][23]
-
Materials Science: The rigidity and stability of the triazole ring make it an ideal linker for constructing advanced materials. This building block can be used to functionalize polymer backbones, create cross-linked hydrogels, or modify surfaces to alter their chemical and physical properties.[5]
References
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]
-
Lian, H. Y., & Li, Y. C. (Year). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Source. [Link]
-
Bavetsias, V., & Bissy, E. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 655-668. [Link]
-
Reddy, R. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]
-
Bavetsias, V., & Bissy, E. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Link]
-
Khepar, V. (Year). Applications of click chemistry in drug discovery. Slideshare. [Link]
-
Manetto, A., Warncke, S., & Frischmuth, T. (Year). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]
-
de Aguirre, A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
-
Binder, W. H., & Kluger, C. (2006). Azide/Alkyne-“Click” Reactions: Applications in Material Science and Organic Synthesis. Ingenta Connect. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]
-
Kumar, S., et al. (Year). A Recent Concept of Importance: Click Chemistry. Source. [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of chemical research, 43(10), 1354–1365. [Link]
-
Binder, W. H., & Kluger, C. (2006). Azide/Alkyne-“Click” Reactions: Applications in Material Science and Organic Synthesis. ResearchGate. [Link]
-
Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society, 132(46), 16493-16495. [Link]
-
Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. [Link]
-
Nwe, K., & Brechbiel, M. W. (2009). Click Triazoles for Bioconjugation. ResearchGate. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [Link]
-
Pro-conjugate. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Pro-conjugate. [Link]
-
Alcaide, B., et al. (2003). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2003(18), 3635-3640. [Link]
-
Organic Chemistry Portal. (Year). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Orozco-Guareño, E., et al. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Molecules, 25(21), 5032. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. PMC. [Link]
-
Agrawalla, S., et al. (2012). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Nanomedicine, 7(6), 901-921. [Link]
-
Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(15), 10321-10329. [Link]
-
PubChem. (n.d.). tert-Butyl 4-ethynyl-3-nitrobenzoate. PubChem. [Link]
-
AA Blocks. (n.d.). This compound. AA Blocks. [Link]
-
CORE. (2014). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. CORE. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]
Sources
- 1. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. glenresearch.com [glenresearch.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Troubleshooting & Optimization
Improving the yield and purity of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate.
An essential component in the synthesis of advanced materials and pharmaceutical intermediates is tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate. Its preparation, typically via Sonogashira coupling, is a cornerstone reaction, yet it is frequently plagued by issues of low yield and challenging purification. This technical support center provides in-depth troubleshooting guides and FAQs to address the common hurdles encountered by researchers. As Senior Application Scientists, we aim to explain the causality behind experimental choices, empowering you to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and frustrating problems encountered during the synthesis and purification of this compound.
Q1: My reaction yield is disappointingly low, and I'm recovering a significant amount of my starting aryl halide. What's going wrong?
This is the most common issue, and it typically points to a problem with the catalytic cycle. Low conversion is often a result of catalyst deactivation or suboptimal reaction conditions.
Root Cause Analysis & Corrective Actions:
-
Catalyst Deactivation: The active Pd(0) catalyst is prone to deactivation. High temperatures or an insufficient ligand-to-metal ratio can cause the formation of palladium black, which is aggregated and catalytically inactive.[1] Visually, you may see black precipitates forming in your reaction flask.
-
Solution: Ensure your ligand-to-palladium ratio is adequate. For many phosphine ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is recommended. Avoid excessively high temperatures, which accelerate catalyst decomposition.[1] If you suspect catalyst quality issues, consider using a fresh bottle or a well-defined palladium pre-catalyst.
-
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) center, is often rate-limiting.[2][3]
-
Solution: While tert-butyl 4-iodobenzoate is highly reactive, ensure your reaction is heated appropriately if using the less reactive tert-butyl 4-bromobenzoate. For bromides, higher temperatures and more electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are often necessary to facilitate this step.[1][3]
-
-
Suboptimal Base or Solvent: The base is crucial for deprotonating the terminal alkyne. If the base is too weak or poorly soluble, the reaction will be sluggish. The solvent must be able to dissolve all components and be thoroughly deoxygenated.
-
Solution: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are standard and typically effective.[4] Ensure they are dry and of high purity. Solvents like THF or DMF are common choices. Crucially, the solvent MUST be rigorously degassed before use to prevent oxygen from entering the reaction, which contributes to both catalyst deactivation and side reactions.
-
Q2: My desired product is contaminated with a significant byproduct of roughly double the molecular weight of my alkyne. How do I prevent this?
You are observing the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne, a result of the Glaser-Hay homocoupling of trimethylsilylacetylene. This is the most prevalent side reaction in copper-cocatalyzed Sonogashira couplings.[2][5][6]
Mechanism of Formation: The copper(I) cocatalyst, in the presence of an oxidant (typically atmospheric oxygen), promotes the oxidative dimerization of the terminal alkyne.[2][6]
dot
Caption: The Glaser-Hay homocoupling side reaction.
Preventative Strategies:
-
Rigorous Inert Atmosphere: The most critical step is to exclude oxygen.
-
Protocol: Degas your solvent thoroughly before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction glassware under a positive pressure of inert gas.
-
-
Minimize Copper Catalyst Loading: While essential for the reaction, excess copper can accelerate homocoupling.
-
Protocol: Use the minimum effective amount of CuI, typically 1-5 mol %.
-
-
Switch to a Copper-Free Protocol: The most robust solution is to eliminate the root cause. Copper-free Sonogashira reactions have been developed specifically to avoid the Glaser coupling side reaction.[5][7] These protocols often require a slightly different base (e.g., cesium carbonate) or specific ligands but offer a cleaner reaction profile.[3]
Q3: During workup or purification, I am seeing evidence of hydrolysis of my tert-butyl ester. How can I maintain the integrity of this protecting group?
The tert-butyl ester is a valuable protecting group because it is stable to many basic conditions but labile to acid.[8][9] Hydrolysis can occur if the reaction workup or purification conditions are inadvertently acidic.
Root Cause Analysis & Corrective Actions:
-
Acidic Workup: Quenching the reaction with an acidic solution (e.g., NH₄Cl, which is slightly acidic, or dilute HCl) can cause partial or complete cleavage of the tert-butyl group, especially if left for extended periods.
-
Solution: Perform a neutral or mildly basic workup. Quench the reaction with water or a saturated sodium bicarbonate solution. During extraction, wash the organic layer with brine to remove residual base and water.
-
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause hydrolysis of sensitive compounds on the column.
-
Solution: If you observe degradation during chromatography, neutralize the silica gel before use. This can be done by preparing a slurry of the silica in your eluent system containing 1-2% triethylamine, then packing the column with this slurry. Alternatively, use a less acidic stationary phase like alumina.
-
Q4: My NMR spectrum shows the loss of the trimethylsilyl (TMS) group. What causes this premature deprotection?
The silicon-carbon bond of the TMS group is susceptible to cleavage by nucleophiles, particularly fluoride ions, and under certain basic conditions.[10]
Root Cause Analysis & Corrective Actions:
-
Fluoride Ion Contamination: If any fluoride sources (e.g., TBAF used in a previous step or for another reaction in the same glassware) are present, they will rapidly cleave the TMS group.[11]
-
Solution: Ensure all glassware is scrupulously clean. Do not use TBAF or other fluoride reagents in any step preceding or during the Sonogashira coupling unless TMS deprotection is intended.
-
-
Strongly Basic Conditions: While many amine bases are compatible, very strong bases or prolonged heating under basic conditions can sometimes lead to gradual desilylation.
-
Solution: Stick to standard bases like TEA or DIPA and avoid unnecessarily long reaction times or high temperatures. If desilylation is a persistent issue, consider using a bulkier silyl protecting group like triisopropylsilyl (TIPS), which is more robust.[10]
-
Frequently Asked Questions (FAQs)
Q5: What are the recommended starting conditions for the synthesis of this compound?
For researchers starting this synthesis, we recommend a standard copper-cocatalyzed Sonogashira coupling. The following table provides a reliable starting point.
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | tert-Butyl 4-iodobenzoate (1.0 eq) | The iodide is highly reactive, allowing for milder conditions compared to the bromide or chloride.[3][5] |
| Alkyne | Trimethylsilylacetylene (1.2-1.5 eq) | A slight excess ensures complete consumption of the more valuable aryl halide. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol %) | A common, effective, and relatively air-stable Pd(II) precatalyst. |
| Cu Cocatalyst | Copper(I) Iodide (CuI) (2-5 mol %) | Essential for activating the alkyne in the copper cycle.[5] |
| Base | Triethylamine (TEA) or DIPA | Acts as both the base and often as the solvent. Must be anhydrous and deoxygenated. |
| Solvent | Anhydrous, Degassed THF or DMF | If not using the amine base as the solvent, these are good choices. |
| Temperature | Room Temperature to 50 °C | The high reactivity of the iodide often allows the reaction to proceed at or near room temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | CRITICAL to prevent Glaser-Hay homocoupling.[6][12] |
Q6: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A starting point is 95:5 Hexane:Ethyl Acetate.
-
Visualization: Use a UV lamp (254 nm). The product is more conjugated than the starting aryl halide and should have a different Rf value.
-
Procedure: Co-spot the reaction mixture with your starting aryl halide. The disappearance of the starting material spot is a strong indicator of reaction completion.
Q7: What is the most effective method for purifying the final product?
Flash column chromatography on silica gel is the standard and most effective method.
-
Eluent: Start with pure hexane and gradually increase the polarity by adding ethyl acetate. The less polar homocoupled byproduct (if present) and unreacted trimethylsilylacetylene will elute first, followed by your desired product. The starting aryl halide is typically more polar and will elute later.
-
Recrystallization: After chromatography, the product can often be further purified by recrystallization from a solvent like hexane to yield a pure, crystalline solid.[13]
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol provides a robust starting point for the synthesis.
dot
Caption: Workflow for Copper-Cocatalyzed Sonogashira Coupling.
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (e.g., 0.02 mmol, 2 mol %), CuI (e.g., 0.04 mmol, 4 mol %), and tert-butyl 4-iodobenzoate (1.0 mmol, 1.0 eq).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol, 3.0 eq). Stir for 5 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 mmol, 1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting aryl iodide is consumed (typically 2-6 hours). If the reaction is sluggish, warm gently to 40-50 °C.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of celite to remove catalyst residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (eluting with a gradient of 0% to 5% ethyl acetate in hexane) to afford the title compound as a solid.
Reference List
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Books Gateway. Retrieved from
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem. Retrieved from
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. ACS Publications. Retrieved from [Link]
-
The reaction monitoring blog. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Retrieved from [Link]
-
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Retrieved from [Link]
-
Dey, A., et al. (2012). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry, 31(8), 1729-1736. Oxford Academic. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for .... The Royal Society of Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved from [Link]
-
ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]
-
CORE. (2014). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. CORE. Retrieved from [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. ACS Publications. Retrieved from [Link]
-
Springer. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Springer. Retrieved from [Link]
-
Chinese Chemical Letters. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. ScienceDirect. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Naeimi, H., & Nazifi, Z. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7487. RSC Publishing. Retrieved from [Link]
-
Organ, M. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1952-1962. ACS Publications. Retrieved from [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Retrieved from [Link]
-
LookChem. (2019). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. LookChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses Procedure. Retrieved from [Link]
-
Fasina, T. M., et al. (2011). Methyl 4-(trimethylsilylethynyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283. NIH. Retrieved from [Link]
-
Thieme. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. Retrieved from [Link]
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
-
Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Retrieved from [Link]
-
CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. Retrieved from [Link]
-
SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. Retrieved from [Link]
-
NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
PubMed. (n.d.). Silyl-based Alkyne-Modifying Linker for the Preparation of C-terminal Acetylene-Derivatized Protected Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy. ResearchGate. Retrieved from [Link]
-
YouTube. (2020). Sonogashira cross-coupling reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methyl 4-(trimethylsilylethynyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in Sonogashira coupling and how to avoid them.
Welcome to the Technical Support Center for the Sonogashira Coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Here, we delve into the causality behind experimental choices to empower you with robust, self-validating protocols.
Troubleshooting Guide: Common Side Reactions & Issues
This guide provides solutions to common problems you might face during your Sonogashira coupling experiments, focusing on the underlying chemistry to help you make informed decisions.
Issue 1: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)
Question: My reaction is producing a substantial amount of a symmetrical diyne byproduct, corresponding to the homocoupling of my terminal alkyne. Why is this happening and how can I prevent it?
Answer: This is the most common side reaction in Sonogashira coupling and is known as the Glaser or Glaser-Hay coupling.[1][2][3] It is an oxidative dimerization of the terminal alkyne, which is particularly problematic in the presence of the copper(I) co-catalyst and oxygen.[1][4][5][6]
Causality: The copper(I) acetylide intermediate, which is crucial for the main Sonogashira catalytic cycle, can undergo oxidation (often by residual oxygen) to a copper(II) species. This then reacts with another copper(I) acetylide molecule to form the diyne byproduct and regenerate Cu(I).[1][7]
Solutions & Scientific Rationale:
| Strategy | Rationale | Step-by-Step Protocol |
| 1. Rigorous Exclusion of Oxygen | Oxygen is the primary oxidant that promotes the Glaser coupling side reaction.[2][5] By maintaining a strictly inert atmosphere, you starve this side reaction of a key reagent. | 1. Use a Schlenk line or a glovebox for the entire reaction setup. 2. Degas your solvent(s) thoroughly before use. This can be achieved by at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes. 3. Ensure all glassware is oven-dried and cooled under an inert atmosphere. |
| 2. Switch to a Copper-Free Protocol | The most direct way to eliminate copper-catalyzed homocoupling is to remove the copper co-catalyst.[3][4][5] This completely shuts down the primary pathway for Glaser coupling. | 1. Omit the copper(I) salt (e.g., CuI) from your reaction mixture. 2. Be aware that copper-free conditions may require adjustments, such as using a stronger base (e.g., a bulky amine or an inorganic base like Cs₂CO₃), a more electron-rich and bulky phosphine ligand, or higher reaction temperatures to facilitate the reaction.[1][8] |
| 3. Slow Addition of the Alkyne | By adding the alkyne slowly over a period of time, you maintain a low instantaneous concentration of the alkyne in the reaction mixture. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl/vinyl halide.[5][9] | 1. Prepare a solution of your terminal alkyne in the degassed reaction solvent. 2. Using a syringe pump, add the alkyne solution to the reaction mixture containing the aryl halide, palladium catalyst, and base over several hours. |
| 4. Reduce Copper Catalyst Loading | While eliminating copper is most effective, sometimes a small amount is beneficial for reaction rates. Minimizing its concentration can strike a balance between promoting the desired reaction and suppressing homocoupling.[9] | 1. Titrate down the amount of CuI used. Instead of the typical 5-10 mol%, try 1-2 mol%. 2. Monitor the reaction progress and byproduct formation to find the optimal loading for your specific substrates. |
| 5. Use a Hydrogen Atmosphere | Performing the reaction under a diluted hydrogen atmosphere (e.g., H₂ diluted with N₂ or Ar) has been shown to significantly reduce homocoupling.[2][10] The hydrogen likely helps to keep the palladium catalyst in its active Pd(0) state and may prevent oxidative pathways. | 1. After setting up the reaction under an inert atmosphere, introduce a balloon filled with a mixture of hydrogen and nitrogen (e.g., 5% H₂ in N₂). 2. Ensure proper safety precautions are in place when handling hydrogen. |
Diagram of Competing Pathways:
Caption: Competing Sonogashira and Glaser coupling pathways.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture is turning black, and the reaction has stalled. What does this indicate and how can I prevent it?
Answer: The formation of a black precipitate, known as "palladium black," is a clear sign of palladium catalyst decomposition.[9] This occurs when the active, soluble Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it catalytically inactive.
Causality: The Pd(0) species is sensitive and can be unstable. Its precipitation is often caused by the presence of oxygen, impurities, or reaction conditions that fail to stabilize the active catalytic species.
Solutions & Scientific Rationale:
| Strategy | Rationale |
| 1. Improve Inert Atmosphere Technique | As with preventing Glaser coupling, oxygen can oxidize the active Pd(0) to Pd(II), which can then lead to decomposition pathways. Maintaining a strict inert atmosphere is the first line of defense.[9] |
| 2. Use High-Purity Reagents and Solvents | Impurities in your starting materials, base, or solvent can act as catalyst poisons, leading to destabilization and precipitation of palladium black.[9] Ensure all reagents are of high purity and solvents are anhydrous and properly degassed. |
| 3. Choose Appropriate Ligands | Phosphine ligands are not just spectators; they are crucial for stabilizing the Pd(0) center. Bulky and electron-rich phosphine ligands can enhance the stability of the catalytic complex and prevent agglomeration.[8] For challenging substrates, consider ligands like XPhos or SPhos. |
| 4. Control Reaction Temperature | While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition pathways, especially for less stable catalyst systems.[11] If you observe decomposition, try running the reaction at a lower temperature for a longer period. |
Issue 3: Low or No Product Yield with Unreacted Starting Materials
Question: My Sonogashira reaction is giving me very low or no yield, and I'm recovering my starting materials. What are the potential causes?
Answer: Low or no yield can stem from several factors, often related to catalyst inactivity or suboptimal reaction conditions. A systematic check is the best approach.
Causality: The rate-limiting step in the Sonogashira reaction is typically the oxidative addition of the aryl/vinyl halide to the Pd(0) center.[1] If this step is too slow or fails to occur, the catalytic cycle will not proceed. The reactivity of the halide is a critical factor.
Troubleshooting Checklist:
-
Catalyst Integrity:
-
Palladium Source: Is your palladium precatalyst fresh? Pd(0) sources can degrade upon storage. Using a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often more robust, as it is reduced to the active Pd(0) in situ.[4]
-
Copper Source: Ensure your CuI is of high quality and not extensively oxidized (it should be off-white, not green or brown).
-
-
Reagent Purity:
-
Reaction Conditions:
-
Inert Atmosphere: Re-verify that your system is free of oxygen.[9]
-
Temperature: The reactivity of the aryl/vinyl halide dramatically influences the required temperature. The general order of reactivity is I > OTf > Br >> Cl.[4][11][12]
-
Aryl Iodides: Often react at room temperature.
-
Aryl Bromides: Usually require heating (e.g., 50-100 °C).[13]
-
Aryl Chlorides: Are the most challenging and typically require higher temperatures and specialized, bulky, electron-rich ligands (e.g., Buchwald-type ligands) to facilitate the difficult oxidative addition step.[1][12]
-
-
-
Ligand Choice:
-
For unreactive aryl bromides or chlorides, standard PPh₃ may not be sufficient. Switch to a more electron-rich and sterically hindered ligand (e.g., P(t-Bu)₃, XPhos, SPhos) to promote the oxidative addition step.[8]
-
Workflow for Optimizing a Failed Reaction:
Caption: Systematic troubleshooting workflow for low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: Is the copper co-catalyst always necessary? A: No. While the classic Sonogashira protocol uses a copper(I) co-catalyst to increase the reaction rate under mild conditions, its presence is the primary cause of the undesirable Glaser homocoupling side reaction.[3][4][7] Many "copper-free" Sonogashira protocols have been developed. These are particularly advantageous when homocoupling is a persistent issue or when the substrate contains functional groups that can chelate with copper.[4][5]
Q2: What is the role of the amine base? A: The amine base serves multiple crucial roles. First, it neutralizes the hydrogen halide (HX) that is generated as a byproduct of the coupling reaction.[4] Second, in the copper-catalyzed cycle, it acts as a base to deprotonate the terminal alkyne, facilitating the formation of the reactive copper acetylide intermediate.[1][8] Some amine bases, like piperidine or diisopropylamine, can also act as ligands for the palladium center, influencing the catalytic cycle.[4]
Q3: Can I run a Sonogashira coupling on an aryl chloride? A: Yes, but it is challenging. Aryl chlorides are significantly less reactive than aryl bromides and iodides towards oxidative addition to Pd(0), which is often the rate-limiting step.[12] To achieve successful coupling with aryl chlorides, you typically need:
-
Higher temperatures. [1]
-
Highly active catalyst systems, which usually means using bulky, electron-rich phosphine ligands (e.g., cataCXium® A, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][8]
-
A strong base.
Q4: My starting alkyne has a trimethylsilyl (TMS) group. Do I need to remove it first? A: Not necessarily. The TMS group is a common protecting group for terminal alkynes.[4] You can perform the Sonogashira coupling with the TMS-protected alkyne and then deprotect the silyl group in a subsequent step using a fluoride source like TBAF. Alternatively, some protocols allow for in-situ deprotection, where a reagent like K₂CO₃ in methanol or TBAF is added directly to the coupling reaction, which removes the TMS group and allows the resulting terminal alkyne to react immediately.[4]
References
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]
-
Sonogashira Coupling - YouTube. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
The Sonogashira Coupling. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. Available at: [Link]
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. Available at: [Link]
-
Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available at: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. Available at: [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters - ACS Publications. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. Available at: [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Glaser coupling – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Sonogashira Coupling - BYJU'S. Available at: [Link]
-
What is the best procedure for Sonogashira coupling? - ResearchGate. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
-
Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Publications. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
Technical Support Center: A Researcher's Guide to Optimizing Silylalkyne Deprotection
Welcome to the technical support center for silylalkyne deprotection. The removal of a silyl protecting group from a terminal alkyne is a critical step in many synthetic pathways. While seemingly straightforward, this transformation can be fraught with challenges ranging from incomplete reactions to substrate decomposition. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these complexities and achieve optimal results in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered by researchers when planning and executing silylalkyne deprotection.
Q1: What are the most common reagents for silylalkyne deprotection?
The choice of reagent is primarily dictated by the stability of the silyl group and the overall sensitivity of your substrate. The most common reagents fall into two categories:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is the most common fluoride source and is effective for cleaving a wide range of silyl groups, including the more robust ones.[1][2] Other fluoride sources like potassium fluoride (KF) and cesium fluoride (CsF) are also used, often in protic solvents.[3]
-
Base-mediated methods: For less sterically hindered silyl groups like trimethylsilyl (TMS), milder basic conditions are often sufficient. A mixture of potassium carbonate (K2CO3) in methanol (MeOH) is a widely used and economical choice.[4][5][6]
Q2: How do I choose the right deprotection conditions for my specific silyl group (e.g., TMS, TES, TIPS, TBDMS)?
The reactivity of silyl groups varies significantly based on the steric bulk of the substituents on the silicon atom. This differential stability allows for selective deprotection.
| Silyl Group | Abbreviation | Common Deprotection Conditions | Key Considerations |
| Trimethylsilyl | TMS | K2CO3/MeOH; TBAF/THF | Most labile silyl group, easily cleaved under mild basic conditions.[4][5] |
| Triethylsilyl | TES | TBAF/THF; mild acid | More stable than TMS but still readily cleaved by fluoride.[7] |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBAF/THF; acidic conditions | Significantly more stable than TMS and TES.[7] |
| Triisopropylsilyl | TIPS | TBAF/THF; AgF/MeOH | Very stable due to steric hindrance; may require harsher conditions or specialized methods.[6][8] |
Q3: Can I selectively deprotect a silylalkyne in the presence of other silyl ethers?
Yes, selective deprotection is a cornerstone of modern organic synthesis. The differing stability of silyl groups is key. For instance, a TMS-alkyne can often be deprotected with K2CO3/MeOH while leaving a more robust TIPS-ether intact on another part of themolecule.[5][6] Similarly, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can selectively cleave TMS-alkynes in the presence of TBDMS and TIPS groups.[9]
Q4: What are the typical reaction times and temperatures?
Reaction times can range from minutes to several hours. TMS deprotection with K2CO3/MeOH is often complete within 2 hours at room temperature.[4] Fluoride-mediated deprotections are also typically fast, often proceeding to completion in under an hour at room temperature or 0 °C.[10] However, for very stable groups like TIPS, longer reaction times or elevated temperatures may be necessary. It is always recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: How do I monitor the progress of the deprotection reaction?
The most common method is TLC. The deprotected alkyne will have a different retention factor (Rf) than the silylated starting material, typically being more polar. Staining with potassium permanganate can be useful as alkynes give a positive test. For more complex mixtures or for precise quantification, LC-MS is the preferred method.
Q6: What are the common work-up procedures?
-
For K2CO3/MeOH reactions: The reaction is often quenched with water or a mild acid (like dilute HCl), and the product is extracted with an organic solvent.[11]
-
For TBAF reactions: The work-up can be more challenging due to the non-volatile tetrabutylammonium salts. A common procedure involves quenching with water followed by extensive extraction with an organic solvent.[12] An alternative is to add a sulfonic acid resin and calcium carbonate to the reaction mixture, which precipitates the fluoride and ammonium salts, allowing for simple filtration.[12][13]
Part 2: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides a systematic approach to troubleshooting common problems.
Problem 1: Incomplete or Slow Reaction
An incomplete reaction is one of the most frequent issues. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for incomplete reactions.
Problem 2: Low Yield or Product Decomposition
Low yields can be attributed to product decomposition, often due to the sensitivity of other functional groups in the molecule.
-
Potential Cause A: Substrate Sensitivity to Basic/Acidic Conditions
-
Insight: TBAF is basic and can cause decomposition of base-sensitive substrates.[10] Similarly, acidic work-ups can affect acid-labile groups.
-
Solution: If your substrate is base-sensitive, consider buffering the TBAF solution with acetic acid.[14] For substrates sensitive to both strong base and fluoride, a milder method like K2CO3 in methanol should be attempted first for TMS-alkynes. For more robust silyl groups on sensitive substrates, silver-catalyzed deprotection can be an excellent, mild alternative.[8][15]
-
-
Potential Cause B: Undesired Side Reactions
Problem 3: Difficulty in Product Isolation/Purification
-
Potential Cause A: Emulsion during work-up
-
Insight: This is common with TBAF work-ups due to the presence of ammonium salts.
-
Solution: Using a brine wash can help break emulsions. As mentioned earlier, a non-aqueous work-up using a sulfonic acid resin is a highly effective alternative to avoid this issue altogether.[12]
-
-
Potential Cause B: Co-elution with silyl byproducts
-
Insight: Silyl byproducts (e.g., silanols) can sometimes have similar polarities to the desired product, complicating chromatographic purification.
-
Solution: A water wash during the work-up can help remove some of the more water-soluble silyl byproducts. If co-elution persists, consider a different stationary phase for chromatography or explore alternative purification techniques like crystallization.
-
Part 3: Detailed Experimental Protocols
Here are step-by-step protocols for the most common deprotection methods.
Protocol 1: Fluoride-Mediated Deprotection with TBAF
This protocol is generally applicable for most silylalkynes.
-
Preparation: Dissolve the silylalkyne (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to make a 0.1 M solution under an inert atmosphere (N2 or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add tetrabutylammonium fluoride (TBAF, 1.1-1.5 equiv. of a 1 M solution in THF) dropwise to the stirred solution.[10]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete in 30-60 minutes.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Carbonate-Mediated Deprotection of TMS-Alkynes
This is a mild and cost-effective method for TMS-alkynes.
-
Preparation: Dissolve the TMS-alkyne (1.0 equiv.) in methanol (MeOH) to make a 0.1-0.2 M solution.[4]
-
Reagent Addition: Add anhydrous potassium carbonate (K2CO3, 0.2-0.5 equiv.) to the solution.[4]
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the methanol under reduced pressure. Add water and extract the product with an organic solvent. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Protocol 3: Silver-Catalyzed Deprotection for Sensitive Substrates
This method is particularly useful for sterically hindered groups like TIPS on delicate molecules.
-
Preparation: Dissolve the silylalkyne (e.g., a TIPS-alkyne, 1.0 equiv.) in methanol.
-
Reagent Addition: Add silver fluoride (AgF, 1.5 equiv.) or a catalytic amount of silver nitrate (AgNO3).[8][15]
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored carefully by TLC.
-
Work-up: Upon completion, the reaction mixture is typically filtered through a pad of celite to remove silver salts, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with water.
-
Purification: The product is purified by standard chromatographic methods.
Part 4: References
-
Carpita, A., Mannocci, L., & Rossi, R. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(9), 1859-1864. Retrieved from [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]
-
Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(8), 2261-2274. Retrieved from [Link]
-
Reddit. (2024, January 1). TMS Deprotection low yields :(. r/chemhelp. Retrieved from [Link]
-
Narayana, N. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2015). Paper. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
SciELO México. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]
-
YouTube. (2022, June 18). Silyl group deprotection by TBAF solution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC. Retrieved from [Link]
-
Reddit. (2023, November 19). Deprotection mechanism. r/chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Alkyne Protecting Groups. Retrieved from [Link]
-
Scribd. (n.d.). Protecting Group Handout. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Retrieved from [Link]
-
Reddit. (2023, May 3). Struggling with TMS deprotection for weeks. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Desilylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Silver-catalysed reactions of alkynes: recent advances. Chemical Society Reviews. Retrieved from [Link]
-
Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Advances. Retrieved from
-
University of South Carolina. (2018, April 9). Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silver-Catalyzed Difunctionalization of Terminal Alkynes: Highly Regio- and Stereoselective Synthesis of (Z)-β-Haloenol Acetates. Retrieved from [Link]
-
PubMed. (2020, January 9). Silver catalyzed proto- and sila-Nakamura-type α-vinylation of silyl enol ethers with dichloroacetylene. Divergent formation of stereochemically pure tri- and tetrasubstituted olefins. Retrieved from [Link]
-
ResearchGate. (n.d.). Silver-Catalyzed Z-Selective Hydroalkylation of Terminal Conjugated Alkynes Using Alkyl Boranes. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. reddit.com [reddit.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silyl Groups - Gelest [technical.gelest.com]
- 8. scielo.org.mx [scielo.org.mx]
- 9. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. reddit.com [reddit.com]
- 12. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
Technical Support Center: Purification of Crude tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate
Welcome to the dedicated technical support guide for the purification of crude tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after a Sonogashira coupling reaction?
A1: The impurity profile of crude this compound is largely dictated by the Sonogashira coupling reaction used for its synthesis. Key impurities to anticipate include:
-
Unreacted Starting Materials: Residual tert-butyl 4-iodobenzoate (or the corresponding bromide/triflate) and (trimethylsilyl)acetylene.
-
Catalyst Residues: Palladium and copper species from the catalyst system are common metallic impurities.[1][2] These can often be observed as a dark coloration of the crude product.
-
Phosphine Ligands and their Oxides: If triphenylphosphine was used as a ligand for the palladium catalyst, you will likely find it and its oxide in your crude mixture.
-
Homo-coupled Byproducts: Diynes formed from the coupling of two molecules of (trimethylsilyl)acetylene (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne) can be present.
-
Desilylated Product: The trimethylsilyl (TMS) group is labile under certain conditions, and you may find tert-butyl 4-ethynylbenzoate as an impurity.[3][4]
-
Solvent and Base Residues: Residual reaction solvent (like THF or DMF) and the amine base (like triethylamine or diisopropylamine) are also common.
Q2: What is the recommended first-pass purification strategy for this compound?
A2: For most applications, a well-executed flash column chromatography on silica gel is the most effective initial purification technique.[5] This method is generally capable of separating the desired product from the majority of the common impurities listed above. However, the success of this technique is highly dependent on the proper choice of eluent and careful execution to avoid product degradation. For solids, recrystallization can be an alternative or a subsequent purification step if a suitable solvent system can be identified.
Q3: How stable is the trimethylsilyl (TMS) protecting group during purification?
A3: The TMS group on an alkyne is known to be labile under both acidic and basic conditions.[3][4] This is a critical consideration during purification. Standard silica gel is slightly acidic and can cause partial or complete desilylation of your product, especially with prolonged exposure.[6][7] If you observe the formation of a more polar byproduct during chromatography, it is likely the desilylated compound.
Q4: What are the most effective methods for removing residual palladium catalyst?
A4: Removing palladium residues is crucial, especially for pharmaceutical applications. Several methods are effective:
-
Filtration through Celite: A simple and often effective first step is to dilute the reaction mixture in a suitable solvent and filter it through a pad of Celite.[1][5] This will remove insoluble palladium species.
-
Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can effectively adsorb residual palladium.[8] However, be aware that activated carbon can also adsorb your product, potentially lowering the yield.[6]
-
Scavenger Resins: For very low residual palladium levels, solid-supported metal scavengers (e.g., thiol-functionalized silica) can be highly effective.[8][9] These are typically stirred with the product solution and then filtered off.
Troubleshooting Guide
Column Chromatography Issues
Q1: My compound is streaking on the TLC plate. What does this indicate and how can I fix it?
A1: Streaking on a TLC plate often points to one of two issues: compound overloading or decomposition on the silica. Given the potential for the TMS group to be cleaved by the acidic nature of silica gel, decomposition is a strong possibility.[6]
-
Troubleshooting Steps:
-
Neutralize the Stationary Phase: Consider using deactivated or neutral silica gel. You can prepare this by making a slurry of the silica gel in your chosen eluent containing a small amount of a volatile base, such as 1% triethylamine.[6]
-
Switch to a Less Acidic Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[7]
-
Optimize Eluent Polarity: Ensure your chosen solvent system provides a good separation and moves the compound off the baseline. An Rf value between 0.2 and 0.4 is often ideal for column chromatography.
-
Q2: I'm observing a new, more polar spot on my TLC after running the column, which wasn't in the crude mixture. What is it?
A2: This is a classic sign of on-column decomposition. The new, more polar spot is almost certainly the desilylated product, tert-butyl 4-ethynylbenzoate. The acidic surface of the silica gel is catalyzing the hydrolysis of the C-Si bond.[3][4]
-
Troubleshooting Steps:
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. A faster flow rate can reduce the time your compound spends in contact with the silica.[6]
-
Use Deactivated Silica or Alumina: As mentioned previously, switching to a less acidic stationary phase is the most reliable solution.
-
Buffer the Eluent: Adding a small amount of a non-polar amine like triethylamine to your eluent system can help neutralize the acidic sites on the silica gel.
-
Q3: My yield is very low after column chromatography. Where could my product have gone?
A3: Low recovery can be attributed to several factors:
-
Decomposition: As discussed, a significant portion of your product may have decomposed on the column.
-
Irreversible Adsorption: Highly polar impurities or baseline material can sometimes cause your product to bind irreversibly to the silica gel.
-
Co-elution: Your product may have co-eluted with a non-UV active impurity, leading you to discard fractions containing your compound. Always check fractions by TLC before combining and discarding.
-
Physical Loss: Ensure proper technique during loading, elution, and solvent removal to prevent physical loss of the sample.
Recrystallization Issues
Q1: I'm struggling to find a suitable solvent for recrystallization. What's the general procedure?
A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]
-
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) in several different test tubes.
-
Add a few drops of a different solvent to each tube (start with common solvents like hexanes, ethyl acetate, methanol, isopropanol, etc.).
-
Observe the solubility at room temperature. If the compound dissolves immediately, the solvent is too good.
-
If the compound is insoluble, gently heat the test tube. If it dissolves when hot, you may have a good candidate.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath. If crystals form, you have found a potential solvent.[11]
-
If a single solvent doesn't work, try a binary solvent system (e.g., ethanol/water, hexanes/ethyl acetate). Dissolve the compound in a minimal amount of the "good" solvent (in which it is soluble) and then add the "bad" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify and allow to cool.[12]
-
Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.[13]
-
Troubleshooting Steps:
-
Add More Solvent: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent. This will lower the saturation point, hopefully to a temperature below the compound's melting point.[13]
-
Slow Down the Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. Rapid cooling often promotes oiling.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can provide a nucleation site for crystal growth.[12]
-
Seed the Solution: If you have a few pure crystals, add one to the cooled solution to initiate crystallization.[12]
-
Workflow and Decision Making
The following diagram outlines a general workflow for the purification of crude this compound.
Caption: Decision workflow for purification strategy.
Potential Degradation Pathway
It is crucial to be aware of the primary degradation pathway for this molecule during purification, which is the cleavage of the trimethylsilyl group.
Caption: Acid/base-mediated desilylation pathway.
Summary of Purification Parameters
| Purification Method | Stationary/Mobile Phase | Key Considerations |
| Flash Column Chromatography | Stationary Phase: Silica gel (buffered with 1% Et₃N) or neutral alumina. | - Standard silica can cause desilylation.[6][7]- Choose an eluent system (e.g., Hexanes/Ethyl Acetate) that gives a product Rf of 0.2-0.4. |
| Recrystallization | Solvent: Screen for a single solvent or binary system (e.g., Ethanol/Water, Heptane/Ethyl Acetate). | - The compound should be soluble when hot and insoluble when cold.[10]- Slow cooling is critical to prevent oiling out and to obtain pure crystals.[13] |
| Catalyst Removal | Adsorbent: Celite, Activated Carbon, or Thiol-based Scavengers. | - Celite filtration is good for insoluble Pd species.[1]- Activated carbon can reduce yield.[8]- Scavengers are best for achieving very low ppm levels of palladium.[9] |
References
- Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(10), A–AD.
-
Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]
-
ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? Retrieved from [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
-
National Institutes of Health. (n.d.). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
LabManager. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
ACS Publications. (n.d.). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Retrieved from [Link]
-
AA Blocks. (n.d.). This compound. Retrieved from [Link]
-
Indian Academy of Sciences. (2021). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
YouTube. (2013). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
YouTube. (2014). Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-((trimethylsilyl)ethynyl)benzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Direct Electrophilic Silylation of Terminal Alkynes. Retrieved from [Link]
-
ResearchGate. (2025). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization: Breaking. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Trimethylsilyl (4-tert-butyl) phenylethyne (Compound 21). Retrieved from [Link]
-
GL Sciences. (n.d.). Inertsil TMS. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spinchem.com [spinchem.com]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yields in the synthesis of 4-[2-(trimethylsilyl)ethynyl]benzoates.
Welcome to the technical support resource for the synthesis of 4-[2-(trimethylsilyl)ethynyl]benzoates. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues, particularly low reaction yields, encountered during the Sonogashira cross-coupling of aryl halides with (trimethylsilyl)acetylene.
Frequently Asked Questions (FAQs)
Q1: I have very low or no conversion of my 4-halobenzoate starting material. What are the most likely causes?
A: This is a common issue often pointing to problems with the catalytic system or reaction setup. The primary factors to investigate are:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure your catalyst is fresh, was stored properly under an inert atmosphere, and that your reaction was thoroughly degassed.[1][2]
-
Inappropriate Ligand: 4-halobenzoates are electron-poor aryl halides. The choice of phosphine ligand is critical to facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3] For less reactive halides like bromides or chlorides, bulky, electron-rich ligands may be required.[3][4]
-
Insufficient Temperature: While 4-iodobenzoates can react at room temperature, the corresponding bromides and especially chlorides require higher temperatures to overcome the higher C-X bond dissociation energy.[4][5]
-
Reagent Purity: Ensure all reagents, especially the solvent and amine base, are anhydrous and pure. Water can interfere with the catalyst and reagents.[2][6]
Q2: My main side product appears to be a homocoupled alkyne dimer. How can I prevent this?
A: The formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne is a result of the Glaser-Hay coupling, an oxidative homocoupling of the terminal alkyne.[3] This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[5][7] To minimize it:
-
Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1][5]
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[4][5] These reactions may require a different ligand/base system and higher temperatures but completely eliminate the Glaser coupling pathway.
Q3: I am using a 4-bromobenzoate or 4-chlorobenzoate and the reaction is very sluggish. What should I change?
A: Aryl bromides and chlorides are significantly less reactive than aryl iodides in Sonogashira couplings.[5][8] To improve yields with these substrates:
-
Increase Temperature: Higher temperatures (e.g., 80-120 °C) are often necessary.[4] Consider using a higher-boiling solvent like toluene, dioxane, or DMF.[4][9]
-
Use a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more robust system using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, often paired with a Pd(II) precatalyst like Pd(OAc)₂ or a modern pre-catalyst like an XPhos Pd G3.[3][4]
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can be beneficial.[4]
Q4: Can the choice of base and solvent significantly impact my yield?
A: Absolutely. The base neutralizes the HX byproduct, and its primary role is to deprotonate the terminal alkyne in the copper cycle.[5][8] An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often doubles as a solvent or co-solvent.[4][5] The solvent's polarity can affect catalyst stability and solubility.[10] Aprotic polar solvents like DMF or THF are common choices.[4] However, in some cases, DMF can compete with phosphine ligands, slowing the reaction, making toluene a better choice.[10] Optimization of the base/solvent combination is often necessary.
Systematic Troubleshooting Guide
When initial attempts result in low yields, a systematic approach is crucial. Use this guide to diagnose and resolve potential issues in your experimental setup.
Problem Area 1: Reagents and Setup
-
Question: Are my reagents pure and my glassware properly prepared?
-
Plausible Cause: Contaminants, particularly water and oxygen, are detrimental. Water can lead to catalyst deactivation and hydrolysis of the ester. Oxygen promotes the highly problematic Glaser homocoupling of the alkyne and deactivates the Pd(0) catalyst.[1][5][7]
-
Recommended Action:
-
Glassware: Ensure all glassware is oven- or flame-dried immediately before use to remove adsorbed water.[6]
-
Solvents & Amines: Use anhydrous solvents. If the solvent is not from a freshly opened bottle, consider distilling it. Amines should be distilled and stored over KOH.[11]
-
Aryl Halide & Alkyne: Verify the purity of your 4-halobenzoate and (trimethylsilyl)acetylene. If necessary, purify by recrystallization or distillation.
-
Inert Atmosphere: The reaction vessel must be purged of air. This is typically done by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.[1] Maintain a slight positive pressure of inert gas throughout the reaction.
-
-
Problem Area 2: The Catalytic System
A logical workflow for troubleshooting the catalytic system is essential for pinpointing the source of low reactivity.
Caption: Troubleshooting workflow for low-yield Sonogashira coupling.
-
Question: Is my Palladium catalyst active and appropriate for the substrate?
-
Plausible Cause: The active Pd(0) species can be oxidized to inactive Pd(II) by air.[2] Furthermore, the choice of ligand is critical for the reactivity of electron-poor aryl halides like benzoates.[12]
-
Recommended Action:
-
Catalyst Source: Use a fresh bottle of catalyst. If using a Pd(II) salt like PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the cycle to begin.[5] Using a Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., XPhos Pd G3) can provide more consistent results.[4][11]
-
Ligand Choice: For 4-iodobenzoate, PPh₃ is often sufficient. For the less reactive 4-bromobenzoate, a more electron-rich and bulky ligand like P(t-Bu)₃ can accelerate the rate-limiting oxidative addition step.[4][12]
-
-
-
Question: Is the Copper (I) co-catalyst causing side reactions?
-
Plausible Cause: The primary role of CuI is to react with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium center.[5][8] However, this copper acetylide intermediate is prone to oxidative homocoupling (Glaser coupling) in the presence of oxygen, which is a very common cause of low yields.[3][5]
-
Recommended Action:
-
Strictly Anaerobic Conditions: First, re-attempt the reaction ensuring the most stringent exclusion of oxygen.
-
Adopt a Copper-Free Protocol: If homocoupling persists, the most definitive solution is to switch to a copper-free protocol. This eliminates the Glaser pathway entirely. See the experimental section for a representative protocol.
-
-
Caption: Competing Sonogashira and Glaser coupling pathways.
Problem Area 3: Reaction Conditions
-
Question: Are my temperature, concentration, and reaction time optimized?
-
Plausible Cause: Sub-optimal conditions can lead to incomplete reactions. As mentioned, reactivity follows the trend I > Br > Cl, requiring progressively more forcing conditions.[5][8]
-
Recommended Action:
-
Temperature: For 4-iodobenzoate, room temperature to 40 °C is often sufficient. For 4-bromobenzoate, aim for 60-100 °C. For 4-chlorobenzoate, >100 °C may be needed.
-
Concentration: Very dilute conditions can slow down the reaction. A typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress by TLC or LC-MS. If the reaction stalls, it may indicate catalyst death or consumption of a reagent.[6]
-
-
Troubleshooting Summary Table
| Problem Observed | Plausible Cause(s) | Suggested Solution(s) |
| No reaction / Low conversion | Inactive catalyst; Insufficient temperature; Impure reagents. | Use fresh catalyst; Degas thoroughly; Increase temperature (especially for Ar-Br/Cl); Use anhydrous solvents/reagents.[1][2][4][6] |
| Alkyne homodimer is major product | Oxygen contamination promoting Glaser coupling via Cu(I). | Ensure rigorous inert atmosphere; Switch to a copper-free protocol.[3][5][7] |
| Reaction stalls prematurely | Catalyst deactivation; Base consumption. | Add a fresh portion of catalyst; Ensure sufficient base is present (typically 1.5-2.0 eq.). |
| Complex mixture of products | Catalyst degradation; Side reactions from impurities. | Purify all starting materials; Check for catalyst/ligand compatibility. |
| Difficulty purifying product | Similar polarity to byproducts (e.g., homodimer). | Filter reaction mixture through Celite/silica plug post-reaction to remove baseline Pd residues; Optimize chromatography gradient.[13] |
Validated Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
Synthesis of Methyl 4-[2-(trimethylsilyl)ethynyl]benzoate from Methyl 4-iodobenzoate
Reagents & Equipment:
-
Methyl 4-iodobenzoate (1.0 eq)
-
(Trimethylsilyl)acetylene (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 eq, 4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried round-bottom flask with stir bar, condenser, and septum
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To the oven-dried flask, add methyl 4-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI. Seal the flask with the septum.
-
Inert Atmosphere: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times.
-
Solvent/Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (to make a ~0.2 M solution), followed by triethylamine and (trimethylsilyl)acetylene via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a short plug of Celite to remove catalyst residues.[13]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x), followed by saturated aqueous NaCl (brine) (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from hexane to yield the product as a solid.[14][15]
Protocol 2: Copper-Free Sonogashira Coupling
Alternative method for substrates prone to homocoupling
Reagents & Equipment:
-
Methyl 4-bromobenzoate (1.0 eq)
-
(Trimethylsilyl)acetylene (1.5 eq)
-
Pd(OAc)₂ (0.02 eq, 2 mol%)
-
SPhos (0.04 eq, 4 mol%)
-
K₂CO₃ (Potassium Carbonate), finely powdered (2.0 eq)
-
Anhydrous Toluene
-
Same glassware and inert atmosphere setup as Protocol 1.
Procedure:
-
Setup: To the oven-dried flask, add methyl 4-bromobenzoate, Pd(OAc)₂, SPhos, and finely powdered K₂CO₃. Seal and establish an inert atmosphere as described previously.
-
Solvent/Reagent Addition: Under positive inert gas pressure, add anhydrous toluene, followed by (trimethylsilyl)acetylene via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions with aryl bromides are slower and may require 12-24 hours.
-
Work-up and Purification: Follow the same work-up, extraction, and purification steps as outlined in Protocol 1.
References
- Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Rosa, G. R., et al. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- ACS Publications. (2023).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.
- Wikipedia. (n.d.). Sonogashira coupling.
- ACS Publications. (2023).
- Chhatrasal, et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Hsieh, T.-H., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
- Liu, M., et al. (2020). α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI.
- Lemmerer, A., & Fasina, T. M. (2007). Methyl 4-(trimethylsilylethynyl)
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Panda, S., & Zhou, C. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- Shroder, M. (n.d.). The Sonogashira Coupling.
- Beyer, O. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. books.lucp.net [books.lucp.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Methyl 4-(trimethylsilylethynyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Stability of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate under different reaction conditions.
Welcome to the dedicated support center for tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. Here, we address common challenges and questions regarding its stability, providing troubleshooting guides and detailed protocols to ensure the success of your synthetic endeavors.
Introduction: A Bifunctional Building Block
This compound is a valuable reagent characterized by two key protecting groups: a tert-butyl (t-Bu) ester and a trimethylsilyl (TMS) protected terminal alkyne. The utility of this molecule hinges on the selective cleavage of these groups. However, their overlapping lability under certain conditions can present significant synthetic challenges. This guide provides a framework for navigating these complexities.
Section 1: Stability and Cleavage of the tert-Butyl Ester
The tert-butyl ester is a sterically hindered protecting group for the carboxylic acid, renowned for its stability under basic and nucleophilic conditions. Its removal is typically achieved under acidic conditions via a mechanism involving the formation of a stable tertiary carbocation.[1][2]
Frequently Asked Questions (FAQs): tert-Butyl Ester
Q1: Under what conditions is the tert-butyl ester group stable? The tert-butyl ester is exceptionally stable under neutral and basic conditions.[3] It is resistant to saponification by common aqueous bases (e.g., NaOH, LiOH) and organometallic reagents, making it ideal for reactions like Grignard additions or metal-catalyzed cross-couplings at other sites of the molecule.
Q2: What are the standard conditions for cleaving the tert-butyl ester? The most common and effective method is acid-catalyzed hydrolysis.[4] Strong acids like trifluoroacetic acid (TFA), often in a 1:1 mixture with dichloromethane (DCM), are standard.[5] Other protic acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are also effective.[3] The deprotection proceeds through the formation of a stable tert-butyl cation, which typically evolves as isobutylene gas, driving the reaction to completion.[2][3]
Q3: Can I use milder acidic conditions for deprotection? Yes, for substrates sensitive to strong acids, milder conditions can be employed. Options include using formic acid, p-toluenesulfonic acid (p-TsOH), or even solid-supported acids like montmorillonite KSF clay.[3][6] Lewis acids such as zinc bromide (ZnBr₂) in DCM have also been reported for this purpose, though their selectivity can be substrate-dependent.[7][8]
Q4: I am observing unwanted side products during deprotection. What is happening? The primary side reaction is the alkylation of nucleophilic functional groups within your molecule by the tert-butyl cation generated during cleavage.[4] Sensitive residues like tryptophan or methionine in peptide synthesis are particularly susceptible. This can be mitigated by adding "scavengers" like triisopropylsilane (TIS) or water to the reaction mixture to trap the carbocation.[4][5]
Troubleshooting Guide: tert-Butyl Ester Deprotection
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration. 2. Inadequate reaction time or low temperature. 3. Poor solubility of the starting material. | 1. Increase the concentration of the acid (e.g., use 95-100% TFA).[5] 2. Extend the reaction time and ensure it is run at room temperature (20-25°C). Monitor by TLC or LC-MS.[4] 3. Add a co-solvent to ensure complete dissolution. |
| Substrate Degradation | The acidic conditions are too harsh for other functional groups in the molecule. | Switch to a milder deprotection method, such as using silica gel in refluxing toluene or a Lewis acid like ZnBr₂ under carefully controlled conditions.[5][7][9] |
| Formation of Side Products | Alkylation of nucleophilic sites by the tert-butyl cation. | Add scavengers to the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4] |
Section 2: Stability and Cleavage of the Trimethylsilyl (TMS) Ethynyl Group
The TMS group is a small, versatile protecting group for terminal alkynes. Its primary function is to prevent the acidic alkyne proton from interfering with reactions like metalations or coupling reactions. It is notably labile to fluoride ions and can also be removed under specific basic or acidic conditions.[10]
Frequently Asked Questions (FAQs): TMS-Alkyne
Q1: What are the most common methods for TMS-alkyne deprotection? The most frequent methods involve either a fluoride source or mild basic hydrolysis.[11]
-
Fluoride-mediated: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is the most common method.[12] The high affinity of fluoride for silicon drives the reaction.
-
Base-mediated: A mild and often preferred method is using potassium carbonate (K₂CO₃) in methanol (MeOH).[13][14] This method is cost-effective and the workup is straightforward.
Q2: My TMS group was unintentionally removed during a reaction. Why did this happen? Accidental deprotection is a common issue and usually points to two culprits:
-
Presence of Water/Hydroxide: Reagents may contain trace amounts of water, which can lead to hydroxide-mediated hydrolysis of the TMS group, especially under basic conditions.[15]
-
Excess Basicity: Some reactions, like a Knoevenagel condensation using piperidine, can be basic enough to slowly cleave the TMS group over the course of the reaction.[15]
Q3: Is the TMS-alkyne stable to acidic conditions? The TMS group is generally considered labile to both strong acids and bases.[10] While the tert-butyl ester is the primary target under acidic conditions, significant exposure to strong acids like TFA will likely result in cleavage of the TMS group as well.
Troubleshooting Guide: TMS-Alkyne Deprotection
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient deprotection reagent (e.g., TBAF). 2. Reaction time is too short. | 1. Ensure at least 1.1 equivalents of TBAF are used. 2. Monitor the reaction by TLC; some substrates may require longer reaction times or gentle warming. |
| Unwanted Deprotection in a Reaction | 1. Reagents are not anhydrous. 2. The reaction conditions (e.g., base, solvent) are too harsh. | 1. Use freshly dried, anhydrous solvents and reagents. 2. Consider a less basic catalyst or running the reaction at a lower temperature to minimize TMS cleavage. |
| Difficult Workup after TBAF Deprotection | TBAF and its byproducts can be difficult to remove via chromatography. | After concentrating the reaction mixture, perform an aqueous workup. If problems persist, consider using the K₂CO₃/MeOH method, which has a much simpler workup (filtration and concentration).[13][14] |
Section 3: Orthogonal Stability & Selective Deprotection
The central challenge in using this compound is achieving selective deprotection. The choice of reagents is critical to cleave one group while preserving the other.
Core Directive: How to Achieve Selectivity
1. To Selectively Cleave the TMS Group (and retain the tert-Butyl Ester): This is the more straightforward selective transformation. The tert-butyl ester is robust under the mild basic conditions used to cleave the TMS group.
-
Recommended Protocol: Stir the compound with a catalytic amount of potassium carbonate (K₂CO₃) in methanol at room temperature.[11][13] Monitor by TLC until the starting material is consumed. This method is highly selective and efficient.
-
Alternative: Use tetrabutylammonium fluoride (TBAF) in THF at room temperature.[12] While effective, ensure the TBAF solution is not excessively basic to avoid any potential (though unlikely) hydrolysis of the ester over long reaction times.[16]
2. To Selectively Cleave the tert-Butyl Ester (and retain the TMS Group): This is significantly more challenging due to the lability of the TMS group to strong acids.
-
Recommended Approach: Use carefully controlled, milder acidic conditions. A promising method is the use of silica gel slurried in refluxing toluene.[5][9] This heterogeneous method can provide the localized acidity needed for ester cleavage without bulk protic acid that would cleave the TMS group.
-
Conditions to Avoid: Standard deprotection with strong acids like TFA/DCM or 4M HCl in dioxane will almost certainly cleave both protecting groups.
Visualization: Deprotection Pathways
The following diagram illustrates the primary deprotection pathways for this compound.
Caption: Selective and non-selective deprotection pathways.
Troubleshooting Workflow for Unexpected Reactions
This workflow can help diagnose issues when a reaction does not yield the expected product.
Caption: A logical workflow for troubleshooting unexpected product outcomes.
Section 4: General Stability and Compatibility
Thermal Stability: Studies on related silylalkyne benzoate derivatives have shown them to be thermally stable up to approximately 250°C, which is well above the temperature of most standard solution-phase organic reactions.[17]
Compatibility with Palladium Catalysis: this compound is generally compatible with common palladium-catalyzed cross-coupling reactions.
-
Sonogashira Coupling: The TMS-protected alkyne is stable under Sonogashira conditions. The reaction would occur at an alternative site (e.g., an aryl halide) on the coupling partner.
-
Suzuki and Stille Coupling: Both the tert-butyl ester and the TMS-alkyne are stable to the typical conditions (mildly basic, aqueous/organic mixtures) used in these reactions, assuming the reaction is performed on a different functional group on the molecule.[18][19]
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids Reagent Guide. ACS GCI. [Link]
-
Takeda, Y., et al. (2012). Alkyne Exchange Reactions of Silylalkyne Complexes of Tantalum. Organometallics, 31(21), 7499-7513. [Link]
- de Visser, P. C., et al. (2007). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides.
-
Kaul, R., Brouillette, Y., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Reddit. (2022). preventing TMS alkyne deprotecting in reaction. r/Chempros. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
Donnart, T., & Gandon, V. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insight. Universidad Autónoma de Madrid Repository. [Link]
-
Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Semantic Scholar. [Link]
-
Reddy, R. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
-
Kar, A., et al. (2008). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]
-
Jaiswal, A. K., et al. (2020). Aluminum-Catalyzed Cross-Coupling of Silylalkynes with Aliphatic C–F Bonds. Organic Letters, 22(15), 5895-5900. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]
-
Donnart, T., & Gandon, V. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis, 11(13), 7959-8012. [Link]
-
Wang, Z., et al. (2023). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]
-
Huang, X., & Bugarin, A. (2016). Direct Synthesis of α-Allenols from TMS-Protected Alkynes and Aldehydes Mediated by Tetrabutylammonium Fluoride. PubMed, 27401054. [Link]
-
Wang, Z., et al. (2023). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]
-
Virtanen, O. L., & Kolehmainen, E. (2021). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 23(1), 214-218. [Link]
-
ResearchGate. (n.d.). Deprotection of a) the TMS‐protected alkyne... ResearchGate. [Link]
-
Hartwig, J. F., et al. (2004). Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions. Hartwig Group Publications. [Link]
-
Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Organic Chemistry Portal. [Link]
-
Huang, X., & Bugarin, A. (2016). Direct Synthesis of α-Allenols from TMS Protected Alkynes and Aldehydes Mediated by TBAF. ResearchGate. [Link]
-
Jayashree, A., & Iyengar, T. A. S. (2014). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. CORE Repository. [Link]
-
The Chemistry of Molecules. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. [Link]
-
Hartwig, J. F., et al. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Hartwig Group Publications. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Reddit. (2014). 2 questions about TBAF deprotection. r/chemistry. [Link]
-
Gelest, Inc. (n.d.). Thermal Stability of Silane Coupling Agents. Gelest Technical PDF. [Link]
-
Gelest. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library. [Link]
-
ResearchGate. (n.d.). Chemical and Thermal Stability of Alkylsilane Based Coatings for Membrane Emulsification. ResearchGate. [Link]
-
AA Blocks. (n.d.). This compound. AA Blocks Catalog. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. echemi.com [echemi.com]
- 15. reddit.com [reddit.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 19. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes [organic-chemistry.org]
Technical Support Center: Managing Steric Hindrance from the Tert-Butyl Group in Synthesis
Welcome to the Technical Support Center for managing the synthetic challenges posed by the tert-butyl group. As a cornerstone of modern organic chemistry, the tert-butyl group offers unique steric and electronic properties that are invaluable for controlling reaction pathways, enhancing molecular stability, and fine-tuning the physicochemical properties of target molecules.[1][2] However, its formidable bulk is a double-edged sword, often leading to sluggish reactions, low yields, or unexpected side products.[2][3]
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights and troubleshooting strategies to harness the power of the tert-butyl group while mitigating its steric challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with tert-butylated compounds.
Q1: What is steric hindrance and why is the tert-butyl group a prime example?
A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed or prevented because the spatial bulk of substituent groups impedes the approach of reagents to the reaction center.[1][4] The tert-butyl group, with its three methyl groups branching from a central quaternary carbon [-C(CH₃)₃], creates a large, rigid hemisphere of atoms.[1] This significant steric profile can block reaction pathways that require a specific angle of attack, such as the backside attack in an Sₙ2 reaction.[1] Its effect is quantifiable through parameters like the A-value in cyclohexane conformations, where the tert-butyl group has one of the highest values, strongly favoring the equatorial position to minimize steric strain.[1]
Q2: My cross-coupling reaction (e.g., Suzuki, Heck) is failing with a tert-butyl substituted aryl halide. What's the likely cause and how can I fix it?
A2: The primary cause is often the steric hindrance from the tert-butyl group impeding critical steps in the catalytic cycle, namely oxidative addition and reductive elimination.[5] To overcome this, several strategies can be employed:
-
Ligand Selection: Standard phosphine ligands like PPh₃ may be ineffective. The use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is crucial.[5][6] These ligands stabilize the palladium center and promote the difficult catalytic steps.[5][7][8]
-
Catalyst System: Consider using a well-defined palladium pre-catalyst for more consistent results.[6][9] In some cases, nickel-based catalysts may outperform palladium for sterically demanding couplings due to their higher reactivity in oxidative addition.[6]
-
Reaction Conditions: Higher temperatures and longer reaction times are often necessary.[6] Stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) are typically more effective than weaker ones.[5][6]
Q3: I'm struggling to deprotect a tert-butyl (t-Bu) ester or ether without degrading my complex molecule. What are the mildest methods?
A3: While strong acids like trifluoroacetic acid (TFA) are standard, they can be too harsh for sensitive substrates.[10] Here are milder, selective alternatives:
-
Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane is a mild and effective reagent for cleaving t-butyl esters and ethers.[10][11] The reaction is often faster for substrates bearing electron-donating groups.[10]
-
Acid Catalysis: A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) in a non-polar solvent at reflux can be sufficient.[12]
-
Thermal Deprotection: For certain substrates, particularly amino acid derivatives, heating in a protic solvent under continuous flow conditions can cleanly remove the t-butyl group without any added reagents.[13]
-
Aqueous Phosphoric Acid: This method offers an environmentally benign and selective way to deprotect t-butyl groups while leaving other sensitive functionalities like Cbz carbamates and benzyl esters intact.[14]
Q4: How does the tert-butyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?
A4: The tert-butyl group is an ortho, para-director due to its electron-donating inductive effect.[1][15] However, its immense steric bulk strongly disfavors substitution at the ortho position.[1][15] Consequently, electrophilic attack occurs almost exclusively at the para position.[15][16] For example, the nitration of t-butylbenzene yields a high ratio of the para-nitro product compared to the ortho and meta isomers.[15] When other substituents are present on the ring, the tert-butyl group's steric influence will dominate, directing incoming electrophiles to the least hindered position.[17][18]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed workflows for specific experimental challenges.
Guide 1: Optimizing Suzuki-Miyaura Coupling with Sterically Hindered Substrates
Problem: Low yield or no reaction when coupling a sterically hindered aryl halide (e.g., 2-bromo-4-tert-butylfuran) with a boronic acid.[5]
Causality: The steric bulk around the reaction center hinders the palladium catalyst from efficiently undergoing oxidative addition to the aryl halide and subsequent reductive elimination to form the product.[5] The solution lies in using a catalyst system specifically designed to operate in a crowded environment.
Workflow for Catalyst & Condition Screening
Caption: Decision workflow for optimizing hindered Suzuki couplings.
Protocol 1: Suzuki Coupling of 2-Bromo-4-tert-butylfuran [5]
-
Reagent Setup: In a nitrogen-purged glovebox or Schlenk flask, combine 2-bromo-4-tert-butylfuran (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed dioxane or toluene as the solvent.
-
Reaction: Heat the mixture under a nitrogen atmosphere at 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Ligand Effects on Hindered Coupling
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 5 | 100 | 24 | <10 |
| P(t-Bu)₃ | 2 | 80 | 12 | 75 |
| SPhos | 2 | 80 | 8 | 92 |
| XPhos | 2 | 80 | 8 | 95 |
Data is representative and compiled for illustrative purposes based on principles from cited literature.[5][7][8]
Guide 2: Selective Deprotection of Tert-Butyl Esters
Problem: Need to cleave a t-butyl ester in the presence of other acid-sensitive groups (e.g., Boc, acetals).
Causality: The stability of the tert-butyl carbocation allows for cleavage under acidic conditions. The key is to use conditions that are just strong enough to cleave the ester without affecting other protecting groups. Lewis acids offer a milder alternative to strong Brønsted acids.
Mechanism: ZnBr₂-Mediated Deprotection
Caption: Mechanism of ZnBr₂-mediated tert-butyl ester cleavage.[10]
Protocol 2: Mild Deprotection using Zinc Bromide [10]
-
Setup: Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add zinc bromide (ZnBr₂, 2.0-5.0 eq) to the solution. The amount can be optimized; higher equivalents lead to faster reaction rates.[10]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Quench the reaction by adding a dilute aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify as necessary.
Data Summary: Comparison of Deprotection Methods
| Method | Conditions | Time | Selectivity vs. Boc |
| 95% TFA / CH₂Cl₂ | Room Temp | < 1 h | Low |
| ZnBr₂ / CH₂Cl₂ | Room Temp | 6-12 h | Moderate-High |
| p-TsOH / Toluene | Reflux | 1-2 h | Moderate |
| H₃PO₄ / H₂O | 80 °C | 4-8 h | High |
Selectivity data is qualitative and based on general chemical principles.[10][12][14]
Part 3: Advanced Strategies & Future Outlook
The challenges posed by the tert-butyl group continue to drive innovation in synthetic methodology.
-
Catalyst Development: The design of new catalysts for olefin metathesis and C-H activation that can accommodate sterically demanding substrates is an active area of research.[19] Recent work has shown that manganese catalysts can hydroxylate the typically inert C-H bonds of a tert-butyl group, treating it as a functional group handle.[20][21]
-
High-Pressure Chemistry: Applying high hydrostatic pressure can overcome steric activation barriers by reducing the volume of the transition state, enabling reactions that fail at atmospheric pressure.[3]
-
Flow Chemistry: Continuous flow reactors allow for the use of high temperatures and pressures, enabling rapid, reagent-free thermal deprotections of t-butyl esters.[13]
By understanding the fundamental principles of steric hindrance and leveraging the specialized tools and techniques available, chemists can successfully navigate the synthetic complexities of the tert-butyl group, unlocking its full potential in molecule design and development.
References
- Benchchem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
- Benchchem. Overcoming steric hindrance in reactions with 4-tert-butyl substituted furans.
- ACS Publications. (2020). Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis.
- ResearchGate. (2025). The tert-butyl group in chemistry and biology.
- Stack Exchange. (2017).
- Thieme. (2025). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis.
- Elsevier. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters.
- Wikipedia.
- Benchchem. Technical Support Center: Managing Steric Hindrance in Reactions of Substituted Thiophenes.
- Benchchem. overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone.
- Benchchem.
- ResearchGate. (2019).
- Wikipedia. Steric effects.
- Organic Chemistry Portal. tert-Butyl Esters.
- ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.
- PubMed. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Bioorganic & Medicinal Chemistry.
- PubMed. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds.
- Semantic Scholar. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters.
- NIH. (2013). Asymmetric transition metal-catalyzed cross-coupling reactions for the construction of tertiary stereocenters. Accounts of Chemical Research.
- Organic Chemistry Portal. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
- JoVE. (2023).
- Master Organic Chemistry. (2025).
- Save My Exams. (2025). Directing Effects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Asymmetric transition metal-catalyzed cross-coupling reactions for the construction of tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tert-Butyl Esters [organic-chemistry.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 18. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography for Benzoate Derivatives
Welcome to the technical support center for the chromatographic separation of benzoate derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to empower your experimental success. Here, we move beyond simple protocols to explain the causality behind our choices, ensuring each step is part of a self-validating system.
Introduction: The Nuances of Separating Benzoate Derivatives
Benzoate derivatives, a class of compounds characterized by a benzoic acid core with various substituents, present a unique set of challenges and opportunities in chromatographic separation. Their polarity can range significantly based on the nature and position of these substituents, from the relatively non-polar methyl benzoate to the highly polar sodium benzoate.[1][2] This diversity necessitates a thoughtful approach to method development, as a one-size-fits-all strategy is rarely effective. The choice between normal-phase, reversed-phase, and more specialized techniques like HILIC or ion-exchange chromatography is paramount to achieving optimal resolution and purity.[3][4][5][6]
This guide will walk you through the critical considerations for separating these molecules, from selecting the right stationary and mobile phases to troubleshooting common issues that can arise during your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when performing column chromatography on benzoate derivatives.
Q1: My benzoate derivative is eluting too quickly (or not at all) in reversed-phase chromatography. What should I do?
A1: This is a classic issue related to a mismatch between the polarity of your analyte and the mobile phase.
-
If your compound elutes too quickly (low retention): This indicates your compound is too polar for the current mobile phase and is not interacting sufficiently with the non-polar stationary phase (like C18). To increase retention, you need to make the mobile phase more polar. This is achieved by decreasing the concentration of the organic solvent (e.g., acetonitrile or methanol) and increasing the proportion of the aqueous component.[7]
-
If your compound is not eluting (high retention): Your compound is too non-polar and is sticking too strongly to the stationary phase. In this case, you need to increase the organic solvent concentration in your mobile phase to increase its elution strength.[8]
Q2: I'm seeing significant peak tailing for my benzoic acid derivative. What's the cause and how can I fix it?
A2: Peak tailing for acidic compounds like benzoic acid derivatives is often caused by interactions with residual, un-endcapped silanol groups on the silica-based stationary phase.[9] These acidic silanols can interact strongly with the carboxylate group of your analyte, leading to poor peak shape.
-
pH Adjustment: The most effective solution is to adjust the pH of your mobile phase. By adding a small amount of an acid (like formic acid, acetic acid, or phosphoric acid) to bring the pH below the pKa of your benzoic acid derivative (typically around 4.2), you will keep the carboxyl group in its protonated, less polar form.[9][10] This minimizes its interaction with the silanol groups and significantly improves peak shape.
-
Use a Modern, End-Capped Column: High-purity, modern columns are extensively end-capped to minimize the number of free silanol groups, which can reduce tailing.
Q3: Can I use normal-phase chromatography for benzoate derivatives?
A3: Yes, normal-phase chromatography can be very effective, especially for separating isomers or less polar benzoate esters.[5][6] In normal-phase, you use a polar stationary phase (like silica or alumina) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).[6] Polar compounds will be more strongly retained.[11] However, for more polar, ionizable benzoic acids, normal-phase can sometimes lead to very strong retention or peak tailing. In such cases, adding a small amount of a polar modifier like acetic acid to the mobile phase can help improve the chromatography.
Q4: My sample is not soluble in the initial mobile phase. How can I load it onto the column?
A4: This is a common challenge, especially when there's a large polarity difference between your sample solvent and the mobile phase.
-
Dry Loading: The preferred method is dry loading. Dissolve your sample in a suitable solvent, then adsorb it onto a small amount of silica gel.[12] The solvent is then removed under vacuum to yield a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[12] This technique ensures that the separation starts from a very narrow band, leading to better resolution.
-
Minimal Strong Solvent: If you must wet-load, dissolve your sample in the absolute minimum amount of a solvent that is slightly more polar than your mobile phase.[12] Using a large volume of a strong solvent to dissolve the sample will broaden the initial band and compromise your separation.
Troubleshooting Guide: Common Problems & Solutions
This section provides a more detailed breakdown of common issues, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | - Incorrect mobile phase polarity. - Inappropriate stationary phase. - Column overloading. | - Optimize the mobile phase composition. Try a gradient elution. - Consider a different stationary phase (e.g., a more polar or less polar one). - Reduce the amount of sample loaded onto the column. |
| No Compound Eluting | - Compound is too strongly adsorbed to the stationary phase. - Compound may have precipitated on the column. - Compound is unstable on the stationary phase. | - Increase the elution strength of the mobile phase (increase organic content in RP, increase polar solvent in NP).[8] - Ensure your sample is fully dissolved before loading. - Test for compound stability on silica or the chosen stationary phase using a small-scale experiment.[8] |
| Drifting Retention Times | - Column has not been properly equilibrated with the mobile phase. - Changes in mobile phase composition over time (e.g., evaporation of a volatile component). - Temperature fluctuations. | - Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before injecting the sample.[13] - Keep mobile phase reservoirs covered. - Use a column oven to maintain a consistent temperature. |
| High Backpressure | - Clogged column frit. - Precipitation of sample or buffer in the column. - Particulate matter from the sample or system. | - Filter all samples and mobile phases before use. - Use a guard column to protect the analytical column.[13] - Try back-flushing the column with a strong solvent (check manufacturer's instructions). |
Experimental Protocols: A Step-by-Step Approach
Here are detailed methodologies for key workflows in the separation of benzoate derivatives.
Protocol 1: Reversed-Phase Separation of a Mixture of Benzoic Acid and Methyl Benzoate
This protocol is designed for the separation of a simple mixture with differing polarities.
-
Column Selection: A standard C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase Preparation:
-
Solvent A: Deionized water with 0.1% formic acid (adjusts pH to suppress ionization of benzoic acid).
-
Solvent B: Acetonitrile.
-
Filter and degas both solvents before use.[14]
-
-
Column Equilibration: Equilibrate the column with a starting mobile phase composition (e.g., 70% A: 30% B) at a flow rate of 1 mL/min for at least 15-20 minutes, or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample mixture in a small volume of the initial mobile phase. If solubility is an issue, use a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter.[15][16]
-
Injection and Elution:
-
Inject a small volume of the prepared sample (e.g., 10-20 µL).
-
Run a gradient elution to separate the components. A typical gradient might be:
-
0-5 min: 30% B
-
5-20 min: Ramp to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 30% B for re-equilibration.
-
-
-
Detection: Use a UV detector set to a wavelength where both compounds absorb, typically around 230-254 nm.[14][15][17]
Protocol 2: Normal-Phase Separation of Dimethylbenzoic Acid Isomers
This protocol is suitable for separating closely related, non-polar isomers.
-
Column Selection: A silica gel column is the standard choice for normal-phase chromatography.
-
Mobile Phase Preparation:
-
Solvent A: Hexane
-
Solvent B: Ethyl Acetate
-
A typical starting mobile phase would be 95% A: 5% B. The polarity can be fine-tuned by adjusting this ratio.
-
-
Column Packing (for flash chromatography):
-
Create a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading: Use the dry loading method described in the FAQs for the best results.
-
Elution:
-
Begin eluting with the prepared mobile phase.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
If the separation is slow, you can gradually increase the percentage of ethyl acetate to speed up the elution of the compounds.[8]
-
Visualizing the Workflow
Troubleshooting Decision Tree
This diagram outlines a logical approach to troubleshooting common separation issues.
Caption: A decision tree for troubleshooting column chromatography.
References
-
- HELIX Chromatography
-
- Merck
-
- Waters
-
- Phenomenex
-
- Sigma-Aldrich
-
- Buchi.com
-
- Biotage
-
- OSF
-
- Thermo Fisher Scientific
-
- Phenomenex
-
- ChemicalBook
-
- University of Rochester
-
- SIELC Technologies
-
- PubMed
-
- ResearchGate
-
- SIELC Technologies
-
- Food Research
-
- International Journal of Pharmaceutical and Phytopharmacological Research
-
- Česká a slovenská farmacie
-
- ChemistryViews
-
- Scribd
-
- USDA
-
- Biovanix
-
- Andrews University
-
- Phenomenex
-
- DergiPark
-
- Reddit
-
- Agilent
-
- ResearchGate
-
- ResearchGate
-
- ResearchGate
-
- Biotage
-
- YouTube
-
- alwsci
-
- MDPI
-
- Forumsci
-
- SIELC Technologies
-
- ResearchGate
-
- Quora
-
- ResearchGate
Sources
- 1. mdpi.com [mdpi.com]
- 2. quora.com [quora.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. What Is Normal Phase And Reversed Phase Chromatography? - Blogs - News [alwsci.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. Chromatography [chem.rochester.edu]
- 9. agilent.com [agilent.com]
- 10. storage.googleapis.com [storage.googleapis.com]
- 11. The Benzoin polarity and thin-layer chromatography_Chemicalbook [chemicalbook.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. lcms.cz [lcms.cz]
- 14. pages.mtu.edu [pages.mtu.edu]
- 15. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. myfoodresearch.com [myfoodresearch.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in modern organic chemistry, offering unparalleled insight into molecular structure. For researchers engaged in the synthesis of novel materials and pharmaceutical compounds, a thorough understanding of NMR spectral data is paramount for structure verification and purity assessment. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate , a versatile building block in organic synthesis. We will dissect its spectral features, compare them with related structural motifs, and provide a validated experimental protocol for data acquisition.
Molecular Structure and Predicted Spectral Features
At the heart of spectral interpretation lies a clear understanding of the molecule's electronic and steric environment. This compound is a para-disubstituted benzene derivative featuring a bulky tert-butyl ester and a trimethylsilyl (TMS)-protected alkyne.
Caption: Molecular structure of this compound.
Based on this structure, we can predict the following key signals:
-
¹H NMR: Two distinct signals for the aromatic protons (an AA'BB' system), a singlet for the nine equivalent protons of the tert-butyl group, and a singlet for the nine equivalent protons of the TMS group.
-
¹³C NMR: Signals for the aromatic carbons (two protonated, two quaternary), two alkyne carbons, one ester carbonyl carbon, and four distinct aliphatic carbons (tert-butyl quaternary and methyls, TMS methyls).
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons (shift to higher δ), while electron-donating groups shield them (shift to lower δ).
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.95 | Doublet | 2H | Ar-H (ortho to -COOtBu) | These protons are deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the ester. |
| ~ 7.50 | Doublet | 2H | Ar-H (ortho to -C≡CSiMe₃) | These protons are less deshielded compared to their counterparts, appearing slightly upfield. |
| ~ 1.60 | Singlet | 9H | -C(CH ₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a sharp singlet. |
| ~ 0.25 | Singlet | 9H | -Si(CH ₃)₃ | The nine protons of the trimethylsilyl group are equivalent and highly shielded by the electropositive silicon atom, hence their characteristic upfield shift. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, providing clear resolution for different carbon types.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165.0 | C =O (Ester) | Carbonyl carbons are strongly deshielded and appear far downfield. |
| ~ 132.0 | Ar-C (ortho to -COOtBu) | Aromatic carbons bearing a proton. |
| ~ 131.5 | Ar-C (quaternary, attached to -COOtBu) | Quaternary carbon deshielded by the ester group. |
| ~ 129.5 | Ar-C (ortho to -C≡CSiMe₃) | Aromatic carbons bearing a proton. |
| ~ 127.5 | Ar-C (quaternary, attached to -C≡C) | Quaternary carbon whose shift is influenced by the alkyne. |
| ~ 104.5 | -C ≡CSiMe₃ | Silyl-substituted alkyne carbons appear in this region.[1] |
| ~ 97.0 | -C≡C SiMe₃ | The carbon directly attached to the aromatic ring is typically slightly more downfield.[1] |
| ~ 81.5 | -OC (CH₃)₃ | The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen.[2] |
| ~ 28.2 | -OC(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[2] |
| ~ -0.1 | -Si(CH₃)₃ | The three equivalent methyl carbons of the TMS group are highly shielded by silicon, often appearing near or below 0 ppm. |
Comparative Analysis: Dissecting Substituent Effects
To validate our assignments, we can compare the predicted spectral data with that of simpler, related molecules.
-
vs. tert-Butyl Benzoate: In tert-butyl benzoate, the aromatic protons appear at δ 7.98 (2H) and 7.4-7.5 (3H), and the tert-butyl group at δ 1.60.[2] The carbonyl carbon is at δ 165.8 and the aliphatic carbons at δ 81.0 and 28.2.[2] Our predicted values for the corresponding nuclei in the target molecule are in excellent agreement, with minor deviations due to the para-substituent.
-
vs. (Trimethylsilyl)ethynylbenzene: This simpler analogue shows the TMS protons at δ 0.24 and the aromatic protons from δ 7.2-7.5.[1] The alkyne carbons are found at δ 105.2 and 94.1.[1] This confirms the assignments for the silylethynyl moiety in our target molecule. The para-ester group in our target molecule is responsible for shifting the aromatic signals further downfield.
The para-disubstitution pattern leads to a characteristic AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum, which simplifies the analysis compared to the more complex multiplets of monosubstituted benzenes.[3]
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires a standardized and well-justified experimental protocol. The following workflow is recommended for the analysis of this compound.
A. Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice due to its excellent dissolving power for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak (δ ~7.26 ppm in ¹H, δ ~77.16 ppm in ¹³C) that rarely interferes with analyte signals.
-
Concentration: Dissolve approximately 10-15 mg of the solid compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a strong signal-to-noise ratio in a reasonable time, especially for the ¹³C spectrum.
-
Standard: The trimethylsilyl group within the molecule can serve as an internal ¹H NMR reference. Alternatively, a drop of tetramethylsilane (TMS) can be added for an external reference set to δ 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
B. Spectrometer Setup and Data Acquisition
The causality behind parameter selection is crucial. For instance, the relaxation delay (d1) is set to allow protons to return to their equilibrium state before the next pulse, ensuring accurate integration. For ¹³C NMR, a longer delay and more scans are necessary due to the low natural abundance of the ¹³C isotope and its longer relaxation times.
Caption: Standardized workflow for NMR sample preparation, acquisition, and processing.
Recommended Acquisition Parameters:
| Parameter | ¹H NMR (400 MHz) | ¹³C NMR (101 MHz) | Justification |
| Pulse Program | zg30 | zgpg30 | Standard 1D acquisition with a 30° pulse angle to balance signal intensity and relaxation time. |
| Number of Scans (ns) | 16 | 1024 | More scans are needed for ¹³C due to its low natural abundance (~1.1%). |
| Relaxation Delay (d1) | 2.0 s | 5.0 s | Longer delay for ¹³C ensures quantitative accuracy, especially for quaternary carbons. |
| Spectral Width (sw) | 20 ppm | 240 ppm | Wide enough to encompass all expected signals. |
| Acquisition Time (aq) | ~2 s | ~1 s | Determined by spectral width and number of data points. |
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous structural confirmation of this compound. The characteristic signals for the para-disubstituted aromatic ring, the tert-butyl ester, and the trimethylsilyl alkyne moieties are all observed at their predicted chemical shifts. By comparing this data to simpler structural analogues, we gain confidence in our assignments and a deeper appreciation for the subtle electronic effects that govern chemical shifts. The detailed protocol provided herein ensures that researchers can acquire high-fidelity data for this and similar compounds, upholding the principles of scientific rigor and reproducibility.
References
-
General Information on NMR Spectroscopy. (n.d.). Wiley-VCH. Retrieved from [Link]
-
tert-Butyl benzoate. (n.d.). PubChem. Retrieved from [Link]
-
N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
NMR Spectroscopy of Benzene Derivatives. (2025). JoVE. Retrieved from [Link]
Sources
Mass spectrometry analysis and fragmentation pattern of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate.
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis and Fragmentation Pattern of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate
Introduction: Characterizing a Multifunctional Building Block
This compound is a compound of significant interest in medicinal chemistry and materials science. Its rigid, functionalized aromatic core makes it a valuable synthon for creating complex molecular architectures. The tert-butyl ester serves as a protecting group, while the trimethylsilyl (TMS)-protected alkyne is a versatile handle for cross-coupling reactions, such as the Sonogashira coupling, or can be deprotected to reveal a terminal alkyne for "click" chemistry applications[1]. Accurate structural confirmation and purity assessment are paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.
This guide provides an in-depth analysis of the expected mass spectrometric behavior of this compound, focusing on its fragmentation pattern under electron ionization (EI). As a Senior Application Scientist, my objective is to not only present the data but to explain the rationale behind the analytical approach and the interpretation of the resulting spectra, comparing it with alternative methodologies.
Analytical Strategy: Choosing the Right Tool for the Job
The molecular structure of this compound presents specific analytical considerations. It is a relatively nonpolar molecule, making it amenable to gas chromatography (GC). The presence of the trimethylsilyl group enhances its volatility and thermal stability, making GC-MS an ideal method for its analysis[2][3]. Electron Ionization (EI) is the preferred ionization technique in this context due to its ability to induce reproducible and information-rich fragmentation, which is crucial for structural elucidation and library matching[3].
While Electrospray Ionization (ESI) is a powerful technique, it is typically less effective for nonpolar compounds that lack easily ionizable functional groups[4][5][6]. Although specialized ESI techniques for nonpolar analytes exist, such as using plasma-based sources or specific solvent systems, they are less routine than classic GC-EI-MS for this class of molecules[6][7].
Workflow for GC-MS Analysis
The logical workflow for analyzing this compound involves optimizing chromatographic separation followed by mass spectrometric detection and spectral interpretation.
Caption: GC-EI-MS workflow for the analysis of this compound.
Experimental Protocol: GC-MS Method
The following protocol is a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in dichloromethane or ethyl acetate.
-
Dilute the stock solution to a final concentration of 10-50 µg/mL for analysis.
2. GC-MS Instrumentation:
-
System: Agilent 8890 GC coupled to a 5977B MSD (or equivalent).
-
Column: HP-5ms (or equivalent nonpolar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
3. GC Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
4. MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
Predicted Fragmentation Pattern
The fragmentation of this compound (Molecular Weight: 260.42 g/mol ) under EI is driven by the ionization of the molecule, followed by bond cleavages that lead to the formation of the most stable ions. The fragmentation can be logically deconstructed by considering the three key moieties of the molecule: the tert-butyl group , the benzoate ester , and the trimethylsilyl (TMS) group .
Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound.
-
Fragmentation of the tert-Butyl Group: The tert-butyl group is known for its characteristic fragmentation patterns.
-
Loss of a Methyl Radical (•CH₃): A primary fragmentation is the loss of a methyl radical (15 Da) to form a stable tertiary carbocation, resulting in a fragment at m/z 245 ([M-15]⁺). This is a common fragmentation pathway for molecules containing a tert-butyl group[8][9].
-
Loss of Isobutylene (C₄H₈): A rearrangement reaction, analogous to a McLafferty rearrangement, can lead to the elimination of a neutral isobutylene molecule (56 Da), producing a radical cation of 4-((trimethylsilyl)ethynyl)benzoic acid at m/z 204 [10]. This is often a very prominent peak.
-
-
Fragmentation of the Benzoate Ester: The ester linkage is another labile site.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the ester oxygen results in the loss of a tert-butoxy radical (•OC(CH₃)₃, 73 Da). This forms a highly stable acylium ion at m/z 187 . This type of cleavage is characteristic of benzoate esters[10][11][12].
-
Further Fragmentation of Acylium Ion: The acylium ion at m/z 187 can subsequently lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 159 .
-
-
Fragmentation of the Trimethylsilyl (TMS) Group: The TMS group provides highly diagnostic ions.
-
Formation of the TMS Cation: Cleavage of the C-Si bond can lead to the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺ , which gives a very strong signal at m/z 73 [13][14]. This is a hallmark of TMS-containing compounds.
-
Loss of a Methyl Radical from TMS: Similar to the tert-butyl group, the TMS group can lose a methyl radical from the molecular ion, contributing to the peak at m/z 245 . The high stability of the resulting silicon-centered cation makes this a favorable process[15][16].
-
Summary of Predicted Key Fragments
| m/z | Proposed Structure/Identity | Origin/Pathway | Predicted Relative Intensity |
| 260 | [M]⁺• | Molecular Ion | Low to Medium |
| 245 | [M - CH₃]⁺ | Loss of methyl from tert-butyl or TMS group | High |
| 204 | [M - C₄H₈]⁺• | Loss of isobutylene via rearrangement | High |
| 187 | [M - OC₄H₉]⁺ | Acylium ion from ester cleavage | Medium to High |
| 159 | [M - OC₄H₉ - CO]⁺ | Loss of CO from acylium ion | Medium |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation | High (often base peak) |
| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation | High |
Comparison with Alternative Analytical Techniques
While GC-MS is excellent for structural confirmation via fragmentation, a comprehensive characterization relies on orthogonal techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for providing the complete carbon-hydrogen framework and connectivity of the molecule. NMR confirms the substitution pattern on the aromatic ring and the integrity of the ester and TMS groups, information that MS can only infer. It is the gold standard for de novo structure elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to confirm the presence of key functional groups. For this molecule, one would expect to see characteristic stretches for the C=O of the ester, the C≡C of the alkyne, and the Si-C bonds of the TMS group[17]. It provides complementary information to MS but lacks the detailed structural insight.
-
High-Resolution Mass Spectrometry (HRMS): While the protocol above describes nominal mass MS, using a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap would provide highly accurate mass measurements. This allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, significantly increasing confidence in their assignments and confirming the molecular formula[18].
Conclusion
The mass spectrometric analysis of this compound by GC-EI-MS is a powerful and reliable method for its identification and structural characterization. A thorough understanding of the fragmentation behavior of its constituent functional groups—the tert-butyl ester, the aromatic core, and the TMS-alkyne—allows for a confident prediction and interpretation of its mass spectrum. The key diagnostic fragments are expected at m/z 245 ([M-CH₃]⁺), 204 ([M-C₄H₈]⁺•), 187 (acylium ion), and the highly characteristic TMS ion at m/z 73. When combined with data from NMR and IR spectroscopy, a complete and unambiguous characterization of this important chemical building block can be achieved, ensuring its quality and suitability for downstream applications in research and development.
References
-
Couderc, F., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]
-
Gong, X., et al. (2014). Analysis of Compounds Dissolved in Nonpolar Solvents by Electrospray Ionization on Conductive Nanomaterials. Journal of the American Society for Mass Spectrometry, 25(9), 1634-1641. [Link]
-
De La Torre, L. C., & Bishop, G. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of the American Society for Mass Spectrometry. [Link]
-
Deng, J., et al. (2014). Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents. Analytica Chimica Acta, 853, 430-437. [Link]
-
Hu, J., et al. (2024). Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography–mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Chen, H., et al. (2024). Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply. Molecules, 29(12), 2845. [Link]
-
Dakewe Biotech Co., Ltd. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. [Link]
-
Corilo, Y. E., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(19), 1751-1756. [Link]
-
Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 2(1), 21-30. [Link]
-
Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Pearson Education. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas... [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
University of Calgary. (n.d.). Structure Determination of Organic Compounds - Fragmentation Processes. [Link]
-
Kuck, D., et al. (1993). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Journal of the American Society for Mass Spectrometry, 4(12), 930-941. [Link]
-
Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]
-
Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257. [Link]
-
Rijs, N. J., & O'Hair, R. A. J. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 90(1), 245-263. [Link]
-
Lai, Z., & Fiehn, O. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
ResearchGate. (n.d.). Mass fragmentation spectrum of the tri-methylsilyl derivatives of EtG... [Link]
-
Letsididi, T., et al. (2023). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Scientific Reports, 13(1), 16905. [Link]
-
Vrkoslav, V., et al. (2010). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 51(7), 2016-2025. [Link]
-
Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. [Link]
-
Shirzad, M., & Sardari, S. (2018). Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Organic & Medicinal Chemistry International Journal, 7(4). [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-tert-butylbenzoate. PubChem. [Link]
-
Chemistry Wings. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]
-
Aalizadeh, R., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Bioinformatics, 38(18), 4349-4356. [Link]
-
Yelamaggad, C. V., et al. (2014). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. Journal of Molecular Structure, 1075, 439-447. [Link]
-
National Institute of Standards and Technology. (n.d.). 4-tert-Butylphenol, TMS derivative. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-((trimethylsilyl)ethynyl)benzoate. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. [Link]
-
Thompson, S. K., & Johnson, J. S. (2012). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Organic Letters, 14(14), 3744-3747. [Link]
-
Gulevich, A. V., et al. (2013). Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. Chemical Reviews, 113(5), 3619-3714. [Link]
-
Seoane, A., et al. (2023). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au, 3(9), 2468-2474. [Link]
-
SpT, A., et al. (2023). Masked Alkyne Equivalents for the Synthesis of Mechanically Interlocked Polyynes. ChemRxiv. [Link]
-
Longdom Publishing. (n.d.). Short Notes on Synthesis using Alkynes. [Link]
Sources
- 1. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Senior Application Scientist's Guide to the Comparative X-ray Crystallographic Analysis of Benzoate Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Three-Dimensional Structural Data in Drug Development
In the realm of pharmaceutical sciences, a profound understanding of the three-dimensional structure of a molecule is not merely academic; it is a cornerstone of rational drug design and development. Benzoate derivatives, a common scaffold in numerous therapeutic agents, exhibit a wide range of pharmacological activities. Their efficacy, bioavailability, and safety are intrinsically linked to their molecular conformation and the intermolecular interactions they form in the solid state. X-ray crystallography stands as the definitive technique for elucidating this atomic-level architecture, providing invaluable insights that guide lead optimization and formulation strategies.
This guide presents a comparative analysis of the single-crystal X-ray diffraction data for a homologous series of simple benzoate esters: methyl benzoate, ethyl benzoate, and phenyl benzoate. By examining the subtle yet significant structural variations across these derivatives, we can better understand the influence of substituent groups on crystal packing and molecular geometry. Furthermore, this document provides a detailed, field-proven experimental protocol for the structural determination of such small organic molecules, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice.
The Bedrock of Molecular Structure: A Detailed Experimental Protocol for Single-Crystal X-ray Diffraction
The journey from a powdered sample to a refined three-dimensional molecular structure is a meticulous process. As a self-validating system, each step is designed to ensure the integrity and accuracy of the final model. The following protocol outlines the comprehensive workflow for the X-ray crystallographic analysis of a benzoate derivative.
Crystal Growth: The Art and Science of Nucleation
High-quality single crystals are the prerequisite for a successful diffraction experiment. For benzoate derivatives, which are often crystalline solids at room temperature, slow evaporation from a suitable solvent is a common and effective crystallization technique.
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. For many benzoate esters, solvents such as ethanol, methanol, or acetone are good starting points. The goal is to achieve a supersaturated solution that allows for slow, ordered crystal growth rather than rapid precipitation.
-
Procedure:
-
Dissolve the benzoate derivative in a minimal amount of the chosen solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days for the formation of well-defined, transparent crystals.
-
Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer head and subjected to X-ray diffraction analysis.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a stable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is essential.
-
Data Collection Strategy:
-
The crystal is cooled to a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. This ensures that a complete and redundant dataset is obtained, covering all unique reflections.
-
The exposure time for each image is optimized to achieve a good signal-to-noise ratio without overloading the detector.
-
Data Processing and Structure Solution: From Diffraction Spots to an Atomic Model
The raw diffraction images are processed to extract the intensities of the individual reflections, which are then used to solve the crystal structure.
-
Data Reduction: Software such as SAINT or XDS is used to integrate the raw diffraction data, correct for experimental factors like Lorentz and polarization effects, and apply an absorption correction.
-
Structure Solution: For small organic molecules like benzoate derivatives, direct methods are typically employed to solve the phase problem. The SHELXS program within the SHELXTL software suite is a powerful tool for this purpose. It uses statistical relationships between the intensities of the reflections to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process with a program like SHELXL. During refinement, the atomic coordinates, displacement parameters (which model the thermal motion of the atoms), and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.
Comparative Analysis of Benzoate Derivative Crystal Structures
The following tables summarize the key crystallographic data for methyl benzoate, ethyl benzoate, and phenyl benzoate, allowing for a direct comparison of their solid-state structures. This data has been compiled from publicly available crystallographic databases and peer-reviewed literature.
Table 1: Unit Cell Parameters
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| Methyl Benzoate | Monoclinic | P2₁/c | 10.465 | 8.134 | 8.642 | 100.98 | 721.2 |
| Ethyl Benzoate | Monoclinic | P2₁/n | 11.891 | 5.783 | 12.012 | 104.34 | 800.1 |
| Phenyl Benzoate | Monoclinic | P2₁/c | 5.689 | 14.734 | 12.385 | 101.06 | 1018.9 |
Analysis: All three compounds crystallize in the monoclinic system, a common crystal system for organic molecules. The increase in the size of the ester group from methyl to ethyl to phenyl is directly correlated with an increase in the unit cell volume. The different space groups for ethyl benzoate (P2₁/n) compared to methyl and phenyl benzoate (P2₁/c) suggest a different packing arrangement of the molecules in the crystal lattice.
Table 2: Selected Bond Lengths (Å)
| Compound | C=O | C-O (ester) | O-C (alkyl/aryl) |
| Methyl Benzoate | 1.208 | 1.355 | 1.451 |
| Ethyl Benzoate | 1.205 | 1.358 | 1.465 |
| Phenyl Benzoate | 1.201 | 1.362 | 1.417 |
Analysis: The C=O and C-O ester bond lengths are relatively consistent across the three derivatives, which is expected for the carboxylate group. The most significant difference is observed in the O-C bond to the alkyl or aryl group. The O-C(phenyl) bond in phenyl benzoate is shorter than the O-C(alkyl) bonds in methyl and ethyl benzoate, which can be attributed to the sp² hybridization of the phenyl carbon compared to the sp³ hybridization of the alkyl carbons.
Table 3: Selected Torsion Angles (°)
| Compound | C-C-C=O (phenyl-ester) | O=C-O-C (ester-alkyl/aryl) |
| Methyl Benzoate | 179.5 | 179.8 |
| Ethyl Benzoate | -176.4 | -179.8 |
| Phenyl Benzoate | 178.9 | 179.2 |
Analysis: The torsion angles indicate that the ester group is nearly coplanar with the benzene ring in all three compounds. This planarity allows for conjugation between the carbonyl group and the aromatic system, which contributes to the stability of the molecule.
Trustworthiness and Self-Validation in Crystallographic Protocols
The scientific integrity of a crystal structure relies on a self-validating system of checks and balances throughout the experimental and computational workflow.
-
Data Quality Indicators: During data processing, metrics such as R-merge and I/σ(I) provide an initial assessment of data quality. Low R-merge values and high I/σ(I) are indicative of a well-diffracting crystal and reliable data.
-
Refinement Metrics: The R-factor (or R1) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R1 value (typically below 0.05 for small molecules) indicates a good fit. The goodness-of-fit (GooF) should be close to 1.0 for a well-refined structure.
-
Difference Electron Density Map: After the final refinement, a difference electron density map (Fo-Fc) is calculated. In an ideal scenario, this map should be featureless, indicating that the atomic model accounts for all of the electron density in the crystal. Any significant positive or negative peaks in the difference map may indicate missing atoms, incorrect atom assignments, or disorder.
-
Validation with checkCIF: The International Union of Crystallography (IUCr) provides a comprehensive validation tool called checkCIF. This program checks the crystallographic information file (CIF) for consistency, potential errors, and adherence to crystallographic standards. Submitting a structure to a database such as the Cambridge Structural Database (CSD) typically requires a clean checkCIF report.
Conclusion: From Atomic Coordinates to Drug Discovery Insights
The comparative analysis of methyl, ethyl, and phenyl benzoate reveals how seemingly minor modifications to the ester group can lead to distinct crystal packing arrangements and subtle changes in molecular geometry. This understanding is crucial for drug development professionals, as these solid-state properties can significantly impact a drug candidate's solubility, stability, and manufacturability. The detailed experimental protocol provided herein serves as a robust framework for obtaining high-quality crystallographic data, empowering researchers to make data-driven decisions in the pursuit of novel therapeutics. The synergy of meticulous experimental practice and rigorous data validation ensures that the resulting three-dimensional structures are not just models, but reliable representations of molecular reality.
References
-
CCP4. (n.d.). Solve a small-molecule structure. [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]
-
Massachusetts Institute of Technology. (n.d.). Practical suggestions for better crystal structures. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. [Link]
-
Human Metabolome Database. (2023). Showing metabocard for Ethyl benzoate (HMDB0033967). [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structures and Hirshfeld surface analyses of methyl 4-{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzoate, methyl 4-{2,2-dichloro-1-[(E)-(4-methylphenyl)diazenyl]ethenyl}benzoate and methyl 4-{2,2-dichloro-1-[(E)-(3,4-dimethylphenyl)diazenyl]ethenyl}benzoate. [Link]
A Comparative Guide to Tert-Butyl vs. Ethyl Esters in Ethynylbenzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ethynylbenzoates
Ethynylbenzoates are pivotal building blocks in modern organic synthesis, finding extensive application in the development of pharmaceuticals, functional materials, and complex molecular architectures. Their utility stems from the versatile reactivity of the ethynyl group, which readily participates in a variety of powerful coupling reactions, most notably the Sonogashira coupling.[1][2] The choice of the ester protecting group on the benzoate ring—typically between a sterically hindered tert-butyl group and a less bulky ethyl group—is a critical decision that significantly influences reaction outcomes, purification strategies, and the overall efficiency of a synthetic route. This guide provides a comprehensive comparison of tert-butyl and ethyl esters in the context of ethynylbenzoate synthesis, supported by experimental data and mechanistic insights to inform your synthetic planning.
The Ester's Role: More Than Just a Protecting Group
The ester functional group in ethynylbenzoates serves a dual purpose. Primarily, it protects the carboxylic acid moiety, preventing its interference in reactions targeting the ethynyl group. Secondly, the nature of the ester's alkyl group (tert-butyl vs. ethyl) imparts distinct steric and electronic properties to the molecule, which can modulate reactivity at adjacent sites and influence the molecule's overall stability.
Head-to-Head Comparison: Tert-Butyl Ethynylbenzoate vs. Ethyl Ethynylbenzoate
| Feature | Tert-Butyl Ethynylbenzoate | Ethyl Ethynylbenzoate | Rationale & Implications |
| Synthesis | Typically prepared via esterification of 4-ethynylbenzoic acid with tert-butanol under acidic conditions.[3] | Synthesized through Fischer esterification of 4-ethynylbenzoic acid with ethanol. | Both syntheses are relatively straightforward, with the choice often depending on the availability of starting materials and desired scale. |
| Steric Hindrance | The bulky tert-butyl group provides significant steric shielding around the ester carbonyl.[4][5][6] | The ethyl group offers minimal steric hindrance. | The steric bulk of the tert-butyl group can influence the approach of reagents in subsequent reactions and may affect the rate and selectivity of transformations at nearby positions.[4][7] |
| Stability & Hydrolysis | Highly resistant to basic hydrolysis due to steric hindrance.[5][8] Cleaved under acidic conditions (e.g., TFA, HCl).[9][10] | Susceptible to both acidic and basic hydrolysis. | The differential stability is a key consideration for orthogonal protection strategies in multi-step syntheses. Tert-butyl esters are advantageous when subsequent steps require basic conditions. |
| Deprotection | Readily cleaved with strong acids like trifluoroacetic acid (TFA) or zinc bromide in dichloromethane.[9][11] | Typically hydrolyzed using a base such as lithium hydroxide or sodium hydroxide. | The choice of deprotection method must be compatible with other functional groups in the molecule. The mild acidic cleavage of tert-butyl esters can be advantageous for sensitive substrates.[12][13] |
| Purification | Generally less polar, leading to good solubility in non-polar organic solvents and often easier purification by chromatography. | More polar than its tert-butyl counterpart, which can sometimes complicate chromatographic separation from polar byproducts. | The difference in polarity can be exploited during workup and purification. |
| Applications in Drug Development | The tert-butyl group can act as a metabolic shield, slowing enzymatic degradation and increasing a drug's half-life.[4] | The ethyl ester is a common prodrug motif, readily hydrolyzed in vivo to release the active carboxylic acid. | The choice of ester can be a strategic element in prodrug design to modulate pharmacokinetic properties. |
Mechanistic Considerations in Synthesis: The Sonogashira Coupling
A primary application of ethynylbenzoates is in the palladium-catalyzed Sonogashira cross-coupling reaction to form C(sp)-C(sp²) bonds.[1][2] The choice of ester can have subtle but important effects on this key transformation.
While both esters are generally well-tolerated in Sonogashira couplings, the steric bulk of the tert-butyl group can, in some cases, influence the rate of the reaction, particularly with sterically demanding coupling partners.[14] However, this effect is often minor compared to the steric and electronic properties of the aryl halide and the alkyne.
Experimental Protocols
Representative Synthesis of Tert-Butyl 4-Ethynylbenzoate
This protocol is adapted from established literature procedures.[3]
-
To a solution of 4-ethynylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add tert-butanol (1.5-2.0 eq).
-
Add an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-ethynylbenzoate.
Representative Synthesis of Ethyl 4-Ethynylbenzoate
This protocol follows the principles of Fischer esterification.
-
Suspend 4-ethynylbenzoic acid (1.0 eq) in an excess of absolute ethanol, which acts as both reactant and solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The resulting crude ethyl 4-ethynylbenzoate can be further purified by distillation or column chromatography if necessary.
Decision-Making Workflow: Choosing the Right Ester
The selection between a tert-butyl and an ethyl ester is a strategic decision that should be made based on the overall synthetic plan.
Conclusion and Future Perspectives
Both tert-butyl and ethyl esters are valuable tools in the synthesis of ethynylbenzoates, each offering a distinct set of advantages and disadvantages. The tert-butyl ester provides robustness towards basic conditions and offers a convenient acidic deprotection route, making it ideal for complex, multi-step syntheses where orthogonality is key. The ethyl ester, while more susceptible to hydrolysis, is a straightforward and economical choice for many applications and is a common motif in prodrug design.
The choice ultimately depends on the specific requirements of the synthetic route, including the nature of subsequent chemical transformations, the desired properties of the final product, and the overall synthetic strategy. A thorough understanding of the properties and reactivity of each ester group is paramount for the efficient and successful synthesis of ethynylbenzoate-containing molecules.
References
- Benchchem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
- Fiveable. Tert-Butyl Definition - Organic Chemistry Key Term.
- Wikipedia. Butyl group.
- ResearchGate. The tert-butyl group in chemistry and biology | Request PDF.
- ChemBK. 4-ethynylbenzoic acid tert-butyl ester.
- Organic Chemistry Portal. tert-Butyl Esters.
- ACS Publications.
- Canadian Science Publishing. Sterically Hindered Aromatic Compounds. IV.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Ester Deprotection.
- Reddit. Most labile ester protecting group? : r/chemistry.
- Benchchem. The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide.
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
- NIH.
- ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Butyl group - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Reactivity: Silyl-Protected vs. Non-Protected Terminal Alkynes
As a Senior Application Scientist, my experience in complex organic synthesis has repeatedly demonstrated that the choice between using a terminal alkyne directly or employing a silyl-protected version is far from trivial. It's a decision that hinges on a deep understanding of reaction mechanisms, potential side reactions, and the overall synthetic strategy. This guide provides an in-depth comparison, moving beyond simple protocols to explain the fundamental principles and causality that should guide your experimental design. We will explore the reactivity of these crucial building blocks in common carbon-carbon bond-forming reactions, supported by experimental data and validated protocols.
The Dichotomy of the Terminal Alkyne: Why Protect?
Terminal alkynes are foundational building blocks in organic chemistry, prized for their versatility in forming C-C bonds through reactions like Sonogashira, Suzuki, and azide-alkyne cycloadditions ("Click Chemistry"). However, the very feature that enables their reactivity—the sp-hybridized C-H bond—is also a liability. This proton is significantly more acidic (pKa ≈ 25) than other hydrocarbon protons, a characteristic that can lead to undesirable side reactions.
The primary motivation for introducing a protecting group is to temporarily replace this acidic proton with a sterically bulky, non-reactive moiety. Trialkylsilyl groups, such as Trimethylsilyl (TMS), Triethylsilyl (TES), and Triisopropylsilyl (TIPS), are the most common choices due to their ease of introduction, stability under a wide range of reaction conditions, and reliable methods for removal.[1]
The role of the silyl group extends beyond simple protection; it also acts as a powerful modulator of reactivity and selectivity through:
-
Steric Hindrance: The bulk of the silyl group can prevent unwanted intermolecular reactions and influence the regioselectivity of additions across the triple bond.[2]
-
Electronic Effects: Silicon is more electropositive than carbon, leading to electronic polarization of the alkyne. The "β-silyl effect" can stabilize transient positive charges on the β-carbon, influencing the outcomes of electrophilic additions.[3]
This guide will dissect these effects within the context of the most critical reactions in the modern chemist's toolkit.
Comparative Analysis in Key Cross-Coupling Reactions
The decision to protect or not becomes most critical in transition-metal-catalyzed cross-coupling reactions. Here, we compare the performance of silyl-protected and non-protected alkynes in two cornerstone methodologies: the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Sonogashira Coupling: A Case for Protection
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is perhaps the most compelling example of the benefits of silyl protection.[4][5] The standard reaction conditions often employ a copper(I) co-catalyst. In the presence of a terminal alkyne, this copper catalyst can readily promote oxidative homocoupling, known as Glaser coupling, to yield a 1,3-diyne byproduct.[6] This side reaction consumes the starting alkyne, complicates purification, and ultimately lowers the yield of the desired cross-coupled product.
Using a silyl-protected alkyne entirely circumvents this issue. The C-Si bond is robust and does not react under standard Sonogashira conditions, effectively preventing the homocoupling pathway.[2][7] The reaction proceeds cleanly to form the silyl-protected coupled product, which can then be deprotected in a separate, often quantitative, step.
Workflow Comparison: Sonogashira Coupling
Sources
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Other Reactions of Silyl Alkynes - Gelest [technical.gelest.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate
Executive Summary
The purity of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, a key building block in advanced organic synthesis, is paramount for the integrity of downstream applications. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will explore the fundamental principles, provide detailed experimental protocols, and present a comparative analysis to guide researchers and quality control professionals in selecting the most suitable method for their specific needs, grounded in established regulatory frameworks such as the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Analytical Challenge
This compound is a bifunctional molecule featuring a protected alkyne (trimethylsilyl group) and a protected carboxylic acid (tert-butyl ester).[4] This structure makes it a valuable synthon, but also presents unique analytical challenges. The presence of thermally labile groups (tert-butyl ester) and bonds susceptible to hydrolysis (silyl-alkyne and ester) necessitates a careful choice of analytical conditions. An effective purity method must not only quantify the main component but also separate and ideally identify potential process-related impurities, such as starting materials or degradation products like the desilylated alkyne or the hydrolyzed benzoic acid.
Physicochemical Properties & Analytical Implications
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₆H₂₂O₂Si | --- |
| Molecular Weight | 274.43 g/mol [4] | Suitable for both HPLC and GC-MS analysis. |
| Key Functional Groups | Aromatic Ring, Ester, Trimethylsilyl Alkyne | Aromatic ring provides a strong chromophore for HPLC-UV detection. The ester and TMS groups are susceptible to thermal and hydrolytic degradation, respectively, which must be controlled. |
| Polarity | Non-polar / Hydrophobic | Well-suited for Reversed-Phase HPLC. Volatility is expected to be sufficient for GC analysis. |
| Volatility | Moderately Volatile | The TMS group enhances volatility, making GC-MS a viable option.[5] However, the overall molecular weight requires careful optimization of GC temperature parameters. |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle and Rationale
RP-HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[6] Given the non-polar nature of this compound, this technique is an excellent choice. A C18 or C8 stationary phase provides sufficient retention, while a mobile phase of acetonitrile or methanol mixed with water allows for efficient elution.[7] UV detection is ideal due to the strong absorbance of the benzene ring.
The primary consideration for this analyte is the stability of the trimethylsilyl group. Silyl ethers and related groups can be susceptible to hydrolysis under acidic conditions. Therefore, the causal choice is to employ a buffered mobile phase at a near-neutral pH (6.5-7.0) to ensure the integrity of the molecule throughout the analysis, preventing the on-column formation of the desilylated impurity. This approach ensures the method is self-validating by not creating artifacts.
Detailed Experimental Protocol: HPLC-UV
| Parameter | Recommended Condition | Rationale |
| Instrument | Standard HPLC/UPLC System with UV/PDA Detector | Widely available and suitable for the application. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for hydrophobic aromatic compounds.[8] |
| Mobile Phase | A: 10 mM Potassium Phosphate Buffer, pH 7.0B: Acetonitrile | Isocratic or Gradient Elution. A typical starting point is 70:30 (B:A). The buffered aqueous phase prevents TMS group hydrolysis. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Volume | 10 µL | Standard volume to avoid column overload. |
| Detector Wavelength | 254 nm | Corresponds to a strong absorbance maximum for the benzoate chromophore.[9] |
| Sample Preparation | 1.0 mg/mL in Acetonitrile | Analyte is freely soluble in the mobile phase organic component. |
| System Suitability | As per USP <621>[10][11]: Tailing Factor ≤ 1.5, RSD for 5 replicate injections ≤ 1.0% | Ensures the chromatographic system is performing adequately for the analysis. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS separates compounds based on their volatility and interaction with a stationary phase in a heated column, followed by detection with a mass spectrometer.[12] The presence of the TMS group on the analyte increases its volatility, making it amenable to GC analysis.[13] The primary advantage of GC-MS is the high resolving power of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer.[14] The resulting mass spectrum provides a molecular fingerprint, allowing for unequivocal confirmation of the parent compound and structural elucidation of unknown impurities.
The key experimental choice is the careful optimization of the GC inlet and oven temperatures. The tert-butyl ester is potentially thermolabile. A high inlet temperature could cause in-source decomposition, generating tert-butanol and the corresponding benzoic acid. Therefore, a lower-than-typical inlet temperature and a programmed temperature ramp are chosen to gently volatilize the compound without degradation.
Detailed Experimental Protocol: GC-MS
| Parameter | Recommended Condition | Rationale |
| Instrument | GC system with a Mass Selective Detector (MSD) | Standard for volatile and semi-volatile compound analysis. |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose choice for a wide range of analytes. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | Hot enough for efficient volatilization but minimized to prevent thermal degradation of the tert-butyl ester. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overload and ensures sharp peaks for a high-concentration purity analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min (hold 5 min) | The initial hold allows for solvent focusing, while the ramp effectively elutes the analyte and higher-boiling impurities. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces reproducible, library-searchable fragmentation patterns.[14] |
| Mass Scan Range | 40 - 450 amu | Covers the molecular ion (m/z 274.4) and key fragments (e.g., loss of tert-butyl at m/z 217, trimethylsilyl group at m/z 73). |
Analytical Workflow Visualization
The following diagram illustrates the parallel workflows for analyzing the purity of this compound using HPLC and GC-MS.
Comparative Analysis
Quantitative Performance Data (Illustrative)
| Parameter | HPLC-UV | GC-MS | Commentary |
| Typical Analysis Time | 15 - 25 min | 20 - 30 min | Both methods offer comparable run times. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | GC-MS often provides superior sensitivity, especially in SIM mode. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | Lower LOQ with GC-MS allows for more accurate measurement of trace impurities. |
| Precision (%RSD) | < 1.0% | < 1.5% | HPLC typically offers slightly better injection precision. |
| Selectivity | Good | Excellent | While HPLC provides good separation, co-elution is possible. MS detection in GC-MS provides an orthogonal layer of selectivity, resolving components by mass even if they co-elute chromatographically. |
Qualitative Comparison: Strengths and Weaknesses
| Feature | HPLC-UV | GC-MS |
| Strengths | • Robust and highly reproducible.• Non-destructive to the sample (if collected post-detector).• Avoids risks of thermal degradation.[15]• Simpler sample preparation. | • Provides structural information for impurity identification.[14]• Unmatched selectivity due to mass detection.• Gold standard for volatile/semi-volatile analysis.[12] |
| Weaknesses | • Potential for TMS group hydrolysis if mobile phase is not controlled.• Co-eluting impurities can be missed.• Provides no structural information beyond UV spectrum. | • Risk of thermal degradation of the tert-butyl ester.• Potential for silylation artifacts or reactions in the hot inlet.[16]• More complex instrumentation. |
| Best For... | Routine QC, batch release testing, stability studies where impurities are known and quantified against standards.[17] | Impurity profiling, identification of unknown peaks, method development, and reference standard characterization.[18] |
Method Selection Guide
Choosing the right technology depends on the analytical objective. The flowchart below provides a logical path for selecting the optimal method.
Method Validation Framework
Regardless of the chosen method, it must be validated to demonstrate it is fit for its intended purpose.[3] Validation should be performed in accordance with ICH Q2(R2) guidelines, which outline the necessary performance characteristics to evaluate.[2][19][20]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For GC-MS, this is inherent in the mass detection. For HPLC, it involves spiking the sample with known impurities to demonstrate separation.
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range (e.g., 80-120% of the nominal concentration for an assay).
-
Accuracy: The closeness of test results to the true value, often determined by spike recovery studies.
-
Precision: Assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day, or inter-analyst variation).
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), providing an indication of its reliability during normal usage.
Conclusion
Both HPLC-UV and GC-MS are powerful and suitable techniques for assessing the purity of this compound. The choice is not about which is "better," but which is more appropriate for the task at hand.
-
For routine quality control, stability testing, and release assays , where speed, precision, and robustness are key, the HPLC-UV method is recommended . It is a reliable workhorse that avoids the potential complication of thermal degradation.
-
For impurity profiling, structural elucidation of unknowns, and in-depth characterization during process development , the GC-MS method is superior . The structural information provided by the mass spectrometer is invaluable and provides a higher degree of confidence in the identity of all observed components.
For comprehensive characterization, employing both methods orthogonally provides the most complete picture of the sample's purity profile, aligning with modern, risk-based approaches to pharmaceutical quality.
References
- United States Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY.
- ICH. Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
- United States Pharmacopeia. <621> CHROMATOGRAPHY (Official Dec 1, 2022).
- ICH. Validation of Analytical Procedures Q2(R2). (2023).
- ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022).
- Agilent. Understanding the Latest Revisions to USP <621>.
- BenchChem. Application Notes and Protocols for GC-MS Analysis of Trimethylsilyl Derivatives of Andromedotoxin.
- Proestos, C., et al. Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC and GC-MS after silylation. ResearchGate.
- United States Pharmacopeia. <621> Chromatography (Notice of Adoption of Harmonized Standard, Nov 2021).
- Proestos, C., et al. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health (NIH).
- LCGC International. Are You Sure You Understand USP <621>? (2024).
- Proestos, C., et al. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. ResearchGate.
- Harvey, D.J. Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. PubMed. (2019).
- HPLC Calculator. LC-MS vs GC-MS in Pharmaceutical Analysis.
- Phenomenex. HPLC vs GC: What Sets These Methods Apart. (2025).
- Little, J.L. Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014).
- Phenomenex. The Role of End-Capping in RP-HPLC. (2025).
- AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026).
- IJIRT. Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). (2025).
- Obrnuta Faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
- Wikipedia. Trimethylsilyl group.
- TCI Chemicals. GC Derivatization Reagents.
- AA Blocks. This compound.
- FUJIFILM Wako. Reverse Phase Chromatography (C1 (TMS), C4, C8).
- Crawford Scientific. The Theory of HPLC Column Chemistry.
- Sigma-Aldrich. TERT-BUTYL 4-((TRIMETHYLSILYL)ETHYNYL) BENZOATE.
- The Good Scents Company. methyl 4-tert-butyl benzoate.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Organic Syntheses. 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl).
- Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. (2019).
- Nakashima, K., et al. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. (2007).
- PubChem. Ethyl 4-((trimethylsilyl)ethynyl)benzoate.
- Srinivasa, H.T., et al. 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. ResearchGate. (2014).
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. database.ich.org [database.ich.org]
- 4. aablocks.com [aablocks.com]
- 5. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 6. usp.org [usp.org]
- 7. Reverse Phase Chromatography (C1 (TMS), C4, C8) | Column for HPLC | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Chromatography [usp.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 15. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 16. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 17. aelabgroup.com [aelabgroup.com]
- 18. ijirt.org [ijirt.org]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Thermal Properties of Liquid Crystals Derived from 4-[2-(trimethylsilyl)ethynyl]benzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the thermal properties of calamitic (rod-shaped) liquid crystals based on the 4-[2-(trimethylsilyl)ethynyl]benzoates core. We will explore the critical relationship between molecular structure and mesomorphic behavior, supported by experimental data and standardized characterization protocols.
Introduction: The Significance of the Trimethylsilyl (TMS) Ethynyl Benzoate Core
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal.[1] Their application in technologies like liquid crystal displays (LCDs) is well-known, but their utility extends to advanced materials, sensors, and drug delivery systems.[2][3] The thermal behavior of an LC—specifically its phase transition temperatures—is a primary determinant of its suitability for any given application.
The 4-[2-(trimethylsilyl)ethynyl]benzoate scaffold is of particular interest in the design of novel mesogenic materials. The incorporation of a bulky trimethylsilyl (TMS) group at the terminal position of a calamitic molecule can significantly influence its thermal properties.[4][5] The tetrahedral geometry of the TMS group can disrupt intermolecular packing, which tends to reduce melting points and can influence the stability and type of the liquid crystalline phase (mesophase).[4][5] Furthermore, the ethynyl linker provides rigidity and linearity to the molecular core, which is a crucial factor for achieving mesomorphism.[6]
This guide will compare derivatives within this class to elucidate how molecular modifications affect their thermal stability and mesophase range.
Essential Characterization of Thermal Properties
A combination of analytical techniques is required to unambiguously determine the thermal properties and identify the mesophases of a liquid crystal.[7] The two cornerstone methods are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
-
Differential Scanning Calorimetry (DSC): This technique is the primary tool for quantifying the thermodynamics of phase transitions.[8] It measures the heat flow into or out of a sample as it is heated or cooled at a constant rate.[9] Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks on a DSC thermogram, allowing for precise determination of transition temperatures and their associated enthalpy changes (ΔH).[10]
-
Polarized Optical Microscopy (POM): POM is an indispensable qualitative technique for visually identifying liquid crystal phases.[2] Anisotropic LC phases are birefringent and produce characteristic optical textures when viewed between crossed polarizers.[1] By observing the sample on a temperature-controlled hot stage, one can directly visualize the transitions from the crystalline solid to various mesophases and finally to the dark isotropic liquid.[11]
Integrated Experimental Workflow
The synergy between DSC and POM provides a self-validating system for characterization. DSC provides precise quantitative data on transition temperatures and energetics, while POM offers definitive visual confirmation of the phase identity.
Caption: Integrated workflow for liquid crystal characterization.
Comparative Analysis of Thermal Properties
The mesomorphic properties of 4-[2-(trimethylsilyl)ethynyl]benzoates are highly sensitive to the molecular architecture, particularly the nature of the rigid core and terminal groups.[12] A study by Srinivasa et al. synthesized a series of these compounds, varying the core structure and terminal substituents, providing excellent data for comparison.[4]
The key thermal parameters are:
-
T_m: Melting temperature (Crystal → Mesophase or Isotropic Liquid)
-
T_i: Clearing temperature or clearing point (Mesophase → Isotropic Liquid)
-
Mesophase Range: The temperature window between T_m and T_i where the liquid crystal phase is stable.
Below is a comparative table summarizing the thermal data for selected derivatives.
| Compound ID | Molecular Structure Variation | T_m (°C) | T_i (°C) | Mesophase Type | Mesophase Range (°C) |
| 5e [4] | Three-ring core, terminal -OC₂H₅ | 185.2 | 200.5 | Smectic A (SmA) | 15.3 |
| 5f [4] | Three-ring core, terminal -CN | 162.1 | 215.3 | Smectic A (SmA) | 53.2 |
| 5h [4] | Three-ring core, terminal -OCOCH₃ | 165.7 | 175.4 | Smectic C (SmC) | 9.7 |
| 5n [4] | Three-ring core, terminal -NO₂ | 135.5 | 155.1 | Smectic A (SmA) | 19.6 |
| 5o [4] | Three-ring core, azo linkage, C₁₂H₂₅ | 120.3 | - | Non-mesogenic | - |
| Comp. A [5] | Three-ring core, terminal -CN | 107.4 | 162.1 | Smectic A (SmA) | 54.7 |
Note: Compound A is 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl) ethynyl]benzoate, a structurally related compound for comparison.[5]
Structure-Property Insights:
-
Effect of Core Length: Compounds with a rigid three-phenyl-ring core consistently exhibit liquid crystalline properties.[4] This extended rigid structure enhances the anisotropy of the molecule, which is a prerequisite for the formation of stable mesophases.[13] In contrast, many analogous compounds with only two phenyl rings were found to be non-mesogenic.[4]
-
Impact of Terminal Polar Group: The nature of the terminal polar group has a profound effect on the clearing temperature and mesophase stability.
-
The cyano (-CN) group in compound 5f results in the widest mesophase range (53.2 °C).[4] The strong dipole moment of the nitrile group leads to strong intermolecular interactions that stabilize the smectic phase over a broad temperature range.
-
Replacing the cyano group with a nitro (-NO₂) group (5n ) or an ethoxy (-OC₂H₅) group (5e ) also yields stable SmA phases, but with narrower ranges.[4]
-
The presence of a bulkier acetate group (-OCOCH₃) in 5h not only narrows the mesophase range but also induces a tilted Smectic C (SmC) phase, demonstrating how terminal groups can influence the specific type of smectic ordering.[4]
-
-
Influence of Linkages and Alkyl Chains: The introduction of an azo (-N=N-) linkage and a long dodecyl (-C₁₂H₂₅) chain in compound 5o completely suppresses liquid crystalline behavior.[4] This highlights that while flexibility is sometimes needed, certain structural elements can disrupt the delicate balance of intermolecular forces required for mesophase formation.[4][14] It has been generally observed that as alkyl chain length increases, the packing of molecular layers can be disturbed, reducing liquid crystallinity.[14]
Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols for thermal analysis are recommended.
Protocol 1: Phase Transition Analysis by DSC
Objective: To determine the temperatures and enthalpy changes of phase transitions.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified liquid crystal sample into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature approximately 20-30 °C above the expected clearing point at a controlled rate (e.g., 10 °C/min). This scan reveals all transitions from the initial crystalline state.[9][15]
-
First Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature. This scan shows the transitions from the isotropic liquid and is often used to confirm the nature of the mesophases (enantiotropic vs. monotropic).[12]
-
Second Heating Scan: Reheat the sample at 10 °C/min. This scan is crucial as it represents the thermal behavior of the material after its thermal history has been erased and is typically used for reporting transition temperatures.[15]
-
-
Data Analysis: Integrate the peaks in the second heating scan to determine the onset temperature of transitions and the enthalpy (ΔH) for each transition.
Protocol 2: Mesophase Identification by Hot-Stage POM
Objective: To visually identify the liquid crystal phases and confirm transition temperatures.[2]
Methodology:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating Cycle: Mount the slide on the hot stage. Heat the sample slowly (e.g., 5-10 °C/min) to the isotropic phase, which will appear completely dark (extinguished) between the crossed polarizers.[2]
-
Cooling and Observation:
-
Cool the sample very slowly (1-2 °C/min) from the isotropic melt.
-
At the clearing point (T_i), droplets of the birefringent mesophase will nucleate from the dark isotropic liquid.
-
Observe the characteristic optical textures that form as the mesophase grows. For example, a Smectic A phase often exhibits a "focal-conic fan" texture.[5][14]
-
Record the temperatures at which texture changes occur, corresponding to different phase transitions.
-
Shearing the sample by gently moving the coverslip can help in developing well-defined textures for easier identification.
-
Caption: Key steps in Polarized Optical Microscopy (POM) analysis.
Conclusion
The thermal properties of liquid crystals derived from 4-[2-(trimethylsilyl)ethynyl]benzoates are intricately linked to their molecular structure. This guide demonstrates that calamitic molecules with a three-ring aromatic core are highly likely to exhibit smectic mesophases. The stability and temperature range of these phases can be effectively tuned by modifying the terminal polar group, with the cyano group providing exceptional thermal stability. Conversely, the incorporation of certain linkages or long alkyl chains can disrupt mesomorphism entirely. The systematic characterization using a combination of DSC and POM is essential for accurately establishing these structure-property relationships, which is fundamental for the rational design of new liquid crystalline materials for advanced applications.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. cskscientificpress.com [cskscientificpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Organotin(IV) Benzoates
This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) studies applied to organotin(IV) benzoates. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a critical analysis of methodologies, the rationale behind experimental choices, and actionable protocols for developing robust and predictive QSAR models.
Introduction: The Rationale for QSAR in Organotin(IV) Chemistry
Organotin(IV) compounds, particularly those containing carboxylate ligands like benzoates, have garnered significant attention for their potent biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The general structure, often R₂SnL₂ or R₃SnL (where R is an alkyl/aryl group and L is the benzoate ligand), allows for vast structural diversification. This chemical flexibility, however, presents a challenge: synthesizing and screening every possible derivative is impractical and resource-intensive.
This is where QSAR modeling becomes an indispensable tool. QSAR seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity.[3] By quantifying molecular features into numerical "descriptors," we can build predictive models that forecast the activity of novel, unsynthesized compounds.[4] For organotin(IV) benzoates, this allows for the rational design of derivatives with enhanced potency and potentially reduced toxicity, a critical consideration for metal-based drug candidates.[5]
The QSAR Workflow: A Framework for Predictive Modeling
A successful QSAR study is not a random application of statistical methods; it is a systematic process where each step is designed to ensure the final model is statistically robust, predictive, and mechanistically interpretable.[6] The overall workflow is a self-validating system built on rigorous statistical principles.
Caption: A generalized workflow for developing a predictive QSAR model.
Pillar 1: Causality in Descriptor Selection
The choice of molecular descriptors is paramount. It is not merely about feeding a model with thousands of variables but about selecting descriptors that capture the physicochemical properties likely governing the biological activity of organotin(IV) benzoates.
-
Electronic Descriptors (e.g., Partial Charges, HOMO/LUMO energies): The tin atom is a key electrophilic center. Its interaction with biological nucleophiles (e.g., sulfhydryl groups in proteins or nitrogen atoms in DNA bases) is a probable mechanism of action.[7] Electronic descriptors quantify the strength of these potential interactions.
-
Steric Descriptors (e.g., Molar Refractivity, van der Waals volume): The size and shape of the alkyl (R) and benzoate (L) groups dictate how the molecule fits into a target binding site. The general toxicity trend of R₃SnX > R₂SnX₂ > RSnX₃ highlights the critical role of the geometry around the tin center.[7][8]
-
Lipophilicity Descriptors (e.g., LogP): The ability of a compound to cross cell membranes to reach its intracellular target is crucial. Organotin compounds exhibit high biocidal activity, likely due to their lipid solubility.[1] LogP is a classic measure of this property.
-
Quantum Chemical Descriptors: These provide a more refined view of the electronic structure and reactivity of the molecule, which can be particularly important for understanding the covalent Sn-C bonds and the coordination environment of the tin atom.[8]
Comparative Analysis of QSAR Models for Organotin(IV) Benzoates
While numerous studies have synthesized and tested organotin(IV) carboxylates, dedicated QSAR studies are more specialized. The table below compares findings from representative studies and analogous organotin(IV) carboxylate complexes to illustrate different approaches and outcomes. The focus is often on anticancer activity, measured by the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[9]
| Organotin(IV) Series & Ligand | Biological Activity | QSAR Model Type | Key Descriptors Identified | Predictive Performance (r² / q²) | Reference Insights |
| Dibenzyltin(IV) derivatives | Anticancer (various human cell lines) | CoMFA (3D-QSAR) | Steric and electrostatic fields | q² = 0.61, r² = 0.98 | The 3D model highlighted that bulky substituents at specific positions on the benzyl rings were crucial for enhancing cytotoxic activity.[10] |
| Di- and Tri-organotin(IV) 4-chlorophenoxyacetates | Anticancer (A549 lung cancer) | (Implicit in SAR) | Lipophilicity (Alkyl chain length) | N/A (SAR study) | SAR revealed that bulkier n-butyl groups (complexes 1 & 3) were more active than smaller methyl groups (complexes 2 & 4), suggesting lipophilicity and steric bulk drive activity.[11] |
| Triorganotin(IV) aromatic carboxylates | Anticancer (MCF-7, HeLa) | (Implicit in SAR) | Nature of R group (alkyl vs. phenyl) | N/A (SAR study) | A clear structure-activity relationship was found where the n-butyl substituted complex (C2) was significantly more potent than the methyl (C1) or phenyl (C3) analogues.[9] |
| Various Organometallics (including Organotin) | Anticancer (Colon Cancer) | 2D-QSAR (MLR) | ASA_P (hydrophilic surface area), h_pkp, dipole moment | r² = 0.97 | Although on a different metal, this study demonstrates the power of 2D descriptors in creating a highly predictive model for anticancer activity.[12] |
Analysis: The data consistently show that the nature of the organic groups (R) attached to the tin atom is a primary determinant of activity. 3D-QSAR methods like CoMFA provide detailed spatial insights, while traditional SAR and 2D-QSAR studies effectively use descriptors related to lipophilicity and molecular size to explain activity trends.[9][10][11] Triphenyltin(IV) benzoates, for instance, often exhibit higher antitumor activity than their dibutyltin(IV) or diphenyltin(IV) counterparts.[13][14]
Experimental Protocol: Building a Validated QSAR Model
This section outlines a self-validating protocol for developing a QSAR model for a novel series of organotin(IV) benzoates against a cancer cell line (e.g., HCT116 colon cancer).
Part A: Data Generation (Wet Lab)
-
Synthesis & Characterization: Synthesize a series of at least 20-30 di- and tri-organotin(IV) benzoate analogues with diverse substituents on both the alkyl/aryl (R) groups and the benzoate ring. Characterize each compound thoroughly (NMR, IR, Mass Spec, Elemental Analysis).
-
In Vitro Cytotoxicity Assay (MTT Assay):
-
Culture HCT116 cells in appropriate media.
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations for each synthesized organotin compound for a set period (e.g., 48 hours). Use a known anticancer drug like cisplatin as a positive control.[15]
-
Add MTT reagent to each well and incubate to allow formazan crystal formation.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the cell viability for each concentration and determine the IC₅₀ value for each compound using non-linear regression.
-
Part B: Model Development (Computational)
This workflow is a critical component of ensuring the trustworthiness of the resulting model through computational validation.
Caption: A step-by-step computational workflow for QSAR model development.
Trustworthiness through Validation: A model is only as good as its validation.[16]
-
Internal Validation (e.g., Leave-One-Out Cross-Validation, q²): This tests the model's robustness by systematically removing one compound, rebuilding the model, and predicting the removed compound's activity. A high q² (typically > 0.5) indicates a robust model.[17]
-
External Validation (r²_pred): The ultimate test of a QSAR model is its ability to predict the activity of compounds it has never seen before (the test set).[18] The model, built only with the training set, is used to predict the test set activities. A high predictive r² (typically > 0.6) confirms the model's predictive power.[17]
-
Y-Randomization: This crucial step ensures the model is not a result of chance correlation. The biological activity data (Y-vector) is scrambled multiple times, and a new QSAR model is built for each scramble. A valid model should have very low r² and q² values for the randomized data sets.[17]
-
Applicability Domain (AD): This defines the "chemical space" in which the model can make reliable predictions. It prevents the misuse of the model for compounds that are too dissimilar from the training set.[16]
Conclusion and Future Perspectives
QSAR modeling is a powerful, scientifically rigorous approach to accelerating the discovery of novel organotin(IV) benzoate drug candidates. By integrating computational predictions with targeted synthesis and biological testing, researchers can navigate the vast chemical space more efficiently. The most reliable studies are those that not only report high statistical metrics but also provide a clear rationale for descriptor selection and employ a comprehensive suite of validation techniques to ensure the model's predictive integrity.
Future work in this area will likely involve the application of more advanced machine learning algorithms (e.g., Random Forest, Support Vector Machines) and the integration of multi-target QSAR (mtk-QSAR) models to simultaneously predict activity and toxicity, leading to the development of safer and more effective organometallic therapeutics.[19][20][21]
References
- Golbraikh, A., & Tropsha, A. (2002). Predictive QSAR modeling based on diversity sampling of experimental datasets for the training and test set selection. Journal of Computer-Aided Molecular Design.
- Basak, S. C. (2016).
- Lopes, V. H. C. (2022). Validation Strategies for Robust Assessment of QSAR Models. Repositório da Universidade de Lisboa.
- de Oliveira, D. B., & Gaudio, A. C. (2009). Basic validation procedures for regression models in QSAR and QSPR studies. Química Nova.
- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
- Hadi, A. J., & Yousif, E. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review.
- Tiekink, E. R., & Gielen, M. (2006). Organotins and Quantitative-Structure Activity/Property Relationships. Journal of Organometallic Chemistry.
- Hadi, A. J., et al. (2018). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review.
- Sirajuddin, M., & Ali, S. (2016). Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. Current Pharmaceutical Design.
- Hadi, S., & Rilyanti, M. (2010). Synthesis and in vitro anticancer activity of some organotin(IV) benzoate compounds.
- Sirajuddin, M., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV)
- Hadi, S., & Rilyanti, M. (2010). Synthesis and in vitro anticancer activity of some organotin(IV) benzoate compounds. Oriental Journal of Chemistry.
- Sirajuddin, M., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV)
- Tabassum, S., et al. (2021). New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism. RSC Advances.
- Basu Baul, T. S., & Duthie, A. (2005). 3-D QSAR studies on new dibenzyltin(IV) anticancer agents by comparative molecular field analysis (CoMFA). Bioorganic & Medicinal Chemistry Letters.
- Kamaludin, N., et al. (2023). Recent Advancements in Organotin(IV) Complexes as Potent Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry.
- Wikipedia. (2023).
- University of Tartu. QSAR and REACH.
- Yap, C. W., et al. (2007). Regression methods for developing QSAR and QSPR models to predict compounds of specific pharmacodynamic, pharmacokinetic and toxicological properties. Mini-Reviews in Medicinal Chemistry.
- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
- Neovarsity. (2024).
- De, P., et al. (2019). QSAR-Co: An Open Source Software for Developing Robust Multitasking or Multitarget Classification-Based QSAR Models.
- Wang, D., et al. (2019). Less toxic zinc(ii), diorganotin(iv), gallium(iii) and cadmium(ii) complexes derived from 2-benzoylpyridine N,N-dimethylthiosemicarbazone: synthesis, crystal structures, cytotoxicity and investigations of mechanisms of action. New Journal of Chemistry.
- Al-Hamdani, A. A., et al. (2022). QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 4. neovarsity.org [neovarsity.org]
- 5. Recent Advancements in Organotin(IV) Complexes as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-D QSAR studies on new dibenzyltin(IV) anticancer agents by comparative molecular field analysis (CoMFA). | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and in vitro anticancer activity of some organotin(IV) benzoate compounds – Oriental Journal of Chemistry [orientjchem.org]
- 15. Less toxic zinc(ii), diorganotin(iv), gallium(iii) and cadmium(ii) complexes derived from 2-benzoylpyridine N,N-dimethylthiosemicarbazone: synthesis, crystal structures, cytotoxicity and investigations of mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 17. elearning.uniroma1.it [elearning.uniroma1.it]
- 18. scispace.com [scispace.com]
- 19. Validation Strategies for Robust Assessment of QSAR Models [repositorio.ulisboa.pt]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. pubs.acs.org [pubs.acs.org]
Validating the structure of novel calamitic molecules through spectroscopic techniques.
In the realm of materials science and drug development, the precise structural elucidation of novel calamitic—or rod-like—molecules is a foundational prerequisite for understanding their function and unlocking their potential. These anisotropic molecules, the building blocks of many liquid crystal phases, demand a multi-faceted analytical approach to confirm their synthesized structure. This guide provides an in-depth comparison of key spectroscopic techniques, grounded in field-proven insights, to offer a robust framework for structural validation.
The Imperative of Orthogonal Validation
The synthesis of a novel calamitic molecule is merely the first step; rigorous validation of its atomic connectivity, functional groups, and overall architecture is paramount. A single analytical technique rarely provides a complete picture. Instead, we rely on a suite of spectroscopic methods, each interrogating the molecule from a different angle. This orthogonal approach ensures that the proposed structure is not just a plausible hypothesis, but a rigorously confirmed reality. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.
A Comparative Overview of Spectroscopic Techniques
Each spectroscopic technique offers unique insights into the molecular structure. The choice and sequence of application depend on the specific information required at each stage of the validation process.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, molecular dynamics, and purity assessment.[1] | Unrivaled for detailed structural elucidation of organic molecules in solution.[1][2] | Lower sensitivity requiring millimolar concentrations; can be time-consuming.[1] |
| Mass Spectrometry (MS) | Precise molecular weight, elemental composition (with high resolution), and fragmentation patterns for substructural information.[3][4] | Extremely high sensitivity, capable of detecting minute quantities. | Provides limited information on atomic connectivity and stereochemistry. |
| FT-IR Spectroscopy | Presence or absence of specific functional groups (e.g., C=O, O-H, N-H, C≡N).[2][5] | Fast, non-destructive, and excellent for identifying key chemical bonds.[1] | Spectra can be complex; does not provide a complete picture of the molecular skeleton. |
| UV-Vis Spectroscopy | Information about electronic transitions, particularly in conjugated systems and aromatic chromophores.[2][6] | High sensitivity for conjugated systems; useful for quantitative analysis via Beer-Lambert law.[1][7] | Provides information only on chromophoric parts of the molecule; limited structural detail. |
The Workflow of Structural Validation
A logical and efficient workflow is crucial for the unambiguous structural determination of a newly synthesized calamitic molecule. The process typically begins with techniques that confirm the molecular mass and the presence of key functional groups, followed by in-depth NMR analysis to piece together the atomic framework.
Caption: Integrated workflow for calamitic molecule structural validation.
Deep Dive: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules.[2] For calamitic liquid crystals, which are rich in protons and carbons within varied chemical environments, NMR provides a wealth of data.[8][9]
¹H NMR: The Initial Blueprint
A standard ¹H NMR experiment is the starting point for detailed structural analysis.[10] It provides four key pieces of information:
-
Number of Signals: Indicates the number of chemically non-equivalent protons in the molecule.[11]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the protons.[11] For example, protons on an aromatic ring will have a different chemical shift than those in a flexible alkyl chain.
-
Integration: The area under each signal is proportional to the number of protons it represents.[12]
-
Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a triplet, quartet) reveals the number of protons on adjacent atoms, helping to establish connectivity.[11]
¹³C NMR and 2D Techniques: Building the Skeleton
While ¹H NMR maps the proton framework, ¹³C NMR reveals the carbon backbone of the molecule.[13][14] Although ¹³C has a much lower natural abundance and sensitivity than ¹H, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups.
The true power of modern NMR lies in two-dimensional (2D) experiments, which correlate signals to reveal atomic connectivity:[15][16]
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically over two or three bonds.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for piecing together different molecular fragments, especially around quaternary carbons.[15]
Experimental Protocol: ¹H NMR Analysis
This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum for a novel calamitic molecule.
Objective: To obtain a high-resolution ¹H NMR spectrum to determine the number, environment, and relative count of protons in the molecule.
Materials:
-
Novel calamitic compound (5-10 mg)
-
Deuterated NMR solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆)[12]
-
NMR tube (5 mm diameter)
-
Pipettes and vials
Methodology:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of the purified calamitic compound into a clean, dry vial. b. Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; it must dissolve the compound and should not have signals that overlap with sample signals.[12] c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. d. Transfer the solution into a clean NMR tube using a pipette.
-
Instrument Setup & Data Acquisition: a. Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve maximum homogeneity, which is essential for high resolution. d. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
Data Processing & Interpretation: a. Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). d. Integrate all signals to determine the relative ratio of protons.[12] e. Analyze the chemical shifts, integration values, and splitting patterns to assign signals to specific protons in the proposed molecular structure.[17]
Complementary Techniques: MS, FT-IR, and UV-Vis
Mass Spectrometry (MS)
MS provides the molecular weight of the compound with high accuracy.[4] High-resolution mass spectrometry (HRMS) can determine the elemental formula by measuring the mass-to-charge ratio (m/z) to several decimal places. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's substructures.
FT-IR Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] The absorption of infrared radiation causes molecular vibrations (stretching, bending) at specific frequencies.[18] For a calamitic molecule, one would look for characteristic peaks such as:
-
~1700-1750 cm⁻¹: C=O stretching (esters, ketones)
-
~2220-2260 cm⁻¹: C≡N stretching (nitriles)
-
~3000-3100 cm⁻¹: Aromatic C-H stretching
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy levels.[7] This technique is particularly informative for calamitic molecules, which often contain conjugated systems (alternating double and single bonds) within their rigid core.[6] The wavelength of maximum absorbance (λmax) provides information about the extent of the π-conjugated system.[6] Different types of electronic transitions (e.g., π → π, n → π) can be identified, confirming the presence of chromophores like aromatic rings and double bonds.[19]
Conclusion
The structural validation of novel calamitic molecules is a non-negotiable step in their development pipeline. It requires a synergistic application of multiple spectroscopic techniques. While MS and FT-IR provide rapid confirmation of molecular weight and functional groups, it is the detailed multi-dimensional analysis by NMR spectroscopy that ultimately pieces together the intricate puzzle of atomic connectivity.[20] Complemented by UV-Vis spectroscopy for electronic characterization, this comprehensive approach ensures the scientific integrity of the reported structure, paving the way for further investigation into the material's properties and applications.
References
- Benchchem. A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane.
-
Sebastijan, V., Lesac, A., & Vlah, S. (2017). Nuclear magnetic resonance: a powerful tool to study liquid crystals. Taylor & Francis Online. Available from: [Link].
- Solubility of Things. Comparative Analysis of Spectroscopic Techniques.
-
Dong, R. Y. (2012). NMR Spectroscopy in Liquid Crystalline and Ordered Phases. ResearchGate. Available from: [Link].
- Science Publications. Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy-.
-
Prasad, V., & Kumar, S. (2001). A novel calamitic liquid crystalline oligomer composed of three non-identical mesogenic entities: synthesis and characterization. Chemical Communications (RSC Publishing). Available from: [Link].
-
Sebastijan, V., et al. (2017). Nuclear magnetic resonance: a powerful tool to study liquid crystals. Taylor & Francis Online. Available from: [Link].
-
Unknown. (n.d.). (PDF) Nuclear Magnetic Resonance Spectroscopy of Liquid Crystals. ResearchGate. Available from: [Link].
-
Yousif, Y., et al. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. MDPI. Available from: [Link].
-
Jamain, Z., et al. (2021). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PubMed Central. Available from: [Link].
-
Unknown. (n.d.). Phase Structures of Calamitic Liquid Crystals | Request PDF. ResearchGate. Available from: [Link].
-
Yousif, Y., et al. (2009). Synthesis, characterization and texture observations of calamitic liquid crystalline compounds. PubMed. Available from: [Link].
- Soman, S., et al. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research.
-
Mandle, R. J., et al. (2017). Calamitic liquid crystals involving fused ring and their metallomesogens. Emerald Publishing. Available from: [Link].
-
Unknown. (n.d.). An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals. MDPI. Available from: [Link].
- Bansal, M. (2023). Principles of Organic Spectroscopy. Open Access Journals.
-
Unknown. (n.d.). Spectroscopic Methods in Organic Chemistry. ResearchGate. Available from: [Link].
-
Unknown. (n.d.). 1H-NMR Organic Structure Guide | PDF | Nuclear Magnetic Resonance Spectroscopy. Scribd. Available from: [Link].
-
Yousif, Y., et al. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC - PubMed Central. Available from: [Link].
- Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
-
Unknown. (n.d.). NMR spectroscopy - An Easy Introduction. Chemistry Steps. Available from: [Link].
- Unknown. (n.d.). CHAPTER I Introduction to liquid crystals: phase types, structures and applications.
-
Giac, C. C., & Thanh, T. V. (2025). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Science and Education Publishing. Available from: [Link].
-
Unknown. (2022). 5.4: The 1H-NMR experiment. Chemistry LibreTexts. Available from: [Link].
-
Oxford Academic (Oxford University Press). (2013). Assigning a 1H NMR spectrum. YouTube. Available from: [Link].
- Unknown. (n.d.). UV-visible spectroscopy and electronic transitions | Molecular Physics Class Notes.
-
Unknown. (2023). Calamitic Liquid Crystals for Reversible Light‐Modulated Phase Regulation Based on Arylazopyrazole Photoswitches. ResearchGate. Available from: [Link].
- Unknown. (n.d.). UV-Vis Absorption Spectroscopy - Theory.
-
All about chemistry. (2020). Electronic transitions in UV Visible spectroscopy. YouTube. Available from: [Link].
-
Unknown. (n.d.). UV visible spectroscopy ( electronic spectroscopy). Slideshare. Available from: [Link].
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Available from: [Link].
-
ETH Zurich. (n.d.). Structure Elucidation by NMR - NMR Service. Available from: [Link].
-
Unknown. (n.d.). Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. MDPI. Available from: [Link].
-
Unknown. (n.d.). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. PubMed Central. Available from: [Link].
-
Unknown. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link].
-
Chem Player. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. YouTube. Available from: [Link].
-
Unknown. (n.d.). Two-dimensional FT-IR correlation analysis of the phase transitions in a liquid crystal, 4 '-n-octyl-4-cyanobiphenyl (8CB) | Request PDF. ResearchGate. Available from: [Link].
- Unknown. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. ScienceDirect.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciepub.com [sciepub.com]
- 5. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 6. fiveable.me [fiveable.me]
- 7. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, characterization and texture observations of calamitic liquid crystalline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
Efficacy comparison of different protecting groups for terminal alkynes in multi-step synthesis.
In the intricate choreography of multi-step organic synthesis, the acidic proton of a terminal alkyne presents a recurrent challenge. Its propensity to react with organometallic reagents and strong bases can derail a carefully planned synthetic route, leading to undesired side products and diminished yields.[1] Consequently, the judicious selection and application of a protecting group for the terminal alkyne is a critical strategic decision that can significantly influence the efficiency and success of a synthetic campaign. This guide provides an in-depth comparison of the most commonly employed protecting groups for terminal alkynes, offering experimental data, detailed protocols, and expert insights to aid researchers in navigating this crucial aspect of modern synthesis.
The Imperative of Alkyne Protection: A Strategic Overview
The primary role of a protecting group is to temporarily mask a reactive functional group, rendering it inert to a specific set of reaction conditions.[1] For terminal alkynes, this is paramount when subsequent synthetic steps involve strong bases or nucleophilic reagents that would otherwise deprotonate the alkyne. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups within the molecule. This concept of selective deprotection, known as orthogonality, is a cornerstone of modern protecting group strategy.
Herein, we will dissect the efficacy of the most prevalent classes of alkyne protecting groups: silyl ethers, the 2-hydroxy-2-propyl group, and the diphenylphosphoryl group, providing a comparative analysis to inform your synthetic design.
Silyl Ethers: The Workhorses of Alkyne Protection
Trialkylsilyl groups are the most widely utilized protecting groups for terminal alkynes due to their versatility, ease of introduction, and tunable stability.[1] The steric and electronic properties of the substituents on the silicon atom dictate the stability of the resulting silyl alkyne, allowing for a graduated system of protection.
The Silyl Ether Family: TMS, TES, TIPS, and TBDMS
The most common silyl protecting groups, in increasing order of steric bulk and stability, are Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS).
-
Trimethylsilyl (TMS): The smallest of the common silyl groups, TMS is readily introduced and removed.[2] Its lability, however, makes it susceptible to cleavage under mildly acidic or basic conditions, limiting its utility in more complex syntheses.[2]
-
Triethylsilyl (TES): Offering slightly more steric hindrance than TMS, the TES group provides a moderate level of stability, allowing for a greater range of reaction conditions.
-
tert-Butyldimethylsilyl (TBDMS or TBS): The TBDMS group offers a significant increase in stability compared to TMS and TES, making it a robust protecting group for a wide array of chemical transformations.
-
Triisopropylsilyl (TIPS): With its three bulky isopropyl substituents, the TIPS group is one of the most robust silyl protecting groups, tolerant of strongly basic conditions and certain acidic conditions.[2] Its removal often requires more stringent conditions, such as fluoride sources or strong acids.
dot graph TD { A[Terminal Alkyne] -->|Silyl Chloride, Base| B(Silyl-Protected Alkyne); B -->|Deprotection Reagent| C(Deprotected Terminal Alkyne); subgraph Protection A; B; end subgraph Deprotection B; C; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#E8F0FE,stroke:#4285F4,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px } caption: General workflow for silyl protection and deprotection of terminal alkynes.
Experimental Protocols: Silyl Ether Protection and Deprotection
Protocol 1: General Procedure for Trimethylsilyl (TMS) Protection
-
To a solution of the terminal alkyne (1.0 equiv) in anhydrous THF or DCM at 0 °C under an inert atmosphere, add a base such as triethylamine (1.5 equiv) or n-butyllithium (1.1 equiv).
-
Slowly add trimethylsilyl chloride (TMSCl, 1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of TMS-Protected Alkynes using Potassium Carbonate
This method is particularly mild and cost-effective.[2]
-
Dissolve the TMS-protected alkyne (1.0 equiv) in methanol.[2][3]
-
Add a catalytic amount of potassium carbonate (K2CO3, 0.1-0.5 equiv).[3]
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.[3]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dilute the residue with diethyl ether, wash with water and brine, dry over anhydrous MgSO4, and concentrate to yield the deprotected alkyne.[3]
Protocol 3: Deprotection of Silyl Alkynes using Tetrabutylammonium Fluoride (TBAF)
TBAF is a highly effective, albeit more basic, reagent for cleaving silicon-carbon bonds.[2]
-
Dissolve the silyl-protected alkyne (1.0 equiv) in anhydrous THF under an inert atmosphere.[2]
-
Add a solution of TBAF in THF (1.0 M, 1.1-1.5 equiv) dropwise at room temperature.[2]
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NH4Cl solution and extract with an organic solvent.[2]
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.[2]
-
Purify by flash column chromatography. For a non-aqueous workup to remove TBAF residues, after the reaction is complete, add calcium carbonate and a sulfonic acid resin (e.g., DOWEX 50WX8-400), stir, filter, and evaporate the solvent.[4]
Protocol 4: Deprotection of TIPS-Protected Alkynes using Silver Fluoride
For the robust TIPS group, fluoride-based deprotection can sometimes be sluggish or incompatible with other functional groups. Silver fluoride offers a milder alternative.[5]
-
To a solution of the TIPS-protected alkyne (1.0 equiv) in methanol, add silver fluoride (AgF, 1.5 equiv) in the dark.[5]
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Add 1 M HCl to the reaction mixture and stir for 10 minutes.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to afford the terminal alkyne.[5]
The 2-Hydroxy-2-Propyl Group: A "Traceless" Acetylene Source
The use of 2-methyl-3-butyn-2-ol serves as a practical and cost-effective method for introducing a protected acetylene unit, particularly in Sonogashira coupling reactions.[6] The 2-hydroxy-2-propyl group is not a protecting group in the classical sense but rather a convenient acetylene surrogate. The deprotection step involves a retro-Favorskii reaction, liberating the terminal alkyne and acetone.
dot graph TD { A[Aryl Halide] -->|Pd/Cu catalyst, 2-methyl-3-butyn-2-ol| B(Coupled Product); B -->|Base, Heat| C(Terminal Alkyne + Acetone); subgraph Sonogashira Coupling A; B; end subgraph Deprotection B; C; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#E8F0FE,stroke:#4285F4,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px } caption: Use of 2-methyl-3-butyn-2-ol as an acetylene surrogate.
Experimental Protocol: Deprotection of the 2-Hydroxy-2-Propyl Group
-
Dissolve the 2-hydroxy-2-propyl protected alkyne (1.0 equiv) in a suitable solvent such as toluene or 1,4-dioxane.
-
Add a base, typically potassium hydroxide (2.0-4.0 equiv).[7]
-
Heat the reaction mixture to 60 °C or reflux for 0.5-2 hours, monitoring by TLC.[7]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify by flash column chromatography.
Diphenylphosphoryl Group: A Polar Protecting Group for Facile Purification
A significant drawback of silyl protecting groups can be the difficulty in separating the protected alkyne from starting materials and byproducts due to similar polarities.[1] The highly polar diphenylphosphoryl (Ph2P(O)) group was developed to address this challenge, facilitating straightforward chromatographic purification.[1]
Experimental Protocols: Diphenylphosphoryl Protection and Deprotection
Protocol 5: Diphenylphosphoryl (Ph2P(O)) Protection
-
To a solution of the terminal alkyne (1.0 equiv) in THF, add copper(I) iodide (catalytic amount) and triethylamine (1.5 equiv).[1]
-
Add chlorodiphenylphosphine (Ph2PCl, 1.2 equiv) and stir at room temperature.[1]
-
After the formation of the diphenyl(phenylethynyl)phosphine, add hydrogen peroxide (H2O2) to oxidize the phosphine to the phosphine oxide.[1]
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the polar product by column chromatography.
Protocol 6: Deprotection of the Diphenylphosphoryl Group
The Ph2P(O) group is stable under acidic conditions and is readily cleaved by base.[1]
-
Dissolve the Ph2P(O)-protected alkyne (1.0 equiv) in THF.
-
Add a base such as potassium tert-butoxide (t-BuOK, 1.2 equiv) or methylmagnesium bromide (MeMgBr, 1.2 equiv).[1]
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield the deprotected alkyne.
Comparative Efficacy: A Data-Driven Analysis
The choice of a protecting group is dictated by the specific demands of the synthetic route. The following table summarizes the key performance indicators for the discussed protecting groups.
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability Profile | Key Advantages | Disadvantages |
| TMS | TMSCl, base (e.g., Et3N, n-BuLi) | Mild base (K2CO3/MeOH), TBAF, mild acid | Labile to acid and base | Easily introduced and removed | Limited stability |
| TES | TESCl, base | TBAF, mild acid | More stable than TMS | Good balance of stability and reactivity | --- |
| TBDMS/TBS | TBDMSCl, imidazole | TBAF, strong acid | Robust, stable to a wide range of conditions | High stability | Requires stronger deprotection conditions |
| TIPS | TIPSCl or TIPSOTf, base | TBAF, AgF, strong acid | Very robust, stable to strong bases | High stability, suitable for harsh conditions | Difficult to remove |
| 2-Hydroxy-2-propyl | Sonogashira coupling with 2-methyl-3-butyn-2-ol | Strong base (e.g., KOH), heat | Stable to non-basic conditions | Inexpensive acetylene source | Harsh deprotection conditions |
| Diphenylphosphoryl | Ph2PCl, base, then H2O2 | Base (e.g., t-BuOK, MeMgBr) | Stable to acid | High polarity simplifies purification | Additional oxidation step required |
Field-Proven Insights: Strategic Considerations for Multi-Step Synthesis
Orthogonality: The Key to Complex Molecule Synthesis
In a multi-step synthesis, it is often necessary to deprotect one alkyne in the presence of another. This requires an orthogonal protecting group strategy, where each group can be removed selectively without affecting the others. Silyl groups with different steric bulk offer a classic example of orthogonality. For instance, a TMS group can be selectively cleaved with K2CO3 in methanol in the presence of a more robust TIPS group.[8] Similarly, the diphenylphosphoryl group is orthogonal to silyl groups; it is stable to TBAF, while silyl groups are stable to MeMgBr, a reagent used to cleave the Ph2P(O) group.[1][9]
dot graph TD { subgraph "Orthogonal Deprotection" A["TMS-Alkyne-TIPS"] -- "K2CO3/MeOH" --> B["H-Alkyne-TIPS"]; C["TMS-Alkyne-P(O)Ph2"] -- "TBAF" --> D["H-Alkyne-P(O)Ph2"]; E["TMS-Alkyne-P(O)Ph2"] -- "MeMgBr" --> F["TMS-Alkyne-H"]; end style A fill:#E8F0FE,stroke:#4285F4,stroke-width:2px style B fill:#FCE8E6,stroke:#EA4335,stroke-width:2px style C fill:#E8F0FE,stroke:#4285F4,stroke-width:2px style D fill:#FCE8E6,stroke:#EA4335,stroke-width:2px style E fill:#E8F0FE,stroke:#4285F4,stroke-width:2px style F fill:#FCE8E6,stroke:#EA4335,stroke-width:2px } caption: Orthogonal deprotection strategies for terminal alkynes.
Impact on Downstream Reactions: Sonogashira and Hay Couplings
The choice of protecting group can influence the outcome of subsequent coupling reactions.
-
Sonogashira Coupling: Silyl-protected alkynes are generally stable under Sonogashira conditions.[1] However, the steric bulk of the protecting group can affect the reaction rate. The use of 2-methyl-3-butyn-2-ol as an acetylene surrogate is a common strategy, often involving a one-pot, two-step sequence of coupling followed by in-situ deprotection and a second coupling.[6] The diphenylphosphoryl group is also well-suited for Sonogashira couplings, with the added benefit of simplified product isolation.[1]
-
Hay Coupling: The Hay coupling, a copper-catalyzed oxidative homocoupling of terminal alkynes, requires a free terminal alkyne.[10][11] Therefore, the protecting group must be removed prior to this reaction. The choice of protecting group will be dictated by the functional group tolerance of the deprotection conditions. For sensitive substrates, milder deprotection methods, such as K2CO3/MeOH for TMS ethers, are preferable.
The Nicholas Reaction: An Alternative Approach
The Nicholas reaction offers a different strategy for activating the propargylic position while the alkyne is complexed to a dicobalt hexacarbonyl cluster.[12][13] This complex effectively protects the alkyne from many reagents and stabilizes a propargylic cation, allowing for the introduction of a wide range of nucleophiles.[12][14] Subsequent oxidative decomplexation regenerates the alkyne.[13] While not a traditional protecting group strategy, it provides a powerful tool for functionalizing propargylic positions in the presence of a temporarily masked alkyne.
Conclusion
The protection of terminal alkynes is a mature field with a diverse toolkit of reliable methods. The selection of the optimal protecting group is a nuanced decision that requires careful consideration of the overall synthetic strategy. Silyl ethers offer a spectrum of stabilities, allowing for fine-tuning of the protecting group to the specific demands of the synthesis. The 2-hydroxy-2-propyl group provides an economical and practical acetylene surrogate, while the diphenylphosphoryl group offers a clever solution to purification challenges. By understanding the reactivity, stability, and orthogonality of these protecting groups, and by leveraging the detailed protocols provided in this guide, researchers can confidently navigate the complexities of multi-step synthesis and achieve their synthetic goals with greater efficiency and success.
References
- Carpita, A., Mannocci, L., & Rossi, R. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(9), 1859-1864.
-
Wikipedia. Nicholas reaction. [Link]
-
NROChemistry. Nicholas Reaction. [Link]
- Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(8), 2261-2274.
- Teobald, B. J. (2002). The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis. Tetrahedron, 58(21), 4133-4170.
- Pore, V. S., & Rideout, D. C. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 18(18), 4586-4589.
-
National Institutes of Health. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
-
SynArchive. Glaser-Hay Coupling. [Link]
-
National Institutes of Health. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. [Link]
-
National Institutes of Health. (2017). Development of optimized conditions for Glaser-Hay bioconjugations. [Link]
-
Wikipedia. Glaser coupling. [Link]
- Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137.
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (2015). Organic Functional Group Protection. [Link]
-
Gelest. Other Reactions of Silyl Alkynes. [Link]
-
National Institutes of Health. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
-
Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]
-
Organic Chemistry Portal. Desilylation. [Link]
-
ACS Publications. (2019). Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. [Link]
-
National Institutes of Health. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. [Link]
-
ChemRxiv. (2024). Greener Conditions for Asymmetric Coupling of Terminal Alkynes. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
National Institutes of Health. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
-
Leah4sci. (2022). TMS Alcohol Protecting Group Using Silyl Ether. [Link]
-
Common Organic Chemistry. TBS Deprotection - TBAF. [Link]
-
CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. [Link]
-
ChemInform Abstract. (2010). A Photolabile Protection Strategy for Terminal Alkynes. [Link]
-
ResearchGate. (2015). Selective hydrogenation of 2-methyl-3-butyn-2-ol catalyzed by embedded polymer-protected PdZn nanoparticles. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- Google Patents.
-
Organic Syntheses. Phosphorazidic acid, diphenyl ester. [Link]
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. [Link]
- Wang, C., et al. (2012). Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions. Journal of Chemical and Pharmaceutical Research, 4(1), 585-588.
-
Sciencemadness.org. (2016). Aqueous TBAF Deprotection of Alcohols. [Link]
-
Scribd. Alkyne Protecting Groups. [Link]
-
ResearchGate. (2018). (PDF) Release of Terminal Alkynes via Tandem Photodeprotection-Decarboxylation of o-Nitrobenzyl Arylpropiolates in a flow microchannel reactor. [Link]
-
National Institutes of Health. Asymmetric Total Synthesis of Soraphen A: a Flexible Alkyne Strategy. [Link]
Sources
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.org.mx [scielo.org.mx]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions [ccspublishing.org.cn]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. Organic Functional Group Protection [organic-chemistry.org]
- 10. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. Nicholas reaction - Wikipedia [en.wikipedia.org]
- 13. Nicholas Reaction | NROChemistry [nrochemistry.com]
- 14. uwindsor.ca [uwindsor.ca]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate
For the researcher dedicated to the meticulous process of drug discovery and development, every detail matters—from initial synthesis to the final, responsible disposal of a chemical compound. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate (CAS No. 111291-96-4). Moving beyond a simple checklist, we will explore the chemical reasoning that underpins these procedures, ensuring a methodology that is not only compliant but also fundamentally safe.
The primary directive for the disposal of any specialty chemical is to consult the Safety Data Sheet (SDS) provided by the manufacturer. However, in the absence of a specific SDS or as a supplement to it, the principles outlined here, grounded in regulatory standards and chemical reactivity, provide a robust framework for safe handling.
Section 1: Chemical Profile and Hazard Assessment
To effectively manage the disposal of this compound, we must first understand its structure and the potential hazards derived from its functional groups. The molecule consists of three key parts: a tert-butyl ester, a phenyl ring, and a trimethylsilyl (TMS) protected alkyne.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 111291-96-4[1] |
| Molecular Formula | C₁₆H₂₂O₂Si[1] |
| Molecular Weight | 274.43 g/mol [1] |
| Structure | Aromatic ester with a silyl-protected alkyne |
-
Organosilicon Compounds : This broad class of chemicals has varying levels of reactivity. While many are relatively inert, some can be reactive.[2] Less reactive silyl compounds can often be collected as organic solvent waste.[2]
-
Benzoate Esters : Esters are susceptible to hydrolysis under acidic or basic conditions.[3]
-
Overall Assessment : Without definitive data, this compound must be treated as a hazardous chemical. Disposal procedures should be aligned with federal regulations, such as the Resource Conservation and Recovery Act (RCRA) overseen by the U.S. Environmental Protection Agency (EPA), and workplace safety standards from OSHA.[4][5]
Section 2: The Disposal Directive: Risk Mitigation and Compliance
The cornerstone of chemical disposal is the "cradle-to-grave" responsibility outlined by the EPA.[6] This means that the generator of the waste is responsible for its safe management until its final disposal. For this compound, this translates to a clear mandate: treat it as hazardous chemical waste .
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5] Since the specific characteristics of this compound are not documented, it must be handled by a licensed hazardous waste contractor who can perform the final characterization and disposal.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[6]
Section 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Step 1: Ensure Proper Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE. The specific type of glove, for instance, should be chosen based on the manufacturer's SDS, but a standard approach includes:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
Step 2: Waste Characterization and Segregation Proper segregation is critical to prevent dangerous reactions in a waste container.[7]
-
Designate as "Non-Halogenated Organic Waste" : Unless dissolved in a halogenated solvent, this compound should be placed in a waste stream for non-halogenated organics.
-
Avoid Incompatibles : Do not mix this waste with the following:
-
Strong Acids or Bases : These can catalyze the hydrolysis of both the ester and the silyl ether moieties.
-
Strong Oxidizing Agents : May react unpredictably with the organic components of the molecule.
-
Aqueous Waste : The presence of water can lead to slow hydrolysis of the trimethylsilyl group.[8]
-
Step 3: Containerization and Labeling
-
Use a Compatible Container : Collect the waste in a clean, dry, and compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[9]
-
Label Correctly and Completely : The container must be labeled with an EHS-approved hazardous waste tag as soon as the first drop of waste is added.[10] The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]
-
Ensure secondary containment is used to capture any potential leaks.[11]
-
The container must remain closed at all times except when adding waste.[9]
Step 5: Arrange for Professional Disposal Once the waste container is full, or if waste has been accumulated for an extended period (e.g., up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company.[9][10]
Section 4: Understanding the Chemistry of Degradation
The segregation requirements are not arbitrary; they are based on the chemical reactivity of the molecule's functional groups.
-
Ester Hydrolysis : The tert-butyl ester can be cleaved by acid or base-catalyzed hydrolysis to form tert-butanol and 4-((trimethylsilyl)ethynyl)benzoic acid. This reaction would change the pH and composition of the waste stream.
-
Desilylation : The bond between the alkyne and the silicon atom (C-Si) and the bonds between silicon and the methyl groups (Si-C) are generally stable. However, silyl-protected alkynes can be deprotected (hydrolyzed) under certain conditions, such as with fluoride ions or under specific acidic/basic catalysis, to yield the terminal alkyne and a silanol (e.g., trimethylsilanol), which can then dimerize to hexamethyldisiloxane.[12]
Mixing this compound with incompatible waste streams could lead to gas evolution, changes in pressure, or the formation of new, potentially more hazardous compounds.
Section 5: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel : Inform everyone in the immediate area.
-
Isolate the Area : Prevent access to the spill area.
-
Assess the Spill : For a small spill that you are trained to handle, use a chemical spill kit with an absorbent material appropriate for organic compounds.
-
PPE : Wear appropriate PPE, including respiratory protection if the substance is volatile or dusty.
-
Clean-Up : Absorb the spill, collect the contaminated material into a sealed container, and label it as hazardous waste for disposal.
-
Large Spills : For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
Section 6: Visual Workflow for Disposal
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive disposal plan, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the principles of scientific integrity and responsibility from the beginning of a project to its very end.
References
-
Alel Ltd. Safety Data Sheet: TBA SOLVENT. Available from: [Link]
-
ACS Publications. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters. Available from: [Link]
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]
-
AA Blocks. This compound. Available from: [Link]
-
Patsnap Eureka. Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers. Available from: [Link]
-
NIH. Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). Available from: [Link]
-
MDPI. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Available from: [Link]
-
ResearchGate. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Available from: [Link]
-
NIH. Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. Available from: [Link]
-
ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Available from: [Link]
-
Bal Seal Engineering. CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Available from: [Link]
-
U.S. EPA. Waste Code - RCRAInfo. Available from: [Link]
-
The Rubber Group. Chemical Compatibility Chart. Available from: [Link]
-
The Rubber Group. Chemical-Compatibility.pdf. Available from: [Link]
-
U.S. EPA. EPA HAZARDOUS WASTE CODES. Available from: [Link]
-
Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. Available from: [Link]
-
U.S. EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available from: [Link]
-
Regulations.gov. HazardousWaste Reference Guidebook. Available from: [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 4. actenviro.com [actenviro.com]
- 5. epa.gov [epa.gov]
- 6. Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. gelest.com [gelest.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers - Eureka | Patsnap [eureka.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Safe Handling of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate: A Guide for Laboratory Professionals
As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a laboratory environment rooted in a deep, causal understanding of chemical safety. This guide provides essential, immediate safety and logistical information for handling tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, grounded in the principles of Expertise, Experience, and Trustworthiness. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to not only follow protocols but to understand the rationale behind them, ensuring a self-validating system of safety.
The subject of this guide, this compound, is a solid reagent commonly used in organic synthesis. While specific hazard data for this exact compound is limited, a thorough risk assessment can be conducted by examining its constituent functional groups: a trimethylsilyl (TMS)-protected alkyne and a tert-butyl benzoate ester. This approach allows us to anticipate potential hazards and establish robust safety protocols.
Hazard Identification and Risk Assessment
The primary hazard information for this compound indicates that it is harmful if swallowed[1]. However, a deeper analysis of analogous structures is critical for a comprehensive safety profile. The trimethylsilylacetylene moiety, in particular, warrants careful consideration. Structurally similar compounds are known to be highly flammable, cause skin and eye irritation, and may lead to respiratory irritation[2][3][4]. Although the target compound is a solid, fine dust or powder presents a significant inhalation risk.
Key Potential Hazards:
-
Oral Toxicity: Harmful if swallowed[1].
-
Skin and Eye Irritation: Potential for irritation based on data from analogous silyl alkynes[2][3][4].
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation[2][3][4][5].
-
Flammability: While the compound itself is a solid, related liquid silyl alkynes are highly flammable. Vapors may form explosive mixtures with air[2][3][6]. This is an important consideration if the compound is heated or dissolved in a flammable solvent.
-
Reactivity: Silyl-protected alkynes can have unexpected reactivity. For instance, an explosion was reported during an oxidative coupling of trimethylsilylacetylene, highlighting the need for caution with certain reaction conditions[4].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the specific procedure being undertaken. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety glasses with side shields[7] | Nitrile gloves | Standard lab coat | N95 respirator if weighing outside of a ventilated enclosure[8] |
| Solution Preparation/Reaction Setup | Chemical safety goggles[7] | Nitrile or other chemically resistant gloves | Flame-retardant lab coat | Not generally required if handled in a fume hood |
| Work-up and Purification | Chemical safety goggles and/or face shield[7][9] | Chemically resistant gloves (consult compatibility chart) | Flame-retardant lab coat | As needed based on solvent volatility and engineering controls |
| Large-Scale Operations (>10g) | Chemical safety goggles and face shield | Heavy-duty chemically resistant gloves | Chemical-resistant apron over a flame-retardant lab coat | Required if there is a risk of aerosol or dust generation |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling Alkynylsilanes.
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure and prevent accidents.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible. All necessary PPE should be inspected and worn correctly.
-
Engineering Controls: All manipulations of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation of dust or vapors[10].
-
Weighing and Transfer:
-
To prevent the generation of airborne dust, weigh the solid in a fume hood or a ventilated balance enclosure.
-
Use non-sparking tools for transfers, especially when working with flammable solvents[2][3].
-
Ground and bond containers and receiving equipment when transferring the compound or its solutions to prevent static discharge[2][3].
-
-
Dissolution: When dissolving the solid, add it slowly to the solvent to control any potential exothermic processes. Be mindful of the flammability of the chosen solvent.
-
Reaction Monitoring: If the reaction is heated, use a well-controlled heating mantle and monitor the reaction temperature closely. Avoid open flames[2][6].
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate the work area. Contaminated clothing should be removed and laundered before reuse[2][5].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[2][6].
-
Keep away from heat, sparks, open flames, and other ignition sources[2][3][6].
-
Store separately from strong oxidizing agents, with which it may react violently[3].
Disposal Plan: Responsible Waste Management
Proper disposal of silyl compounds is essential to ensure laboratory and environmental safety. Silyl compounds can be categorized as reactive or less reactive, which dictates the appropriate disposal method[10]. This compound is considered a less reactive silyl compound.
Waste Disposal Protocol:
-
Waste Segregation:
-
Collect waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix silyl waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Method:
-
For small quantities, the primary disposal route is collection as organic solvent waste, provided it is dry[10].
-
Alternatively, consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of silyl compounds. They may recommend a specific waste stream or a quenching procedure for larger quantities.
-
-
Decontamination of Glassware: Glassware that has been in contact with the compound should be rinsed with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste.
By adhering to these detailed protocols, researchers can handle this compound with a high degree of confidence and safety, fostering a laboratory culture where safety is not just a requirement, but an integral part of scientific excellence.
References
-
(Trimethylsilyl)acetylene. PubChem, National Institutes of Health. Available at: [Link]
-
Alkyne Protecting Groups. Scribd. Available at: [Link]
-
This compound. AA Blocks. Available at: [Link]
- Removal of silylated compounds from solvent and gas waste streams. Google Patents.
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
-
Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. Available at: [Link]
-
How to Choose PPE for Chemical Work. Allan Chemical Corporation. Available at: [Link]
-
Personal Protective Equipment and Chemistry. Chemical Safety Facts. Available at: [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available at: [Link]
-
methyl 4-tert-butyl benzoate. The Good Scents Company. Available at: [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Available at: [Link]
-
What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. YouTube. Available at: [Link]
-
Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube. Available at: [Link]
-
Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. ACS Publications. Available at: [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. IFSC. Available at: [Link]
-
How To Dispose Of Lab Chemicals. Temarry Recycling. Available at: [Link]
-
Ethyl 4-((trimethylsilyl)ethynyl)benzoate. PubChem, National Institutes of Health. Available at: [Link]
Sources
- 1. TERT-BUTYL 4-((TRIMETHYLSILYL)ETHYNYL) BENZOATE | 111291-96-4 [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Trimethylsilylacetylene | C5H10Si | CID 66111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.fr [fishersci.fr]
- 6. fishersci.com [fishersci.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
